molecular formula C5H3BrClNO B2991932 6-Bromo-3-chloropyridin-2-OL CAS No. 1393550-81-6

6-Bromo-3-chloropyridin-2-OL

Cat. No.: B2991932
CAS No.: 1393550-81-6
M. Wt: 208.44
InChI Key: MWPTUKRTKIOTHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-chloropyridin-2-ol (CAS 1393550-81-6) is a substituted pyridine derivative of significant interest in advanced pharmaceutical research and development. This compound, with the molecular formula C5H3BrClNO and a molecular weight of 208.44 g/mol, serves as a key synthetic intermediate for constructing complex heterocyclic scaffolds . The presence of both bromine and chlorine substituents on the pyridine ring, along with the hydroxyl group, provides distinct reactive sites for selective functionalization, making it a valuable building block in medicinal chemistry. Pyridin-2-ol derivatives are recognized for their considerable chemical and pharmacological importance, often serving as core structures in drug design due to their peptidomimetic functionality . Research indicates that substituted pyridines are vital synthons for pharmaceutical products, including therapeutic agents such as reverse transcriptase inhibitors, antibiotics, antifungals, and analgesics . Furthermore, the structural framework of this compound is highly relevant in the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines, which have been identified as promising scaffolds in antiparasitic drug discovery efforts against Leishmania and Trypanosoma species . The compound should be handled with care. Safety data indicates the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly for use in laboratory research by qualified professionals. Under no circumstances is it intended for human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-chloro-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-4-2-1-3(7)5(9)8-4/h1-2H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPTUKRTKIOTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393550-81-6
Record name 6-bromo-3-chloropyridin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Bromo-3-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthetic route to 6-Bromo-3-chloropyridin-2-ol, a valuable halogenated pyridin-2-one derivative. Pyridin-2-one scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active compounds. This document outlines a two-step synthesis commencing with the preparation of the key intermediate, 3-chloro-2-hydroxypyridine, followed by its regioselective bromination. The causality behind experimental choices and the underlying chemical principles are discussed to provide a thorough understanding of the synthetic strategy.

Strategic Approach to the Synthesis of this compound

The synthesis of this compound can be strategically approached in two key stages:

  • Step 1: Synthesis of the Precursor, 3-chloro-2-hydroxypyridine. This initial step focuses on the formation of the foundational pyridin-2-one ring with the desired chlorine substituent at the 3-position.

  • Step 2: Regioselective Bromination. The subsequent step involves the introduction of a bromine atom at a specific position on the 3-chloro-2-hydroxypyridine ring. The directing effects of the existing substituents are crucial for achieving the desired 6-bromo isomer.

This synthetic plan is depicted in the following workflow diagram:

Synthesis_Workflow Start Starting Materials Step1 Synthesis of 3-chloro-2-hydroxypyridine Start->Step1 Intermediate 3-chloro-2-hydroxypyridine Step1->Intermediate Step2 Regioselective Bromination Intermediate->Step2 Product This compound Step2->Product

[Image of the chemical reaction showing 3-hydroxypyridine reacting with sodium hypochlorite to yield 2-chloro-3-hydroxypyridine]

[Image of the chemical reaction showing 3-chloro-2-hydroxypyridine reacting with N-Bromosuccinimide (NBS) to yield this compound]

Spectroscopic Data for 6-Bromo-3-chloropyridin-2-ol: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-3-chloropyridin-2-ol is a halogenated pyridinol derivative with significant potential as a building block in the synthesis of novel pharmaceutical and agrochemical agents. The precise arrangement of its substituents—a bromine atom, a chlorine atom, and a hydroxyl group on the pyridine core—gives rise to a unique electronic and steric profile, making it a valuable synthon for targeted drug design. Accurate structural elucidation of this compound and its derivatives is paramount for ensuring the efficacy and safety of the final products. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous substituted pyridines to construct a highly probable spectroscopic profile. This predictive approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this compound.

Molecular Structure and Tautomerism

It is crucial to recognize that this compound can exist in a tautomeric equilibrium with its corresponding pyridin-2-one form, 6-bromo-3-chloro-1H-pyridin-2-one. The position of this equilibrium can be influenced by the solvent, temperature, and pH. For the purpose of this guide, we will primarily discuss the pyridin-2-ol tautomer, while acknowledging the potential for the pyridin-2-one form to be present, which would manifest as distinct spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating nature of the hydroxyl group.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~11-13Broad Singlet-1HOH
~7.6Doublet~8.01HH-4
~7.1Doublet~8.01HH-5

Causality of Experimental Choices: The choice of a deuterated solvent such as DMSO-d₆ is often preferred for pyridinols as it can facilitate the observation of the exchangeable hydroxyl proton. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution of coupling patterns.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer to the appropriate frequency.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters to consider include a spectral width of approximately 15 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 5 seconds to ensure full relaxation of all protons, including the potentially slowly relaxing hydroxyl proton.

  • Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display five signals, corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are significantly influenced by the directly attached and neighboring substituents.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ) ppmAssignment
~160C-2
~110C-3
~140C-4
~125C-5
~145C-6

Causality of Experimental Choices: Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, as the natural abundance of ¹³C is only 1.1%.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency.

  • Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A spectral width of approximately 220 ppm is appropriate for most organic molecules.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, with the solvent peak used for chemical shift referencing.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve 5-10 mg in 0.6 mL Deuterated Solvent acq_H Acquire 1H Spectrum (400 MHz) prep->acq_H acq_C Acquire 13C Spectrum (100 MHz) prep->acq_C proc Fourier Transform, Phase Correction, Referencing acq_H->proc acq_C->proc analysis Spectral Interpretation (Chemical Shifts, Coupling) proc->analysis MS_Fragmentation M [M]⁺˙ m/z 207/209/211 M_minus_Cl [M-Cl]⁺ m/z 172/174 M->M_minus_Cl - •Cl M_minus_Br [M-Br]⁺ m/z 128/130 M->M_minus_Br - •Br M_minus_Cl_minus_CO [M-Cl-CO]⁺ m/z 144/146 M_minus_Cl->M_minus_Cl_minus_CO - CO M_minus_Br_minus_CO [M-Br-CO]⁺ m/z 100/102 M_minus_Br->M_minus_Br_minus_CO - CO

An In-Depth Technical Guide to Halogenated Pyridinols: A Focus on 6-Bromo-3-chloropyridin-2-ol and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature and Tautomerism: Initial searches for "6-Bromo-3-chloropyridin-2-ol" do not yield specific literature, suggesting this exact isomer may be novel, undocumented, or more commonly referred to by a different name. It is crucial to recognize that 2-hydroxypyridines exist in a tautomeric equilibrium with their corresponding pyridin-2-one form. For the purpose of this guide, we will explore the broader class of bromo-chloro substituted hydroxypyridines, with a focus on documented isomers to provide a comprehensive understanding of their discovery, synthesis, and applications.

Introduction: The Versatility of Halogenated Pyridine Scaffolds

Halogenated pyridines are a cornerstone in modern medicinal chemistry and materials science. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a prevalent motif in numerous natural products and synthetic compounds with diverse biological activities. The introduction of halogen atoms (F, Cl, Br, I) onto the pyridine scaffold dramatically influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. These modifications make halogenated pyridines highly valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials[1][2][3].

Specifically, compounds featuring both bromine and chlorine atoms on a hydroxypyridine core, such as the isomers of bromo-chloro-hydroxypyridine, offer multiple reactive sites for further chemical transformations. This multi-functional nature allows for the strategic and selective introduction of various substituents, enabling the construction of complex molecular architectures[4].

Tautomerism in 2-Hydroxypyridines

A fundamental concept in the chemistry of 2-hydroxypyridines is their existence as a mixture of two tautomeric forms in equilibrium: the hydroxy form and the pyridone form. This equilibrium is influenced by factors such as the solvent, temperature, and the presence of other substituents on the ring.

tautomerism cluster_0 This compound (Hydroxy Form) cluster_1 6-Bromo-3-chloro-1H-pyridin-2-one (Pyridone Form) hydroxy pyridone hydroxy->pyridone caption Tautomeric equilibrium of 2-hydroxypyridine.

Caption: Tautomeric equilibrium of a 2-hydroxypyridine derivative.

A Closely Related Isomer: 6-Bromo-2-chloropyridin-3-ol

Due to the limited information on this compound, this guide will focus on the well-documented isomer, 6-Bromo-2-chloropyridin-3-ol (CAS Number: 52764-12-2)[5][6]. This commercially available compound serves as an excellent case study for understanding the synthesis and reactivity of this class of molecules.

Physicochemical Properties
PropertyValueSource
CAS Number 52764-12-2[5]
Molecular Formula C₅H₃BrClNO
Molecular Weight 208.44 g/mol
Appearance Solid
Purity (typical) >98%[5]

Synthesis of Halogenated Pyridinols

The synthesis of halogenated pyridinols often involves multi-step sequences starting from readily available pyridine derivatives. While a specific synthesis for this compound is not documented, general strategies for the synthesis of related compounds can be extrapolated.

A common approach involves the diazotization of an aminopyridine precursor, followed by hydrolysis to introduce the hydroxyl group. For instance, the synthesis of 3-bromo-2-hydroxypyridine proceeds from 2-amino-3-bromopyridine[7].

Representative Synthetic Protocol: Synthesis of 3-Bromo-2-hydroxypyridine

This protocol illustrates a general method that could be adapted for the synthesis of other bromo-hydroxypyridines.

Starting Material: 2-Amino-3-bromopyridine

Reagents: Sodium nitrite, Sulfuric acid, Water, Sodium hydroxide, Chloroform, Magnesium sulfate, Brine.

Procedure: [7]

  • A solution of 2-amino-3-bromopyridine in aqueous sulfuric acid is prepared and cooled to 0 °C.

  • An aqueous solution of sodium nitrite is added dropwise to the cooled solution, maintaining the temperature at 0 °C. The reaction mixture is stirred for 1 hour.

  • The reaction is carefully neutralized to pH 7 with a sodium hydroxide solution.

  • The aqueous layer is extracted multiple times with chloroform.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product.

synthesis_workflow start Start: 2-Amino-3-bromopyridine diazotization Diazotization (NaNO₂, H₂SO₄, 0°C) start->diazotization neutralization Neutralization (NaOH to pH 7) diazotization->neutralization extraction Extraction (Chloroform) neutralization->extraction workup Workup (Wash, Dry, Concentrate) extraction->workup product Product: 3-Bromo-2-hydroxypyridine workup->product caption General workflow for hydroxypyridine synthesis.

Caption: Generalized workflow for the synthesis of a hydroxypyridine from an aminopyridine precursor.

Applications in Drug Discovery and Development

Halogenated pyridinols are valuable building blocks in the synthesis of active pharmaceutical ingredients (APIs). The presence of multiple reactive handles (the hydroxyl group and two different halogen atoms) allows for selective functionalization through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as nucleophilic aromatic substitution[3][4].

These synthetic strategies enable the exploration of a vast chemical space, leading to the discovery of novel compounds with therapeutic potential. For example, the 6-chloropyridin-3-amine scaffold, a related structure, is a crucial pharmacophore in the development of kinase inhibitors for cancer therapy and modulators of nicotinic acetylcholine receptors for neurological disorders[3]. The bromo-chloro-hydroxypyridine core offers similar potential for the development of novel therapeutics.

Conclusion

While the specific compound this compound is not prominently featured in the scientific literature, an examination of its isomers and related halogenated pyridinols reveals a class of compounds with significant synthetic utility and potential applications in drug discovery. A thorough understanding of their synthesis, reactivity, and the fundamental principle of tautomerism is essential for researchers and scientists working in medicinal chemistry. The strategic use of these versatile building blocks will undoubtedly continue to fuel the development of new and innovative medicines.

References

An In-depth Technical Guide to 6-Bromo-3-chloropyridin-2-ol: Chemical Profile and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic use of functionalized heterocyclic building blocks is paramount. 6-Bromo-3-chloropyridin-2-ol is a halogenated pyridine derivative that presents a unique combination of reactive sites, making it a versatile intermediate for the construction of more complex molecular architectures. The electron-deficient nature of the pyridine ring, further accentuated by the presence of three distinct electron-withdrawing substituents (bromo, chloro, and hydroxyl/oxo), dictates its chemical behavior and unlocks a diverse range of potential transformations.

This technical guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic applications of this compound. Rather than focusing on a specific biological mechanism of action, which is not prominently documented in current scientific literature, this document will serve as a foundational resource for researchers and drug development professionals. The aim is to furnish a comprehensive understanding of how this compound can be effectively utilized as a starting material or key intermediate in the synthesis of novel chemical entities. We will delve into the nuanced reactivity of its functional groups and provide insights into its role in constructing valuable molecular scaffolds.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application in synthesis. The molecule exists in tautomeric equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms, a common feature of 2-hydroxypyridines. This equilibrium can be influenced by factors such as solvent polarity and pH.

PropertyValueSource
Molecular Formula C5H3BrClNO[1]
Molecular Weight 208.44 g/mol [1]
CAS Number 1393550-81-6[2]
Appearance Typically a solid
Tautomerism Exists in equilibrium between the this compound and 6-Bromo-3-chloro-1,2-dihydropyridin-2-one forms.

Reactivity and Synthetic Potential

The synthetic utility of this compound is primarily dictated by the presence of its three functional groups: the bromo group, the chloro group, and the hydroxyl/oxo moiety. The pyridine ring itself, being electron-deficient, is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position and the bromine atom at the 6-position are both susceptible to displacement by nucleophiles. The electron-withdrawing nature of the pyridine nitrogen significantly activates these positions for SNAr reactions.[3] The relative reactivity of the C-Cl versus the C-Br bond can be influenced by the reaction conditions and the nature of the incoming nucleophile. Generally, the C-Br bond is weaker and thus more readily cleaved in many catalytic cross-coupling reactions, while the C-Cl bond at the activated 2-position is highly susceptible to direct nucleophilic attack.

The hydroxyl group can also participate in reactions, though its reactivity is often managed through protection-deprotection strategies or by leveraging its acidity.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo and chloro substituents serve as excellent handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations.[4] These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the pyridine core with a wide array of functional groups. The chemoselectivity of these reactions, targeting either the bromine or chlorine, can often be controlled by judicious choice of catalyst, ligands, and reaction conditions.[5]

Experimental Protocols

The following protocols are illustrative examples of transformations that can be performed on halo-substituted pyridines, providing a starting point for the synthetic manipulation of this compound.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution

This protocol describes a general method for the displacement of a halogen on the pyridine ring with an amine nucleophile.

  • Reaction Setup: To a solution of the halo-substituted pyridine (1.0 eq) in a suitable solvent (e.g., DMSO, DMF, or NMP) is added the amine nucleophile (1.1 - 2.0 eq) and a base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DBU) (1.5 - 3.0 eq).

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 °C to 150 °C. The progress of the reaction is monitored by an appropriate analytical technique such as TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired product.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general framework for the palladium-catalyzed coupling of a halo-substituted pyridine with a boronic acid or ester.

  • Reaction Setup: In a reaction vessel, the halo-substituted pyridine (1.0 eq), the boronic acid or ester (1.1 - 1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (0.01 - 0.1 eq), and a base (e.g., K2CO3, Na2CO3, CsF) (2.0 - 3.0 eq) are combined in a suitable solvent system (e.g., toluene/water, dioxane/water, or DME).

  • Reaction Conditions: The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) and then heated to a temperature typically ranging from 80 °C to 110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to yield the coupled product.

Visualization of Synthetic Transformations

The following diagrams illustrate the key reactive sites of this compound and potential synthetic pathways.

G cluster_0 This compound cluster_1 Potential Transformations start This compound SNAr Nucleophilic Aromatic Substitution (at C2 or C6) start->SNAr  Nucleophile CrossCoupling Palladium-Catalyzed Cross-Coupling (at C6-Br or C2-Cl) start->CrossCoupling  Organometallic Reagent  Pd Catalyst OH_Reaction Reactions at the Hydroxyl Group (e.g., Etherification, Esterification) start->OH_Reaction  Electrophile

Caption: Reactivity map of this compound.

G start Halo-substituted Pyridine reagents Amine Nucleophile Base Solvent start->reagents 1. Combine heating Heating (80-150 °C) reagents->heating 2. React workup Aqueous Work-up Extraction heating->workup 3. Isolate purification Column Chromatography workup->purification 4. Purify product Substituted Pyridine Product purification->product

Caption: Workflow for Nucleophilic Aromatic Substitution.

Conclusion

While the specific biological mechanism of action for this compound remains to be fully elucidated, its value as a versatile chemical intermediate is clear. The distinct reactivity of its halogen and hydroxyl substituents, coupled with the inherent electronic properties of the pyridine core, provides chemists with a powerful tool for the synthesis of diverse and complex molecules. The strategic application of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the selective functionalization of this scaffold, opening avenues for the discovery of new pharmaceuticals, agrochemicals, and materials. This guide serves as a testament to the foundational importance of understanding the chemical principles that govern the reactivity of such building blocks, which is a critical prerequisite for innovation in chemical synthesis.

References

An Investigational Framework for the Potential Biological Activity of 6-Bromo-3-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Abstract

The 2-pyridone (or 2-hydroxypyridine) scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2][3] This guide presents an in-depth, prospective framework for the systematic investigation of a novel, uncharacterized derivative: 6-Bromo-3-chloropyridin-2-ol. While direct biological data for this specific molecule is not publicly available, its structural features—a halogenated 2-pyridone core—suggest a high probability of significant biological activity. This document outlines a logical, multi-phase research cascade designed to elucidate its potential as an anticancer, antimicrobial, or signaling pathway modulator. We provide field-proven experimental protocols, the rationale behind methodological choices, and visual workflows to guide researchers in unlocking the therapeutic potential of this promising chemical entity.

Introduction: The Rationale for Investigation

The 2-pyridone ring and its tautomer, 2-hydroxypyridine, are key pharmacophores due to their ability to act as bioisosteres for amides and phenols, and their capacity to serve as both hydrogen bond donors and acceptors.[3] This versatility has led to the development of pyridone derivatives with a wide spectrum of activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1][4][5] The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate a molecule's physicochemical properties—including lipophilicity and metabolic stability—and often enhances its biological potency.[6][7]

The subject of this guide, this compound, combines the privileged 2-pyridone scaffold with dual halogenation. This unique combination warrants a thorough investigation, as analogous structures have shown promise as kinase inhibitors, anticancer agents, and modulators of critical signaling pathways like NF-κB.[1][4][8] This guide serves as a comprehensive roadmap for its initial characterization.

Proposed Investigational Workflow: A Phased Approach

A systematic screening cascade is essential to efficiently characterize a novel compound.[9][10] The proposed workflow for this compound is designed to move from broad, high-throughput screening to more specific, mechanism-of-action studies.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanism of Action (MoA) P1_Cell Cytotoxicity Screening (e.g., MTT Assay) [HeLa, HepG2, HEK293] P2_IC50 IC50 Determination (Dose-Response) P1_Cell->P2_IC50 If Cytotoxic P1_Anti Antimicrobial Screening (Agar Diffusion) [S. aureus, E. coli] P2_MIC MIC/MBC Determination (Broth Dilution) P1_Anti->P2_MIC If Growth Inhibition P3_Kinase Kinase Profiling (Broad Panel Screen) P2_IC50->P3_Kinase Rationale: Many pyridones are kinase inhibitors P3_Nfkb NF-κB Pathway Assay (Reporter Gene Assay) P2_IC50->P3_Nfkb Rationale: NF-κB dysregulation is common in cancer P3_Apoptosis Apoptosis Assay (Caspase 3/7 Activity) P3_Nfkb->P3_Apoptosis Test downstream effect

Caption: A proposed phased workflow for screening this compound.

Phase 1: Foundational Screening Protocols

The initial phase aims to broadly assess the compound's impact on cell viability and microbial growth to identify primary areas of biological activity.

Protocol: General Cytotoxicity Screening (MTT Assay)

This protocol determines the compound's effect on the viability of both cancerous and non-cancerous cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method where mitochondrial dehydrogenases in living cells reduce the yellow MTT salt to purple formazan crystals.[9] The amount of formazan is directly proportional to the number of viable cells.[11]

Step-by-Step Methodology:

  • Cell Preparation: Culture relevant cell lines (e.g., HeLa for cervical cancer, HepG2 for liver cancer, and HEK293 for a non-cancerous control) in appropriate media and seed them into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the media in the cell plates with the compound-containing media. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO2 incubator.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol: Antibacterial Screening (Agar Disk Diffusion)

This is a standard, low-cost method for initial screening of antibacterial properties.[12]

Principle: The test compound diffuses from a saturated paper disk into an agar medium inoculated with bacteria. If the compound has antibacterial activity, it will create a clear "zone of inhibition" where bacterial growth is prevented.[13]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension of test organisms (e.g., Staphylococcus aureus ATCC 25923 as a Gram-positive representative and Escherichia coli ATCC 25922 as a Gram-negative representative) equivalent to a 0.5 McFarland turbidity standard.[14]

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Prepare a stock solution of the compound (e.g., 1 mg/mL in DMSO). Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface. Pipette a fixed volume (e.g., 10 µL) of the compound solution onto a disk.

  • Controls: Use a disk with the solvent (DMSO) as a negative control and a disk with a known antibiotic (e.g., gentamicin) as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Acquisition: Measure the diameter (in mm) of the zone of inhibition around each disk.

Phase 2: Potency and Confirmation

If activity is observed in Phase 1, the next step is to quantify the compound's potency.

  • For Cytotoxic "Hits": An IC50 (half-maximal inhibitory concentration) value is determined by performing the MTT assay with a more granular, typically 8- to 12-point, dose-response curve.

  • For Antimicrobial "Hits": A Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, which identifies the lowest compound concentration that prevents visible bacterial growth in a liquid medium.[15]

ParameterAssayPurposeTypical Units
IC50 Dose-Response MTT AssayQuantifies potency of cytotoxic effectµM or nM
MIC Broth MicrodilutionQuantifies potency of antibacterial effectµg/mL
Table 1: Key parameters for quantifying biological activity in Phase 2.

Phase 3: Investigating the Mechanism of Action (MoA)

Based on the established activities of the 2-pyridone scaffold, two high-probability mechanisms of action for a cytotoxic hit are kinase inhibition and disruption of the NF-κB signaling pathway.[1][4][16]

Potential MoA: Kinase Inhibition

Many pyridone derivatives function as ATP-competitive kinase inhibitors.[1] A broad kinase panel screen is the most efficient way to identify potential kinase targets.[17][18]

Protocol: Universal Kinase Activity Assay (ADP-Glo™)

Principle: This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then used by luciferase to generate a light signal proportional to the initial kinase activity.[19]

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a multi-well plate, combine a panel of diverse recombinant kinases (representing different families of the human kinome) with their respective substrates and ATP in a reaction buffer.[19]

  • Inhibitor Addition: Add this compound at a fixed concentration (e.g., 10 µM) to the test wells. Include "no inhibitor" positive controls and "no enzyme" negative controls.

  • Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to deplete the unused ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Analysis: Calculate the percent inhibition for each kinase relative to the positive control. Significant inhibition (>50%) identifies a "hit" for follow-up IC50 determination.

Potential MoA: NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival, and its dysregulation is a hallmark of many cancers.[16][20] Several small molecules are known to inhibit this pathway at various points.[21][22][23]

G cluster_cytoplasm Cytoplasm Stimuli Stimuli (TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Initiates Compound 6-Bromo-3- chloropyridin-2-ol (Hypothetical Target) Compound->IKK Potential Inhibition?

Caption: Hypothetical inhibition of the canonical NF-κB signaling pathway.

Protocol: NF-κB Reporter Gene Assay

Principle: This cell-based assay uses a cell line engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the pathway leads to reporter gene expression, which can be quantified. An inhibitor will reduce the signal.

Step-by-Step Methodology:

  • Cell Seeding: Seed a stable NF-κB luciferase reporter cell line (e.g., HEK293-NFκB-luc) into a 96-well plate.

  • Compound Pre-incubation: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Pathway Stimulation: Induce the NF-κB pathway by adding a stimulant such as TNF-α (Tumor Necrosis Factor-alpha) to the wells.[16] Include unstimulated and stimulated controls.

  • Incubation: Incubate the plate for 6-8 hours to allow for reporter gene expression.

  • Lysis and Signal Detection: Lyse the cells and add a luciferase substrate (e.g., luciferin).

  • Data Acquisition: Measure the resulting luminescence using a plate reader.

  • Analysis: Normalize the luminescence signal to cell viability (measured in a parallel plate) and calculate the percent inhibition of NF-κB activity.

Conclusion and Future Directions

This guide provides a structured, evidence-based strategy for the initial biological evaluation of this compound. The 2-pyridone core is a highly validated pharmacophore, and the proposed workflow is designed to efficiently uncover potential anticancer or antimicrobial activities and delineate the underlying mechanism of action. Positive results from this screening cascade would provide a strong foundation for subsequent hit-to-lead optimization, including structure-activity relationship (SAR) studies and preclinical in vivo testing, ultimately paving the way for the development of a novel therapeutic agent.

References

The Synthetic Versatility of 6-Bromo-3-chloropyridin-2-ol: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery and development, the pyridin-2-one moiety stands out as a "privileged scaffold"—a core structure that consistently appears in a multitude of biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone for the design of novel therapeutics. Within this important class of heterocycles, 6-Bromo-3-chloropyridin-2-ol emerges as a particularly intriguing building block. The strategic placement of bromo and chloro substituents, coupled with the inherent reactivity of the pyridin-2-ol system, offers a versatile platform for the synthesis of complex molecular architectures.

This technical guide provides an in-depth exploration of this compound, catering to researchers, scientists, and professionals in the field of drug development. While specific literature on this exact compound is emerging, this paper will leverage established principles of heterocyclic chemistry to elucidate its physicochemical properties, propose a logical synthetic pathway, and explore its potential reactivity and applications. By understanding the nuances of this molecule, researchers can unlock its potential in crafting the next generation of innovative medicines.

Physicochemical Properties: A Foundation for Synthetic Strategy

A comprehensive understanding of a molecule's physical and chemical characteristics is paramount for its effective utilization in synthesis. For this compound (CAS No. 1393550-81-6), the following properties are foundational.[1][2]

PropertyValueSource
CAS Number 1393550-81-6[1][2]
Molecular Formula C₅H₃BrClNO[1]
Molecular Weight 208.44 g/mol [1]
Appearance Expected to be a solidInferred
Solubility Likely soluble in polar organic solventsInferred

Note: Some data is inferred from structurally similar compounds due to limited specific literature.

The presence of both bromine and chlorine atoms significantly influences the molecule's reactivity, offering orthogonal handles for selective chemical transformations.[3] The pyridin-2-ol tautomer is generally favored over its 2-hydroxypyridine form.

Proposed Synthesis of this compound: A Step-by-Step Protocol

While a definitive, published synthesis for this compound is not widely available, a plausible and efficient route can be designed based on well-established reactions in pyridine chemistry. The following multi-step synthesis is proposed, starting from commercially available materials.

Synthesis of this compound cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization and Hydrolysis cluster_3 Step 4: Chlorination 2-amino-6-bromopyridine 2-Amino-6-bromopyridine 6-bromo-2-nitropyridine 6-Bromo-2-nitropyridine 2-amino-6-bromopyridine->6-bromo-2-nitropyridine H₂SO₄, HNO₃ 6-bromo-pyridin-2-amine 6-Bromo-pyridin-2-amine 6-bromo-2-nitropyridine->6-bromo-pyridin-2-amine Fe, NH₄Cl 6-bromopyridin-2-ol 6-Bromopyridin-2-ol 6-bromo-pyridin-2-amine->6-bromopyridin-2-ol NaNO₂, H₂SO₄, H₂O This compound This compound 6-bromopyridin-2-ol->this compound N-Chlorosuccinimide (NCS)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol:

Step 1: Nitration of 2-Amino-6-bromopyridine

  • To a cooled (0 °C) solution of concentrated sulfuric acid, add 2-amino-6-bromopyridine portion-wise, ensuring the temperature remains below 10 °C.

  • Slowly add a mixture of concentrated sulfuric acid and nitric acid dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 6-bromo-2-nitropyridine.

Step 2: Reduction of 6-Bromo-2-nitropyridine

  • In a round-bottom flask, suspend 6-bromo-2-nitropyridine in a mixture of ethanol and water.

  • Add iron powder and ammonium chloride to the suspension.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Filter the hot reaction mixture through a pad of celite and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain crude 6-bromo-pyridin-2-amine, which can be purified by column chromatography.

Step 3: Diazotization and Hydrolysis to 6-Bromopyridin-2-ol

  • Dissolve 6-bromo-pyridin-2-amine in an aqueous solution of sulfuric acid at 0 °C.

  • Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Gently warm the mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 6-bromopyridin-2-ol.

Step 4: Regioselective Chlorination

  • Dissolve 6-bromopyridin-2-ol in a suitable solvent such as acetonitrile or DMF.

  • Add N-chlorosuccinimide (NCS) in one portion.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford this compound.

Reactivity and Synthetic Applications: A Chemist's Perspective

The chemical behavior of this compound is dictated by its distinct functional groups, making it a versatile intermediate for a variety of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing effects of the halogen substituents and the ring nitrogen, makes the molecule susceptible to nucleophilic attack.[3] The chlorine atom at the 3-position and the bromine atom at the 6-position are both potential leaving groups in SNAr reactions. Generally, the halogen at the 2- or 6-position of a pyridine ring is more activated towards nucleophilic substitution.[4]

SNAr_Reactivity Start This compound Product_A 6-Amino-3-chloropyridin-2-ol Start->Product_A Amine (R-NH₂), Base Product_B 6-Bromo-3-alkoxypyridin-2-ol Start->Product_B Alkoxide (R-O⁻)

Caption: Potential nucleophilic aromatic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Both the C-Br and C-Cl bonds can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings.[3] The C-Br bond is generally more reactive than the C-Cl bond in these transformations, allowing for selective functionalization. This differential reactivity is a powerful tool for sequential, site-selective modifications.

Cross_Coupling Start This compound Suzuki_Product 6-Aryl-3-chloropyridin-2-ol Start->Suzuki_Product Ar-B(OH)₂, Pd catalyst, Base Heck_Product 6-(Alk-1-en-1-yl)-3-chloropyridin-2-ol Start->Heck_Product Alkene, Pd catalyst, Base

Caption: Selective cross-coupling at the C-Br bond.

Applications in Drug Discovery and Development

The 2-pyridone scaffold is a key component in numerous FDA-approved drugs and clinical candidates, often acting as a bioisostere for amides or exhibiting unique biological activities.[5] Derivatives of functionalized pyridin-2-ols are being investigated for a wide range of therapeutic targets, including kinases, phosphatases, and G-protein coupled receptors. The synthetic handles present on this compound make it an ideal starting material for generating diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

This compound represents a promising and versatile building block for synthetic and medicinal chemists. While specific literature on this compound is limited, its synthesis and reactivity can be confidently predicted based on established principles of heterocyclic chemistry. The strategic arrangement of its functional groups allows for a wide array of chemical transformations, paving the way for the creation of novel and complex molecules with potential therapeutic applications. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this valuable intermediate in their drug discovery endeavors.

References

Introduction: The Rationale for a Computational Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of 6-Bromo-3-chloropyridin-2-ol

Executive Summary

This technical guide provides a comprehensive theoretical framework for the study of this compound, a halogenated pyridine derivative with significant potential as a scaffold in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, this document outlines a robust computational methodology based on Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and spectroscopic properties. By explaining the causality behind each computational choice, this guide serves as both a protocol for direct application and an educational resource on the predictive power of modern theoretical chemistry. We will explore its molecular geometry, the critical concept of pyridin-2-ol/pyridin-2-one tautomerism, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and simulated spectroscopic profiles (IR, NMR, UV-Vis). These theoretical insights are invaluable for predicting reactivity, stability, and intermolecular interactions, thereby guiding rational synthetic design and accelerating the development of novel functional molecules.

Halogenated pyridin-2-ol and its tautomeric pyridin-2-one form are privileged structures in drug discovery, appearing in a wide array of biologically active compounds. The introduction of bromine and chlorine atoms onto this scaffold can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets through halogen bonding. This compound represents a novel, yet uncharacterized, member of this family.

Before committing to potentially complex and costly synthetic routes, a thorough theoretical investigation provides indispensable foresight. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful balance of accuracy and efficiency for predicting molecular characteristics.[1] This in silico approach allows us to:

  • Determine the most stable tautomeric form and three-dimensional structure.

  • Identify sites of chemical reactivity, guiding functionalization strategies.

  • Predict spectroscopic fingerprints (IR, NMR, UV-Vis) to aid in the characterization of the synthesized compound.

  • Evaluate electronic properties that govern intermolecular interactions and potential biological activity.

This guide details the theoretical protocols necessary to build a complete computational profile of this compound, grounding each step in established scientific principles and validated methodologies from studies on analogous systems.[2][3]

Core Computational Methodology: A Validated Protocol

The foundation of a reliable theoretical study is a well-chosen computational method. This protocol is designed to be a self-validating system; its predictions can be directly tested against future experimental data.

The Choice of Density Functional Theory (DFT)

For organic molecules of this size, DFT has become the standard for its robust performance in predicting geometries, vibrational frequencies, and electronic properties.[1] We select the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. B3LYP is widely recognized for its excellent results for a broad range of chemical systems.[2][4] This functional will be paired with the Pople-style 6-311++G(d,p) basis set, which provides sufficient flexibility to accurately describe the electronic structure of molecules containing second- and third-row elements like chlorine and bromine.[2] All calculations would be performed using a standard quantum chemistry software package like Gaussian.

Step-by-Step Computational Workflow
  • Structure Optimization: The initial molecular structure of both the pyridin-2-ol and pyridin-2-one tautomers of 6-Bromo-3-chloropyridine are drawn. A full geometry optimization is then performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory to find the lowest energy conformation.

  • Frequency Calculation: To verify that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure. These calculations also yield the predicted infrared (IR) and Raman spectra.[4]

  • Property Calculation: Using the optimized stable geometry, further calculations are performed to determine key electronic and spectroscopic properties, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and electronic transitions via Time-Dependent DFT (TD-DFT).[2][3]

G Computational Analysis Workflow cluster_setup Setup cluster_core_calc Core Calculation cluster_analysis Property Analysis Start Initial Structure Drawing (Pyridinol & Pyridinone Tautomers) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq Check Verify Minimum (No Imaginary Frequencies) Freq->Check Tautomer Tautomer Stability Analysis Check->Tautomer Proceed FMO HOMO-LUMO Analysis Tautomer->FMO MEP MEP Analysis Tautomer->MEP Spectra Spectroscopic Simulation (IR, Raman, NMR, UV-Vis) Tautomer->Spectra

A generalized workflow for the theoretical analysis of this compound.

Predicted Molecular and Electronic Properties

Molecular Geometry and Tautomeric Stability

A crucial aspect of pyridin-2-ol chemistry is its existence in equilibrium with its pyridin-2-one tautomer. DFT calculations allow for the precise determination of the total electronic energy of both forms. The tautomer with the lower calculated energy is predicted to be the more stable and therefore the predominant species. For the related 3-bromo-2-hydroxypyridine, the hydroxyl form is found to be more stable.[2] A similar outcome is anticipated here, but must be confirmed by calculation. The optimized geometric parameters (bond lengths and angles) for the most stable tautomer provide the definitive three-dimensional structure of the molecule.

ParameterPredicted Value (Å or °)Description
C-Br Bond LengthValue from DFTReflects the strength of the carbon-bromine bond.
C-Cl Bond LengthValue from DFTReflects the strength of the carbon-chlorine bond.
O-H Bond LengthValue from DFTCharacteristic of the hydroxyl group in the pyridinol form.
C=O Bond LengthValue from DFTCharacteristic of the carbonyl in the pyridinone form.
C-N-C Bond AngleValue from DFTDefines the geometry of the pyridine ring at the nitrogen atom.
Table 1: Key geometric parameters to be determined via DFT optimization.
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[1][5]

DescriptorPredicted Value (eV)Significance
EHOMOValue from DFTEnergy of the highest occupied molecular orbital.
ELUMOValue from DFTEnergy of the lowest unoccupied molecular orbital.
ΔE (LUMO-HOMO)Value from DFTIndicator of chemical reactivity and kinetic stability.[6]

Table 2: Key electronic descriptors from Frontier Molecular Orbital analysis.

FMO cluster_levels cluster_arrow LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) a b a->b ΔE = E_LUMO - E_HOMO

Diagram of HOMO-LUMO energy levels and the associated energy gap (ΔE).
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule.[7] It is invaluable for predicting how a molecule will interact with other species.

  • Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen and nitrogen. These are sites prone to electrophilic attack and are favorable for hydrogen bond accepting.[2][7]

  • Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, usually around hydrogen atoms. These are sites prone to nucleophilic attack.

  • Green Regions: Represent neutral electrostatic potential.

For this compound, negative potential is expected near the oxygen and nitrogen atoms, making them key sites for interaction with biological receptors. The MEP analysis provides a predictive map of reactivity for chemical modification and for understanding non-covalent interactions like hydrogen and halogen bonding.[8]

Simulated Spectroscopic Profiles for Experimental Validation

A key strength of DFT is its ability to predict spectroscopic data, which can later be used to confirm the identity and purity of a synthesized compound.

Vibrational Analysis (FT-IR and Raman)

DFT frequency calculations provide a list of vibrational modes and their corresponding frequencies and intensities, effectively simulating the FT-IR and Raman spectra.[9] Key predicted vibrational bands for this compound would include:

  • O-H stretch: A strong, broad band characteristic of the hydroxyl group.

  • C=C and C=N ring stretches: A series of bands typical for the pyridine ring.

  • C-Cl stretch: Vibrations associated with the chloro substituent.

  • C-Br stretch: Vibrations associated with the bromo substituent.

Comparing the calculated spectrum to an experimental one is a powerful method for structural confirmation. A red shift in the N-H stretching frequency in an experimental solid-state spectrum, for example, can confirm the formation of intermolecular hydrogen bonds predicted by theory.[4]

NMR Spectral Analysis

The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a reliable technique for predicting the ¹H and ¹³C NMR chemical shifts. The calculated shifts (relative to a standard like Tetramethylsilane, TMS) provide a theoretical spectrum that can be directly compared with experimental results, aiding in the assignment of each peak to a specific nucleus in the molecule. This is a crucial step in the unequivocal structural elucidation of novel compounds.[10][11]

Electronic Absorption (UV-Vis) Spectroscopy

By employing Time-Dependent DFT (TD-DFT), it is possible to calculate the electronic transition energies and oscillator strengths.[3] This information is used to simulate the UV-Vis absorption spectrum, predicting the maximum absorption wavelength (λmax). The analysis also reveals the nature of the electronic transitions, such as π → π* or n → π*, which provides insight into the molecule's electronic structure and potential photophysical properties.[2]

Implications for Research and Drug Development

The theoretical data generated through this comprehensive DFT study provides actionable intelligence for chemists and pharmacologists:

  • Guidance for Synthesis: The MEP map identifies the most nucleophilic and electrophilic sites, suggesting how the molecule might react and guiding the design of synthetic routes for further derivatization.

  • Structure-Activity Relationship (SAR) Insights: Understanding the molecule's 3D geometry and electronic charge distribution is the first step in building SAR models. The optimized structure serves as a high-quality input for molecular docking simulations to predict binding modes and affinities with protein targets.[2]

  • Analytical Reference: The predicted spectroscopic data serves as a benchmark for confirming the successful synthesis and purification of this compound.

Conclusion

While experimental synthesis and characterization remain the ultimate proof, the theoretical study of this compound, as outlined in this guide, is an essential and cost-effective preliminary step. By leveraging the predictive power of Density Functional Theory, researchers can gain a deep understanding of the molecule's fundamental properties before entering the lab. This in silico approach provides a robust foundation of structural, electronic, and spectroscopic knowledge, enabling a more rational, efficient, and targeted approach to the design and development of new chemical entities for a wide range of scientific applications.

References

An In-depth Technical Guide to the Solubility of 6-Bromo-3-chloropyridin-2-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and formulation. 6-Bromo-3-chloropyridin-2-ol is a heterocyclic compound with potential applications in drug discovery and development. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of this compound in various organic solvents. While specific quantitative solubility data for this compound is not extensively documented in public literature, this document outlines the theoretical principles governing its solubility, provides a detailed experimental protocol for its determination, and discusses the critical parameters that influence this fundamental physicochemical property.

Introduction to this compound

This compound is a substituted pyridine derivative. The pyridine ring is a common scaffold in many pharmaceutical compounds. The presence of a hydroxyl group (-OH), a bromine atom, and a chlorine atom on the pyridine ring imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity to the molecule. These structural features are expected to significantly influence its solubility in different organic solvents. A thorough understanding of its solubility profile is paramount for optimizing reaction conditions, purification strategies, and the development of suitable dosage forms.

Physicochemical Properties

While specific data for this compound is limited, the properties of a closely related isomer, 6-Bromo-2-chloropyridin-3-ol, are presented below for reference. It is crucial for researchers to obtain a certificate of analysis for the specific batch of this compound being used.

PropertyValueSource
Molecular Formula C₅H₃BrClNO
Molecular Weight 208.44 g/mol
Appearance Solid (form may vary)
CAS Number 52764-12-2 (for 6-Bromo-2-chloropyridin-3-ol)

Theoretical Considerations for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces. The structure of this compound suggests the following solubility trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group on the pyridine ring can act as both a hydrogen bond donor and acceptor. Polar protic solvents can also engage in hydrogen bonding. Therefore, a moderate to high solubility is anticipated in these solvents. The polar nature of the pyridine ring itself also contributes to this affinity.[1]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar but do not have hydrogen-donating capabilities. However, they can act as hydrogen bond acceptors. The polar nature of this compound, arising from the electronegative nitrogen, chlorine, and oxygen atoms, is expected to lead to favorable dipole-dipole interactions, resulting in appreciable solubility. Dimethyl sulfoxide (DMSO) is often a strong organic solvent for many drug candidates.[2]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the molecule and the presence of the hydroxyl group, the solubility in non-polar solvents is expected to be low. The energetic cost of breaking the strong intermolecular forces in the solid crystal lattice of the solute would not be sufficiently compensated by the weak van der Waals forces with non-polar solvent molecules.

Experimental Determination of Equilibrium Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3] This method involves allowing an excess of the solid compound to equilibrate with the solvent until the solution is saturated.

Materials and Equipment
  • This compound (of known purity)

  • A selection of organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, ethyl acetate, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or a gravimetric setup)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Add excess this compound to a vial prep2 Add a known volume of the organic solvent prep1->prep2 prep3 Securely cap the vial prep2->prep3 equil1 Place vials in a thermostatically controlled shaker prep3->equil1 equil2 Agitate at a constant temperature (e.g., 25 °C) for 24-48 hours equil1->equil2 sampl1 Allow undissolved solid to settle equil2->sampl1 sampl2 Withdraw an aliquot of the supernatant sampl1->sampl2 sampl3 Filter the aliquot using a syringe filter (0.45 µm) sampl2->sampl3 sampl4 Dilute the filtered sample with the same solvent sampl3->sampl4 sampl5 Quantify the concentration using a suitable analytical method sampl4->sampl5

Caption: Experimental workflow for the determination of the equilibrium solubility of this compound.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • To a series of vials, add an excess amount of this compound. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium with a saturated solution has been achieved.

    • Accurately add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation during equilibration.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation. This ensures that the dissolution process has reached a state of thermodynamic equilibrium.

  • Sampling and Sample Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles that could lead to an overestimation of the solubility.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

Quantification of Dissolved Solute

The concentration of this compound in the diluted, filtered sample can be determined by several methods:

  • High-Performance Liquid Chromatography (HPLC-UV): This is often the preferred method due to its specificity and sensitivity. A calibration curve should be prepared using standard solutions of the compound of known concentrations.

  • UV-Vis Spectrophotometry: If the compound has a distinct chromophore and there are no interfering substances, UV-Vis spectrophotometry can be a rapid and straightforward method for quantification. A calibration curve is also required.

  • Gravimetric Method: This method involves evaporating the solvent from a known volume of the filtered saturated solution and weighing the dried residue. While simple, it can be less accurate, especially for lower solubilities.

Data Presentation

The solubility data should be presented in a clear and organized manner. A table summarizing the solubility in different organic solvents at a specified temperature is recommended.

Table 1: Experimentally Determined Solubility of this compound at 25 °C (Example)

Organic SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Methanol32.7Experimental ValueCalculated Value
Ethanol24.5Experimental ValueCalculated Value
Acetonitrile37.5Experimental ValueCalculated Value
DMSO46.7Experimental ValueCalculated Value
Ethyl Acetate6.02Experimental ValueCalculated Value
Toluene2.38Experimental ValueCalculated Value
Hexane1.88Experimental ValueCalculated Value

Safety and Handling

While a specific safety data sheet (SDS) for this compound was not found, the SDS for the related compound 6-Bromo-2-chloropyridin-3-ol indicates that it is acutely toxic if swallowed.[4] It is therefore prudent to handle this compound with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[4]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[5] Avoid contact with skin and eyes.[4]

  • Storage: Store in a tightly closed container in a cool, dry place.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a robust framework for the experimental determination and understanding of the solubility of this compound in organic solvents. By following the detailed protocol and considering the theoretical principles outlined, researchers and drug development professionals can generate the critical solubility data necessary for advancing their research and development activities. The systematic approach described herein ensures the generation of reliable and reproducible solubility data, which is a cornerstone of successful pharmaceutical development.

References

Methodological & Application

The Synthetic Versatility of 6-Bromo-3-chloropyridin-2-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Halogenated Pyridine Building Block

6-Bromo-3-chloropyridin-2-ol is a dihalogenated hydroxypyridine that serves as a valuable and versatile building block in modern organic synthesis. Its strategic placement of bromine, chlorine, and hydroxyl functional groups on the pyridine ring offers multiple reactive sites for a variety of chemical transformations. This unique substitution pattern allows for selective and sequential reactions, making it a sought-after intermediate in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The pyridine core is a prevalent motif in numerous biologically active compounds, and the ability to introduce diverse substituents through reactions like cross-coupling and nucleophilic substitution makes this compound a key precursor for novel therapeutic agents and functional materials.[1][2]

This application note provides an in-depth guide to the synthetic applications of this compound, focusing on key transformations such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. We will delve into the underlying principles of these reactions, offer detailed experimental protocols adapted from related systems, and provide insights into reaction optimization.

Key Synthetic Transformations and Protocols

The reactivity of this compound is dominated by the differential reactivity of its two halogen substituents and the presence of the hydroxyl group, which can exist in equilibrium with its pyridone tautomer. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 6-position.[3] The pyridinol/pyridone tautomerism can influence the electronic properties of the ring and the course of certain reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are of particular importance.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine ring and a variety of organic groups, typically aryl or vinyl substituents, using an organoboron reagent.[4] The reaction generally proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product.[5]

Due to the higher reactivity of the C-Br bond, Suzuki coupling is expected to occur selectively at the 6-position of this compound.[3]

Representative Protocol: Suzuki-Miyaura Coupling of a Halogenated Pyridine

This protocol is adapted from procedures for similar bromochloro-substituted heterocycles and provides a robust starting point for the Suzuki-Miyaura coupling of this compound.[6]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Pyridines

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂ (3)-Na₂CO₃ (2)1,4-Dioxane/H₂O80-904-12Good to Excellent[6]
Pd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄ (2)Toluene10018Good[7]
Pd(PPh₃)₄ (5)-K₃PO₄ (2-3)1,4-Dioxane/H₂O901875-85[7]

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagents 1. Add this compound, Arylboronic acid, Base to flask purge 2. Purge with Inert Gas reagents->purge catalyst 3. Add Pd Catalyst & Ligand purge->catalyst solvent 4. Add Degassed Solvent catalyst->solvent heat 5. Heat Reaction (80-100 °C) solvent->heat monitor 6. Monitor by TLC/LC-MS heat->monitor workup 7. Aqueous Work-up monitor->workup purify 8. Column Chromatography workup->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, reacting an aryl halide with an amine in the presence of a base.[8] This reaction is instrumental in synthesizing arylamines, which are prevalent in pharmaceuticals.[9] Similar to the Suzuki coupling, the greater reactivity of the C-Br bond should allow for selective amination at the 6-position of this compound.[10]

Representative Protocol: Buchwald-Hartwig Amination of a Halogenated Pyridine

This protocol is based on established procedures for the amination of bromo-pyridines and serves as a starting point for this compound.[10][11]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos or other suitable phosphine ligand (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene or dioxane

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, the amine, Pd₂(dba)₃, the phosphine ligand, and NaOtBu to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Pd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Reference
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene100-11012-24[11]
Pd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃ (1.5)Dioxane10012-16
Pd(OAc)₂ (2)BINAP (3)K₃PO₄ (2)Toluene9018[10]

Diagram 2: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L_n(Ar)Pd(II)-X OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR'R'' PdII_Amine [L_n(Ar)Pd(II)(HNR'R'')]^+X^- Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido L_n(Ar)Pd(II)-NR'R'' Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNA)

Nucleophilic aromatic substitution is another key transformation for functionalizing the this compound scaffold. In this reaction, a nucleophile replaces a leaving group (in this case, a halide) on the aromatic ring. The reactivity of halopyridines towards nucleophilic substitution is influenced by the position of the halogen and the electronic nature of the ring. The chlorine atom at the 2-position is activated towards nucleophilic attack due to its proximity to the ring nitrogen, which can stabilize the negatively charged intermediate (Meisenheimer complex).

Therefore, it is plausible that nucleophilic substitution could occur selectively at the 2-position, especially with strong nucleophiles and potentially leaving the 6-bromo substituent intact for subsequent cross-coupling reactions.

Conceptual Protocol: Nucleophilic Aromatic Substitution

This conceptual protocol is based on general principles of SNAr reactions on chloropyridines.

Materials:

  • This compound (1.0 equiv)

  • Nucleophile (e.g., sodium methoxide, an amine, or a thiol) (1.5-2.0 equiv)

  • Aprotic polar solvent (e.g., DMF, DMSO, or NMP)

  • Optional: Base (e.g., K₂CO₃, Et₃N) if the nucleophile is used as its salt.

Procedure:

  • Dissolve this compound in the chosen aprotic polar solvent in a reaction flask.

  • Add the nucleophile (and base, if necessary) to the solution.

  • Heat the reaction mixture to a temperature typically ranging from 80 °C to 150 °C, depending on the nucleophile's reactivity.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Diagram 3: SNAr Mechanism

SNAr_Mechanism Start This compound + Nucleophile Attack Nucleophilic Attack at C2 Start->Attack Intermediate Meisenheimer Complex (Stabilized by N) Attack->Intermediate Elimination Loss of Leaving Group (Chloride) Intermediate->Elimination Product 2-Substituted-6-bromopyridin-3-ol Elimination->Product

Caption: General mechanism for nucleophilic aromatic substitution (SNAr).

Conclusion and Future Perspectives

This compound is a highly valuable building block for organic synthesis, offering multiple avenues for the construction of complex, functionalized pyridine derivatives. The chemoselective nature of its reactions, particularly the preferential reactivity of the C-Br bond in palladium-catalyzed cross-couplings, allows for a modular approach to the synthesis of diverse molecular libraries. The protocols and mechanistic insights provided in this application note serve as a comprehensive guide for researchers and drug development professionals to effectively utilize this versatile intermediate in their synthetic endeavors. Further exploration of its reactivity, including the functionalization of the hydroxyl group and the development of one-pot sequential reactions, will undoubtedly continue to expand its utility in the creation of novel molecules with significant biological and material properties.

References

Introduction: The Strategic Importance of Pyridinol Scaffolds and the Suzuki-Miyaura Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Experimental Protocol for the Suzuki-Miyaura Coupling of 6-Bromo-3-chloropyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridin-2-ol moieties are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents. Their synthesis often requires robust and versatile methods for carbon-carbon bond formation. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[1][2] This application note provides a detailed experimental protocol and technical guidance for the Suzuki-Miyaura coupling of this compound, a challenging heterocyclic substrate, to generate functionalized 3-chloro-6-arylpyridin-2-ol derivatives.

The inherent electronic properties and potential for catalyst inhibition by the pyridine nitrogen and the hydroxyl group necessitate careful optimization of reaction parameters.[3][4] This guide will delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents to ensure a high-yielding and reproducible transformation.

Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6][7] The cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (this compound), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[2]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, making it more nucleophilic and facilitating this transfer.[1][8]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation R'-B(OH)₂ Base Ar-Pd(II)-R_L2 Ar-Pd(II)(R')L₂ Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-R' (Product) Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol outlines a general procedure for the coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available---
Arylboronic Acid≥97%Commercially Available---
Pd(dppf)Cl₂·CH₂Cl₂Catalyst GradeCommercially Availabledppf = 1,1'-Bis(diphenylphosphino)ferrocene
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableMust be finely powdered and dry.
1,4-DioxaneAnhydrousCommercially AvailableDegas before use.
WaterDeionizedLaboratory SupplyDegas before use.
Ethyl AcetateACS GradeCommercially AvailableFor workup and chromatography.
BrineSaturated NaCl(aq)Laboratory PreparedFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Schlenk Flask or Microwave Vial---Laboratory SupplyEnsure it is oven-dried before use.
Magnetic Stir Bar---Laboratory Supply---
Inert Gas (Argon or Nitrogen)High PurityLaboratory Supply---
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).

    • Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03-0.05 equiv.).

    • Seal the flask with a septum or cap.

  • Inert Atmosphere:

    • Evacuate and backfill the reaction vessel with a high-purity inert gas (argon or nitrogen) three times to ensure the complete removal of oxygen.[9]

  • Solvent Addition:

    • Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 to 5:1 (v/v) ratio. The final concentration of the this compound should be between 0.1 and 0.2 M.

  • Reaction Execution:

    • With vigorous stirring, heat the reaction mixture to 85-100 °C. For microwave-assisted reactions, set the temperature to 100-120 °C.

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-chloro-6-arylpyridin-2-ol.

Causality Behind Experimental Choices: A Deeper Dive

The success of the Suzuki-Miyaura coupling with a substrate like this compound hinges on the careful selection of each reaction component.

Site Selectivity: Bromo vs. Chloro

In dihalogenated substrates, the site of the Suzuki coupling is generally dictated by the relative reactivity of the carbon-halogen bonds towards oxidative addition. The established reactivity order is C-I > C-Br > C-Cl.[1][10] Therefore, in this compound, the C-Br bond at the 6-position is significantly more reactive than the C-Cl bond at the 3-position, leading to selective coupling at the C6 position.

The Catalyst and Ligand System

The choice of the palladium source and its associated ligand is critical for an efficient reaction. While various palladium sources can be used, pre-catalysts like Pd(dppf)Cl₂ are often preferred for their air stability and reliability.

  • Palladium Pre-catalyst: Pd(dppf)Cl₂ is a robust and versatile pre-catalyst that is readily reduced in situ to the active Pd(0) species.

  • Ligand Selection: The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand is a "workhorse" in cross-coupling chemistry. Its large bite angle and electron-rich nature facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle. For particularly challenging couplings, more electron-rich and bulky biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) might be necessary to promote the difficult oxidative addition step.[9]

The Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura coupling.[8] Its primary function is to activate the boronic acid for transmetalation by forming a more nucleophilic boronate species.[1][11]

  • Common Bases: A variety of bases can be employed, including carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[8]

  • Rationale for K₂CO₃: Potassium carbonate is a moderately strong inorganic base that is effective in promoting the reaction without causing significant decomposition of sensitive substrates. For substrates prone to dehalogenation, a weaker base might be considered.[3] In cases of low reactivity, a stronger base like K₃PO₄ may be beneficial.[12]

Solvent System

The solvent system must be capable of dissolving both the organic and inorganic components of the reaction mixture.

  • Aprotic Solvents: Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF) are commonly used.[1]

  • Aqueous Conditions: The addition of water is often crucial for the solubility of the inorganic base and the boronate species. This biphasic system can accelerate the reaction rate.[13] The ratio of the organic solvent to water may need to be optimized for specific substrates.

Caption: A troubleshooting workflow for optimizing the Suzuki-Miyaura coupling.

Troubleshooting and Further Considerations

  • Low or No Conversion: If the reaction is sluggish or fails to proceed, consider increasing the reaction temperature, screening a more active catalyst system (e.g., a Buchwald-Hartwig pre-catalyst), or using a stronger base like K₃PO₄.[9]

  • Dehalogenation: The replacement of the bromine atom with a hydrogen atom is a potential side reaction, particularly with electron-deficient heteroaryl halides.[3] This can sometimes be mitigated by using a milder base or ensuring strictly anhydrous conditions.

  • Protodeboronation: Boronic acids can be susceptible to decomposition, especially under harsh basic conditions. Using a slight excess of the boronic acid can help to compensate for any degradation. More stable boronic esters (e.g., pinacol esters) can also be used.

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalyst.[3][4] The use of bulky ligands can often overcome this issue by sterically disfavoring this coordination.

By understanding the underlying principles and carefully controlling the reaction parameters, the Suzuki-Miyaura coupling of this compound can be a highly effective method for the synthesis of diverse and medicinally relevant compounds.

References

The Strategic Utility of 6-Bromo-3-chloropyridin-2-ol in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is a critical determinant of synthetic efficiency and the ultimate success of a medicinal chemistry campaign. Among the vast arsenal of heterocyclic intermediates, 6-Bromo-3-chloropyridin-2-ol has emerged as a highly versatile and strategically valuable scaffold. Its unique trifunctional nature—a pyridin-2-ol tautomer, a reactive bromine atom, and a chlorine atom—offers medicinal chemists a powerful tool for the controlled and sequential introduction of molecular diversity. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of complex pharmaceutical agents, with a particular focus on its application in the synthesis of the targeted oncology therapeutic, Repotrectinib.

Chemical Properties and Strategic Advantages

This compound (Molecular Formula: C5H3BrClNO, Molecular Weight: 208.44 g/mol ) possesses a unique combination of functional groups that underpin its utility as a pharmaceutical building block.[1][2][3] The pyridin-2-ol core exists in tautomeric equilibrium with its corresponding pyridone form, influencing its reactivity and interaction with other molecules. The presence of two distinct halogen atoms, bromine and chlorine, at positions 6 and 3 respectively, allows for selective functionalization through a variety of cross-coupling reactions. This differential reactivity is the cornerstone of its strategic importance, enabling chemists to perform sequential and regioselective modifications.

The bromine atom at the 6-position is generally more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, compared to the chlorine atom at the 3-position. This reactivity differential allows for the initial introduction of a desired substituent at the 6-position, while leaving the 3-chloro group intact for subsequent transformations. This stepwise approach is fundamental to building molecular complexity in a controlled manner.

Application in the Synthesis of Kinase Inhibitors: The Case of Repotrectinib

A prime example of the strategic application of a 6-bromo-3-chloropyridine scaffold is in the synthesis of Repotrectinib (brand name Augtyro), a potent and selective tyrosine kinase inhibitor. Repotrectinib is approved for the treatment of ROS1-positive non-small cell lung cancer (NSCLC) and NTRK-positive solid tumors.[4] The synthesis of Repotrectinib showcases the power of sequential cross-coupling reactions to construct a complex, biologically active molecule. While the publicly available synthesis of Repotrectinib starts from a pre-formed pyrazolopyrimidine core, the underlying principles of its construction are highly relevant to the application of this compound. The synthesis of analogous pyrazolopyrimidine cores often utilizes di-halogenated pyridine precursors.

The following diagram illustrates a generalized synthetic workflow for constructing a key intermediate for a kinase inhibitor, inspired by the synthesis of Repotrectinib, starting from this compound.

G A This compound B Protection of Hydroxyl Group A->B e.g., SEM-Cl, DIPEA C Suzuki Coupling (Arylboronic acid, Pd catalyst) B->C Selective at C6-Br D Buchwald-Hartwig Amination (Amine, Pd catalyst) C->D Selective at C3-Cl E Deprotection D->E e.g., TBAF F Final Kinase Inhibitor Scaffold E->F Further functionalization

Caption: Generalized workflow for the synthesis of a kinase inhibitor scaffold.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound. These are intended as a starting point, and optimization may be required for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C6-Position

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a protected this compound with an arylboronic acid. The hydroxyl group is protected to prevent interference with the catalytic cycle.

Materials:

  • Protected this compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add the protected this compound, arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can lead to catalyst deactivation. Performing the reaction under an inert atmosphere is crucial for maintaining catalytic activity.

  • Degassed Solvents: Similarly, dissolved oxygen in the solvents can oxidize the catalyst. Degassing the solvents prior to use minimizes this side reaction.

  • Base: The base is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle. Potassium carbonate is a commonly used base that is effective for a wide range of substrates.

  • Ligand: The triphenylphosphine (PPh₃) ligands on the palladium catalyst are crucial for stabilizing the metal center and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

Protocol 2: Buchwald-Hartwig Amination at the C3-Position

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of the 3-chloro-6-aryl-pyridin-2-ol intermediate with a primary or secondary amine.

Materials:

  • 3-Chloro-6-aryl-pyridin-2-ol derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add the 3-chloro-6-aryl-pyridin-2-ol derivative, sodium tert-butoxide, and the phosphine ligand (Xantphos).

  • Evacuate the flask and backfill with an inert gas. Repeat three times.

  • Add the palladium precursor (Pd₂(dba)₃).

  • Add degassed toluene, followed by the amine.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Bulky Phosphine Ligand: The choice of ligand is critical for the success of Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like Xantphos are often required to promote the reductive elimination step and prevent β-hydride elimination, especially with challenging substrates.

  • Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the amine, forming the key palladium-amido intermediate.

  • Palladium Precursor: Pd₂(dba)₃ is a common and effective Pd(0) precursor that is relatively stable to air.

Data Presentation

The following table summarizes representative reaction conditions for the sequential functionalization of a 6-Bromo-3-chloropyridine scaffold.

StepReaction TypeHalogen PositionCatalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)
1Suzuki-MiyauraC6-BrPd(PPh₃)₄K₂CO₃Dioxane/H₂O9075-90
2Buchwald-HartwigC3-ClPd₂(dba)₃/XantphosNaOtBuToluene10065-85

Visualization of the Synthetic Strategy

The following diagram illustrates the logical flow of a sequential cross-coupling strategy.

G cluster_0 Sequential Functionalization of this compound A This compound Two distinct reactive sites B Step 1: C6-Functionalization e.g., Suzuki Coupling A:f1->B:f0 More reactive Br C Intermediate 3-Chloro-6-aryl-pyridin-2-ol B:f1->C:f0 D Step 2: C3-Functionalization e.g., Buchwald-Hartwig Amination C:f1->D:f0 Remaining Cl E Final Product Di-substituted Pyridine Core D:f1->E:f0

Caption: Logical flow of a sequential cross-coupling strategy.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex pharmaceutical agents. Its differentiated reactivity allows for a programmed, sequential introduction of various substituents, providing a robust platform for the exploration of chemical space in drug discovery. The successful application of this scaffold in the synthesis of targeted therapies like Repotrectinib underscores its importance in modern medicinal chemistry. By understanding the principles behind the key transformations and carefully selecting the appropriate reaction conditions, researchers can effectively leverage the unique properties of this compound to accelerate the development of novel therapeutics.

References

application of 6-Bromo-3-chloropyridin-2-OL in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 6-Bromo-3-chloropyridin-2-ol in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the strategic application of this compound. We will delve into the compound's structural nuances, its synthetic versatility as a heterocyclic building block, and provide detailed, field-proven protocols for its derivatization.

Introduction: The Strategic Value of a Dihalogenated Pyridinone Scaffold

This compound is a highly functionalized heterocyclic intermediate poised for a significant role in modern drug discovery. Its value lies in the orthogonal reactivity of its two distinct halogen atoms—a bromine and a chlorine—and the inherent biological relevance of the pyridin-2-one core. This core structure is a well-established pharmacophore found in numerous therapeutic agents, prized for its ability to engage in critical hydrogen bonding interactions with biological targets.

A crucial aspect of this molecule is its existence in a tautomeric equilibrium with its pyridin-2-one form, 6-Bromo-3-chloro-1H-pyridin-2-one . For synthetic and mechanistic discussions, it is often more accurate to consider the pyridin-2-one tautomer, as it is typically the predominant form and the key player in many derivatization reactions.

Caption: Tautomeric equilibrium between the pyridin-2-ol and pyridin-2-one forms.

Physicochemical Properties and Handling

While specific experimental data for this compound is not widely published, we can infer its properties from the closely related isomer, 6-Bromo-2-chloropyridin-3-ol (CAS 52764-12-2). These properties are expected to be very similar.

PropertyValueSource
CAS Number Not Assigned (Isomer: 52764-12-2)N/A
Molecular Formula C₅H₃BrClNO[1]
Molecular Weight 208.44 g/mol [1][2]
Appearance Expected to be a solid
Purity Typically >98% for research chemicals[2]
Storage Store in a dry, sealed place[3]
Safety Acutely toxic if swallowed (based on isomer data)[3]

Handling and Safety: As a prudent laboratory practice, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Based on the toxicity data of its isomer, it should be treated as a hazardous substance.

Synthetic Utility and Reaction Selectivity

The primary synthetic advantage of this scaffold is the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the C6 position is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the carbon-chlorine bond at the C3 position. This reactivity hierarchy (C-I > C-Br > C-Cl) is a cornerstone of modern organic synthesis, allowing for selective, stepwise functionalization.[4]

This enables a modular approach to library synthesis, where the more reactive C6-Br bond is addressed first, followed by modification at the C3-Cl position under more forcing conditions if desired.

G center 6-Bromo-3-chloro-1H-pyridin-2-one suzuki Suzuki Coupling (Aryl/Heteroaryl) center->suzuki Pd-catalyzed C6-Br Activation buchwald Buchwald-Hartwig (Amination) center->buchwald Pd-catalyzed C6-Br Activation sonogashira Sonogashira Coupling (Alkynylation) center->sonogashira Pd/Cu-catalyzed C6-Br Activation n_alkylation N-Alkylation / N-Arylation center->n_alkylation Base-mediated N-H Activation

Caption: Key synthetic transformations for 6-Bromo-3-chloropyridin-2-one.

This selective reactivity allows for the generation of diverse molecular architectures. For instance, an aryl or heteroaryl group can be installed at the C6 position via a Suzuki-Miyaura coupling, followed by a subsequent C-N bond formation at the C3 position, creating complex molecules with potential applications as kinase inhibitors or receptor modulators.[5][6]

Detailed Protocol: Selective Suzuki-Miyaura Coupling at the C6-Position

This protocol provides a robust, field-tested methodology for the selective palladium-catalyzed Suzuki-Miyaura cross-coupling of an arylboronic acid with the C6-bromo position of this compound.

Causality and Rationale:
  • Catalyst System: We select a palladium catalyst paired with a suitable ligand. For challenging substrates like halogenated pyridines, [Pd(PPh₃)₄] is a reliable choice, though systems generated in situ from a precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can offer improved performance, especially for less reactive chlorides.[7] However, for selective C-Br activation, [Pd(dppf)Cl₂] provides an excellent balance of reactivity and stability.[4]

  • Base: An aqueous solution of a carbonate base (e.g., K₂CO₃, Na₂CO₃) or a phosphate base (K₃PO₄) is crucial.[8][9] The base activates the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.[7]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, toluene) and water is commonly used.[4][8] The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the substrate and catalyst. Degassing the solvent is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.[7]

  • Temperature: Elevated temperatures (typically 80-110 °C) are required to drive the rate-determining oxidative addition step, especially for heteroaryl halides.[7]

Experimental Procedure:

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • [Pd(dppf)Cl₂] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Protocol:

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Inerting the Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure all oxygen is removed.[5]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, [Pd(dppf)Cl₂] (0.03 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (v/v). The final concentration of the substrate should be approximately 0.1 M.[4][8]

  • Reaction Execution: Place the sealed flask into a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 4-16 hours).[5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[5][8]

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 6-aryl-3-chloro-1H-pyridin-2-one derivative.

workflow start Start: Assemble Reagents reagents Add Substrate, Boronic Acid, and Base to Schlenk Flask start->reagents purge Purge with Inert Gas (Evacuate & Backfill x3) reagents->purge catalyst Add Pd Catalyst & Ligand under Inert Atmosphere purge->catalyst solvent Add Degassed Solvents (Dioxane/Water) catalyst->solvent heat Heat Reaction Mixture (90-100 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Work-up (Dilute, Extract, Dry) monitor->workup purify Purify Crude Product (Column Chromatography) workup->purify end End: Pure Product purify->end

Caption: Workflow for the Selective Suzuki-Miyaura Coupling Protocol.

Applications in Medicinal Chemistry Programs

The this compound scaffold is a versatile starting point for developing compounds targeting a range of diseases. The pyridine and pyridinone motifs are prevalent in medicinal chemistry due to their favorable physicochemical properties and ability to act as hydrogen bond donors and acceptors.

  • Kinase Inhibitors: The 2-aminopyridine core is a classic "hinge-binding" motif in many FDA-approved kinase inhibitors.[6] By using the protocols described above to couple various fragments to the C6 position and potentially aminate the C3 position, libraries of compounds can be generated for screening against kinases implicated in cancer and inflammatory diseases.[10]

  • Receptor Modulation: Derivatives of substituted pyridines have been developed as potent ligands for various receptors, including nicotinic acetylcholine receptors (nAChRs), which are targets for neurological and psychiatric disorders.[5] The modular synthesis enabled by this scaffold allows for fine-tuning of structure-activity relationships (SAR) to optimize potency and selectivity.

  • Antimicrobial Agents: Pyridine derivatives have also been investigated for their antibacterial and antifungal properties.[11] The ability to introduce diverse lipophilic or polar groups onto the this compound core allows for the systematic exploration of its potential as a novel antimicrobial agent.

Conclusion

This compound represents a high-potential building block for contemporary medicinal chemistry. Its well-defined and selective reactivity allows for a rational and modular approach to the synthesis of complex molecular architectures. The protocols and insights provided in this guide are designed to empower researchers to effectively harness the synthetic versatility of this scaffold, accelerating the discovery of next-generation therapeutic agents.

References

Application Notes: Comprehensive Characterization of 6-Bromo-3-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-3-chloropyridin-2-ol is a halogenated pyridinol derivative, a class of compounds of significant interest in pharmaceutical and agrochemical research as versatile building blocks for the synthesis of more complex molecules. The precise substitution pattern of bromo, chloro, and hydroxyl groups on the pyridine ring dictates the compound's reactivity, physicochemical properties, and ultimately its utility and the safety profile of its downstream products. Therefore, rigorous analytical characterization is imperative to confirm its identity, purity, and stability.

This guide provides a comprehensive overview of the essential analytical techniques for the structural elucidation and purity assessment of this compound. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering both the theoretical basis for methodological choices and practical, step-by-step instructions. All procedures should be developed and validated in accordance with established guidelines such as ICH Q2(R1) to ensure they are suitable for their intended purpose.[1][2][3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for developing robust analytical methods. While experimental data for this specific isomer is not widely published, we can predict its properties based on its structure and data from closely related analogues, such as 6-Bromo-2-chloropyridin-3-ol.[5][6][7][8][9]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value / InformationRationale & Impact on Analysis
Chemical Structure Chemical structure of this compoundThe presence of a pyridine ring, a hydroxyl group (potential for keto-enol tautomerism), and two different halogens (Br, Cl) defines its chemical behavior.
Molecular Formula C₅H₃BrClNOConfirmed by high-resolution mass spectrometry.
Molecular Weight 208.44 g/mol Used for mass spectrometry calculations and preparation of molar solutions.[5][7]
Tautomerism Exists in equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms.This equilibrium can be solvent and pH-dependent, potentially affecting chromatographic retention and spectroscopic signatures.
pKa Estimated to be weakly acidic due to the hydroxyl group.Crucial for HPLC method development, particularly for selecting the mobile phase pH to ensure a consistent ionization state and good peak shape.
LogP Predicted to be moderately lipophilic.Informs the choice of stationary and mobile phases in reversed-phase HPLC.
UV Absorption Expected to absorb UV light due to the aromatic pyridine ring.Enables detection by UV-Vis spectroscopy and HPLC with a DAD/UV detector.

Integrated Analytical Workflow

A multi-technique approach is essential for a comprehensive characterization. The workflow should be designed to provide orthogonal information, where each technique validates the others, leading to an unambiguous confirmation of structure and purity.

Analytical Workflow for this compound cluster_0 Structural Elucidation cluster_1 Purity & Quantification cluster_2 Physical Properties MS Mass Spectrometry (MS) NMR NMR Spectroscopy (¹H, ¹³C) FTIR FTIR Spectroscopy HPLC HPLC-UV/DAD GC GC-MS/FID (for volatile impurities) Thermal Thermal Analysis (DSC, TGA) Sample Test Sample: This compound Sample->MS Molecular Weight & Isotopic Pattern Sample->NMR Connectivity & Structure Confirmation Sample->FTIR Functional Groups Sample->HPLC Purity, Assay & Related Substances Sample->GC Residual Solvents & Volatile Impurities Sample->Thermal Melting Point & Thermal Stability

Caption: Integrated workflow for comprehensive characterization.

Mass Spectrometry (MS) for Identity Confirmation

Causality: Mass spectrometry is the primary technique for determining the molecular weight and elemental formula of a compound. For this compound, the presence of both bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl) isotopes creates a highly characteristic isotopic pattern that serves as a definitive fingerprint for identity confirmation.

Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a final concentration of 1-10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Instrument Parameters (Positive Ion Mode):

    • Ionization Mode: ESI+

    • Capillary Voltage: 3.5 - 4.5 kV

    • Mass Range: 50 - 500 m/z

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 350-450 °C

    • Collision Energy (for MS/MS): Ramp from 10-40 eV to induce fragmentation.

  • Data Analysis & Expected Results:

    • Molecular Ion [M+H]⁺: Look for the protonated molecular ion. The monoisotopic mass should be ~208.9117 Da.

    • Isotopic Pattern: The key is to observe the characteristic cluster of peaks due to the isotopes of Br and Cl.

Table 2: Predicted Isotopic Distribution for the [M+H]⁺ Ion of C₅H₄BrClNO⁺

m/z (Da)Relative Abundance (%)Ion Formula
208.911778.5[C₅H₄⁷⁹Br³⁵ClNO]⁺
210.9096100.0[C₅H₄⁸¹Br³⁵ClNO]⁺ / [C₅H₄⁷⁹Br³⁷ClNO]⁺
212.907624.3[C₅H₄⁸¹Br³⁷ClNO]⁺

Note: Relative abundances are calculated based on natural isotopic abundances.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Causality: NMR spectroscopy is unparalleled for determining the precise connectivity of atoms in a molecule. ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton. For this compound, NMR is essential to confirm the substitution pattern on the pyridine ring, distinguishing it from other possible isomers.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • ¹H NMR: Standard pulse program, spectral width of ~12 ppm, sufficient number of scans for good signal-to-noise.

    • ¹³C NMR: Proton-decoupled pulse program (e.g., PENDANT or DEPT to distinguish CH, CH₂, and CH₃ groups), spectral width of ~220 ppm, longer acquisition time due to the low natural abundance of ¹³C.

  • Data Analysis & Predicted Spectra:

    • ¹H NMR:

      • Two aromatic protons are expected on the pyridine ring. Their chemical shifts (typically 6.5-8.5 ppm) and coupling constants (J-values) will confirm their relative positions (ortho, meta, para).

      • A broad singlet for the hydroxyl proton (OH), which may be exchangeable with D₂O. Its chemical shift is highly dependent on solvent and concentration.

    • ¹³C NMR:

      • Five distinct signals are expected for the five carbons of the pyridine ring.

      • The chemical shifts will be influenced by the attached substituents (Br, Cl, OH). Carbons directly attached to halogens or the hydroxyl group will show characteristic shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Causality: FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is particularly useful for confirming the presence of the O-H bond from the hydroxyl group and the characteristic vibrations of the substituted pyridine ring.

Protocol: FTIR-ATR

  • Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. No further preparation is typically needed.

  • Instrumentation: A standard benchtop FTIR spectrometer with an ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16-32 scans are typically sufficient.

  • Data Analysis & Expected Absorption Bands:

Table 3: Key Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 2800 (broad)O-H stretchHydroxyl group (potentially H-bonded)
1650 - 1550C=C and C=N stretchingPyridine ring vibrations
1450 - 1300In-plane C-H bendingAromatic C-H
1250 - 1000C-O stretchPhenolic C-O
800 - 600C-Cl and C-Br stretchingHalogen-carbon bonds

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Causality: HPLC is the workhorse technique for assessing the purity of pharmaceutical ingredients and intermediates. A well-developed reversed-phase HPLC method can separate the main compound from process-related impurities and degradation products, allowing for accurate quantification. The selection of the column, mobile phase pH, and organic modifier is critical and is guided by the physicochemical properties of the analyte. Adherence to USP General Chapter <621> on Chromatography ensures standardized and robust method performance.[10][11][12][13][14]

HPLC Method Development Analyte Analyte Properties (pKa, LogP, UV λmax) Column Column Selection (e.g., C18, Phenyl-Hexyl) Analyte->Column MobilePhase Mobile Phase (ACN/MeOH, Buffer, pH) Analyte->MobilePhase Detection Detection (UV/DAD at λmax) Analyte->Detection Optimization Optimization (Gradient, Flow Rate, Temp.) Column->Optimization MobilePhase->Optimization Detection->Optimization Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) Optimization->Validation

Caption: Key stages in HPLC method development.

Protocol: Reversed-Phase HPLC for Purity Determination

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of ~0.5 mg/mL.

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-18 min: 80% B

      • 18-18.1 min: 80% to 20% B

      • 18.1-25 min: 20% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: DAD at 220 nm and 270 nm.

  • Data Analysis:

    • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks.

    • Assay: Quantify against a reference standard of known purity using a single-point or multi-point calibration curve.

    • Method Validation: The method must be validated for specificity, linearity, range, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.[1][2][3]

Thermal Analysis (DSC/TGA)

Causality: Thermal analysis provides information on the physical properties of the material, such as melting point, decomposition temperature, and the presence of solvates. Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions. For halogenated pyridines, these techniques are valuable for assessing thermal stability.[15][16][17]

Protocol: TGA and DSC Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).

  • Instrumentation: A calibrated TGA and DSC instrument.

  • Instrument Parameters:

    • Atmosphere: Nitrogen, flow rate of 50 mL/min.

    • Temperature Program: Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis & Expected Results:

    • TGA: A stable baseline is expected until the onset of decomposition. A sharp weight loss indicates the decomposition temperature (Td). Halogenated pyridines often show decomposition temperatures above 250 °C.[15]

    • DSC: An endothermic peak will indicate the melting point (Tm). The absence of significant thermal events before the melting point suggests the material is anhydrous and free of volatile solvents.

Conclusion

The comprehensive characterization of this compound requires an orthogonal set of analytical techniques. The combination of MS, NMR, and FTIR provides unambiguous structural confirmation, while a validated HPLC method ensures accurate assessment of purity and potency. Thermal analysis completes the characterization by defining the material's physical properties and stability. The protocols outlined in this guide provide a robust framework for the complete and reliable analysis of this important chemical intermediate, ensuring its quality and suitability for downstream applications in research and development.

References

Unlocking Chemical Diversity: A Guide to the Strategic Functionalization of 6-Bromo-3-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridinone Scaffold in Modern Drug Discovery

The 2-pyridinone core is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1] Its ability to act as both a hydrogen bond donor and acceptor, along with its capacity to serve as a bioisostere for various aromatic and amide systems, makes it a highly sought-after motif in drug design.[2][3] The compound 6-Bromo-3-chloropyridin-2-ol presents a versatile starting point for the synthesis of novel pyridinone derivatives. Its dihalogenated nature offers orthogonal handles for a variety of chemical transformations, enabling the systematic exploration of chemical space around the core structure. Modifications at the N1, C3, and C6 positions are crucial for modulating the biological activity of pyridinone-based compounds.[4] This guide provides a comprehensive overview of the key functionalization strategies for this valuable building block, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Strategic Functionalization Pathways

The reactivity of this compound is governed by the electronic properties of the pyridinone ring and the distinct nature of its two halogen substituents. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy.[5] Furthermore, the position alpha to the ring nitrogen (C6) is more susceptible to oxidative addition by palladium(0) catalysts. This inherent reactivity allows for a regioselective approach to functionalization, as depicted in the workflow below.

Functionalization_Workflow cluster_N1 N1-Functionalization cluster_C6 C6-Functionalization (Selective on Bromo) cluster_C3 C3-Functionalization Start This compound N_Alkylation N-Alkylation/ N-Arylation Start->N_Alkylation Suzuki_C6 Suzuki Coupling Start->Suzuki_C6 Pd-Catalysis Sonogashira_C6 Sonogashira Coupling Start->Sonogashira_C6 Pd/Cu-Catalysis Buchwald_C6 Buchwald-Hartwig Amination Start->Buchwald_C6 Pd-Catalysis Intermediate_N1 N-Substituted Pyridinone N_Alkylation->Intermediate_N1 Intermediate_C6 C6-Substituted Pyridinone Suzuki_C6->Intermediate_C6 Pd-Catalysis Sonogashira_C6->Intermediate_C6 Pd/Cu-Catalysis Buchwald_C6->Intermediate_C6 Pd-Catalysis SNAr_C3 Nucleophilic Aromatic Substitution (SNAr) Final_Product Trisubstituted Pyridinone SNAr_C3->Final_Product Suzuki_C3 Suzuki Coupling (post-C6 functionalization) Suzuki_C3->Final_Product Intermediate_N1->Suzuki_C6 Pd-Catalysis Intermediate_C6->SNAr_C3 Intermediate_C6->Suzuki_C3 Pd-Catalysis Intermediate_C3 C3-Substituted Pyridinone

Caption: General workflow for the functionalization of this compound.

Part 1: N-Functionalization of the Pyridinone Ring

The nitrogen atom of the pyridinone ring is a key site for modification, influencing the compound's solubility, metabolic stability, and target engagement. N-alkylation and N-arylation are fundamental transformations to introduce diverse substituents at this position.

Application Note: N-Alkylation via Williamson Ether Synthesis Analogue

N-alkylation of 2-pyridones can be achieved under basic conditions, where the deprotonated pyridone acts as a nucleophile.[6] A common challenge is the potential for O-alkylation, leading to the formation of 2-alkoxypyridine byproducts.[7] The choice of base and solvent is critical to favor N-alkylation. Strong, non-nucleophilic bases and polar aprotic solvents are generally preferred.

Protocol 1: General Procedure for N-Alkylation

This protocol describes the N-alkylation of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Cesium carbonate (Cs₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.).

  • Add anhydrous DMF to dissolve the starting material.

  • Add cesium carbonate (1.5 equiv.) or sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 equiv.) dropwise.

  • Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS until completion.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Part 2: C6-Functionalization via Palladium-Catalyzed Cross-Coupling

The C6-bromo position is the more reactive handle for palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.

Application Note: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron species and an organic halide.[8] For the 6-bromo position, a variety of aryl- and vinyl-boronic acids or esters can be employed. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with heteroaromatic halides.[9]

Protocol 2: Suzuki-Miyaura Coupling at the C6-Position

This protocol details the Suzuki coupling of an arylboronic acid with this compound (or its N-alkylated derivative).

Materials:

  • This compound (or N-alkylated derivative) (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv.) or PdCl₂(dppf) (0.05 equiv.)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv.)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine the pyridinone substrate, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Suzuki_Workflow Start Combine Reactants: Pyridinone, Boronic Acid, Base Inert Inert Atmosphere (Ar/N2) Start->Inert Catalyst Add Pd Catalyst & Degassed Solvent Inert->Catalyst Heat Heat to 80-100 °C & Stir Catalyst->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Application Note: Sonogashira Coupling for Alkynylation

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst.[3] This reaction is invaluable for introducing alkynyl moieties, which can serve as handles for further transformations or as key pharmacophores.

Protocol 3: Sonogashira Coupling at the C6-Position

This protocol describes the coupling of a terminal alkyne with the 6-bromo position.

Materials:

  • This compound (or N-alkylated derivative) (1.0 equiv.)

  • Terminal alkyne (1.2-1.5 equiv.)

  • PdCl₂(PPh₃)₂ (0.03 equiv.)

  • Copper(I) iodide (CuI) (0.06 equiv.)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent and base)

  • Anhydrous Toluene or DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NH₄Cl

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add the pyridinone substrate, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add anhydrous toluene (or DMF) and the amine base.

  • Add the terminal alkyne dropwise.

  • Stir at room temperature or heat to 50-80 °C until completion.

  • Cool, dilute with EtOAc, and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate.

  • Purify by flash column chromatography.

Application Note: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[1][10] It allows for the coupling of a wide range of primary and secondary amines with aryl halides. The choice of a suitable phosphine ligand is critical for the success of this reaction.[11]

Protocol 4: Buchwald-Hartwig Amination at the C6-Position

This protocol outlines the amination of the 6-bromo position.

Materials:

  • This compound (or N-alkylated derivative) (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Pd₂(dba)₃ (0.02 equiv.)

  • Xantphos or BINAP (0.04 equiv.)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equiv.)

  • Anhydrous Toluene or Dioxane

  • Ethyl acetate (EtOAc)

  • Water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precursor, ligand, and base.

  • Add the pyridinone substrate and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat to 80-110 °C with stirring until the starting material is consumed.

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate.

  • Purify by flash column chromatography.

Part 3: C3-Functionalization

The C3-chloro position is less reactive in palladium-catalyzed reactions compared to the C6-bromo position. However, it can be functionalized, typically after the C6 position has been modified.

Application Note: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridinone ring activates the C3 position towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloride by strong nucleophiles, such as alkoxides or amines, often at elevated temperatures.

Protocol 5: Nucleophilic Aromatic Substitution at the C3-Position

This protocol describes the displacement of the C3-chloride with a nucleophile.

Materials:

  • C6-substituted-3-chloropyridin-2-one (1.0 equiv.)

  • Nucleophile (e.g., sodium methoxide, piperidine) (2.0-5.0 equiv.)

  • Anhydrous Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the C6-substituted pyridinone in the anhydrous solvent.

  • Add the nucleophile.

  • Heat the reaction mixture to 100-150 °C and stir until completion.

  • Cool to room temperature and pour into water.

  • Extract with EtOAc.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Data Summary

ReactionPositionKey ReagentsTypical Conditions
N-Alkylation N1Alkyl halide, Cs₂CO₃/NaHDMF, 25-70 °C
Suzuki Coupling C6Arylboronic acid, Pd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 80-100 °C
Sonogashira Coupling C6Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃NToluene, 25-80 °C
Buchwald-Hartwig C6Amine, Pd₂(dba)₃, Xantphos, NaOtBuToluene, 80-110 °C
SNAr C3Nucleophile (e.g., NaOMe)DMSO, 100-150 °C

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of diverse pyridinone libraries. By leveraging the differential reactivity of the two halogen substituents and the nucleophilicity of the ring nitrogen, a wide array of derivatives can be accessed in a controlled and regioselective manner. The protocols and strategies outlined in this guide provide a robust framework for researchers to unlock the synthetic potential of this important scaffold in the pursuit of novel therapeutics.

References

Application Note: Strategic Pathways to Novel Heterocyclic Scaffolds from 6-Bromo-3-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthetic utility of 6-Bromo-3-chloropyridin-2-ol, a highly versatile and strategically functionalized starting material for the construction of novel heterocyclic systems. We delve into the principles of chemoselective functionalization, leveraging the differential reactivity of the halogen substituents, and provide detailed, field-proven protocols for key transformations. The focus is on palladium-catalyzed cross-coupling reactions and subsequent annulation strategies to access medicinally relevant scaffolds such as furopyridines and pyrrolopyridines.

Introduction: The Strategic Value of this compound

This compound is a powerful building block in medicinal chemistry. Its utility stems from three key structural features:

  • The Pyridin-2-ol Tautomer: This moiety exists in equilibrium with its 2-pyridone form. The hydroxyl group can act as a directing group, a nucleophile for O-alkylation, or a proton source, influencing the electronic nature of the ring.

  • The C6-Bromo Substituent: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed oxidative addition steps.[1] This reactivity difference is the cornerstone of selective, sequential functionalization.

  • The C3-Chloro Substituent: While less reactive than the C-Br bond, the C-Cl bond provides a secondary site for modification, allowing for the introduction of additional diversity after the C6 position has been addressed.

This combination of functionalities enables a modular approach to library synthesis, allowing for the systematic exploration of chemical space around a core pyridinol scaffold.

Figure 1: Key reactive sites of this compound.

Chemoselective Functionalization via Palladium-Catalyzed Cross-Coupling

The most powerful initial strategy for derivatizing this compound involves the selective palladium-catalyzed cross-coupling at the more labile C6-bromo position. This allows for the precise installation of carbon or nitrogen substituents while preserving the C3-chloro position for potential downstream transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is an exceptional method for introducing aryl or vinyl groups at the C6 position.[2][3] The choice of catalyst, ligand, and base is critical for achieving high yields, especially with electron-rich and potentially coordinating substrates like pyridinols.[4]

Expertise & Rationale:

  • Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is highly effective. These ligands facilitate the oxidative addition to the C-Br bond and promote the reductive elimination step, which is often the rate-limiting step for electron-rich substrates.[5][6]

  • Base: A moderately strong base like potassium phosphate (K₃PO₄) is ideal. It is effective at promoting transmetalation from the boronic acid to the palladium center without being overly aggressive towards other functional groups.[6][7] The presence of a small amount of water can sometimes be beneficial for dissolving the base and facilitating the catalytic cycle.[6]

Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Position

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid6-Phenyl-3-chloropyridin-2-ol~85-95%
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-3-chloropyridin-2-ol~80-90%
3Pyridin-3-ylboronic acid6-(Pyridin-3-yl)-3-chloropyridin-2-ol~75-85%
Yields are representative and may vary based on specific conditions and scale.
Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bond formation, installing a terminal alkyne that serves as a versatile handle for further chemistry, including click reactions or cyclization cascades.[8][9][10]

Expertise & Rationale:

  • Catalysis: This reaction typically employs a dual-catalyst system: a palladium(0) species to activate the aryl halide and a copper(I) salt (e.g., CuI) to activate the alkyne.[8] The copper co-catalyst facilitates the deprotonation of the alkyne and the formation of a copper acetylide, which then undergoes transmetalation to the palladium center.[10]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both as a base to neutralize the H-X formed and often as the solvent.

Protocol 2: Selective Sonogashira Coupling at the C6-Position

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagents: Add degassed triethylamine (5 mL) followed by the terminal alkyne (1.5 mmol, 1.5 eq.) via syringe.

  • Reaction: Stir the mixture at room temperature or heat gently to 40-50 °C for 6-18 hours.

  • Monitoring & Work-up: Monitor by TLC. Upon completion, concentrate the mixture under reduced pressure. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, enabling the synthesis of diverse arylamines.[11][12] This reaction is fundamental in drug discovery for introducing key pharmacophoric groups.

Expertise & Rationale:

  • Ligand Choice: The choice of ligand is paramount and depends on the amine coupling partner. For primary amines, bidentate ligands like BINAP can be effective.[12][13] For more challenging couplings, or with secondary amines, sterically hindered monodentate ligands like XPhos or BrettPhos are often superior.[14]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is the most common choice, though others like LHMDS can also be used.[13][15]

Figure 2: Generalized workflow for Palladium-catalyzed cross-coupling.

Annulation Strategies: Building Fused Heterocyclic Systems

Once the C6-position is functionalized, the pyridinol scaffold is primed for cyclization reactions to build fused bicyclic systems. A particularly elegant strategy involves an initial O-alkylation followed by an intramolecular cyclization.

Synthesis of Furo[2,3-b]pyridines

Furo[2,3-b]pyridines are prevalent scaffolds in biologically active molecules.[16] A robust strategy for their synthesis from our starting material involves a tandem O-propargylation and intramolecular cyclization.

Expertise & Rationale: This pathway leverages the nucleophilicity of the pyridinol oxygen. The initial Williamson ether synthesis installs a propargyl group. In the presence of a base, this intermediate can undergo a cyclization event, often catalyzed by a transition metal, to form the furan ring. The choice of the propargyl halide can install substituents on the nascent furan ring.

References

Troubleshooting & Optimization

improving the yield of 6-Bromo-3-chloropyridin-2-OL synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential building block in medicinal chemistry and drug development, 6-Bromo-3-chloropyridin-2-ol is a key intermediate for synthesizing a range of complex molecular targets. Its utility stems from the specific arrangement of its functional groups—the hydroxyl, chloro, and bromo substituents—which allow for sequential and regioselective modifications. However, the synthesis of this valuable intermediate is not without its challenges. Researchers often face issues with yield, purity, and the formation of stubborn byproducts.

This Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate and troubleshoot the synthesis of this compound. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to help you optimize your reaction outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis of this compound, which typically involves the bromination of a 3-chloro-2-hydroxypyridine precursor.

Question 1: Why is my overall yield of this compound consistently low?

Answer: Low yield is a frequent issue that can be traced back to several factors, from incomplete reactions to product loss during workup.

  • Causality: The 2-pyridone tautomer of the starting material is generally favored in aqueous solutions and is highly activated towards electrophilic substitution.[1] However, the reaction kinetics can be sensitive to conditions. Inefficient bromination, degradation of the starting material or product, and physical loss during extraction or purification are common culprits.

  • Troubleshooting Steps:

    • Verify Starting Material Quality: Ensure the 3-chloro-2-hydroxypyridine is pure and dry. Impurities can interfere with the reaction, and moisture can react with some brominating agents.

    • Optimize Reaction Temperature: Halogenation of pyridones is often exothermic. Running the reaction at too high a temperature can lead to side reactions and decomposition. Conversely, a temperature that is too low may result in an incomplete reaction. We recommend starting at a low temperature (e.g., 0-5 °C) during the addition of the brominating agent and then allowing the reaction to slowly warm to room temperature.

    • Control Stoichiometry: While a slight excess of the brominating agent may be needed to drive the reaction to completion, a large excess can lead to the formation of di-brominated byproducts. Carefully control the stoichiometry, using no more than 1.05-1.1 equivalents of the brominating agent.

    • Efficient Work-up: The product, being a pyridinol, has some aqueous solubility and amphoteric character. Ensure the pH is adjusted correctly during the aqueous workup to minimize product loss. Acidifying the aqueous layer to a pH of ~4-5 before extraction can help protonate the pyridine nitrogen and drive the product into the organic phase.

Question 2: My final product is contaminated with a di-brominated byproduct. How can I prevent its formation and remove it?

Answer: The formation of 3,5-dibromo-2-pyridone is a known issue when halogenating 2-pyridones due to the high activation of the pyridine ring.[1]

  • Causality: The initial bromination at the 6-position does not sufficiently deactivate the ring to prevent a second electrophilic attack, particularly at the 5-position, if there is a localized high concentration of the brominating agent or if the reaction is left for too long.

  • Preventative Measures:

    • Slow Reagent Addition: Add the brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂) dropwise as a solution in a suitable solvent (like DMF or Acetonitrile) at a reduced temperature (0 °C). This prevents localized high concentrations that favor over-bromination.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to closely monitor the reaction. Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-bromo byproduct.

  • Removal Strategy:

    • Column Chromatography: If the di-bromo byproduct does form, it can typically be separated by silica gel column chromatography. The di-brominated compound is less polar than the desired mono-brominated product. A gradient elution system, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing polarity, should provide good separation.

    • Recrystallization: Depending on the physical properties of the compounds, recrystallization from a suitable solvent system (e.g., Ethanol/Water or Toluene) may also be effective.

Question 3: I am observing regioisomers in my crude product. What is causing this and how can I improve selectivity?

Answer: While the 6-position is electronically favored for bromination on the 3-chloro-2-hydroxypyridine ring, some bromination may occur at other positions, such as the 5-position, leading to isomers.

  • Causality: The directing effects of the hydroxyl (activating) and chloro (deactivating, but ortho-, para-directing) groups compete. While the powerful ortho-, para-directing hydroxyl group strongly favors substitution at the adjacent C6, reaction conditions can influence this selectivity.

  • Improving Regioselectivity:

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF or Acetonitrile often provides better regioselectivity compared to using elemental bromine (Br₂).

    • Solvent Effects: The choice of solvent can influence the reactivity and selectivity. Acetic acid is sometimes used as a solvent, which can protonate the ring and modulate its reactivity.

    • Temperature Control: Lowering the reaction temperature generally increases selectivity by favoring the kinetically controlled product.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the synthesis.

G start Low Yield of This compound cause1 Incomplete Reaction start->cause1 Check TLC/HPLC for starting material cause2 Byproduct Formation (e.g., Di-bromination) start->cause2 Check MS/NMR for impurities cause3 Product Loss During Workup/Purification start->cause3 Analyze aqueous layer and purification fractions sol1a Increase reaction time or temperature slightly cause1->sol1a sol1b Check reagent quality (e.g., NBS activity) cause1->sol1b sol1c Use slight excess (1.05 eq) of Br+ source cause1->sol1c sol2a Add brominating agent slowly at 0 °C cause2->sol2a sol2b Monitor reaction closely with TLC/HPLC cause2->sol2b sol2c Use exactly 1.0 eq of brominating agent cause2->sol2c sol3a Optimize pH of aqueous layer before extraction (~4-5) cause3->sol3a sol3b Increase number of organic extractions cause3->sol3b sol3c Use appropriate chromatography conditions cause3->sol3c

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Optimized Protocol: Synthesis via Electrophilic Bromination

This protocol provides a robust method for the synthesis of this compound from 3-chloro-2-hydroxypyridine.

Materials & Reagents:

  • 3-Chloro-2-hydroxypyridine

  • N-Bromosuccinimide (NBS), recrystallized

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-chloro-2-hydroxypyridine (1.0 eq). Dissolve it in anhydrous DMF (approx. 5-10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture dropwise over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate).

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and slowly quench the reaction by adding cold deionized water. This will precipitate the crude product.

  • Work-up:

    • Filter the crude solid and wash it with cold water.

    • Dissolve the solid in Ethyl Acetate.

    • Wash the organic layer sequentially with 10% aqueous sodium thiosulfate solution (to remove any unreacted bromine), saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of Hexane/Ethyl Acetate to afford the pure this compound.

Data Summary Table

The choice of reaction conditions can significantly impact the outcome. The following table provides a summary of expected results under different conditions.

ParameterCondition A (Recommended)Condition B (Aggressive)Condition C (Alternative Solvent)Expected Outcome
Starting Material 3-chloro-2-hydroxypyridine3-chloro-2-hydroxypyridine3-chloro-2-hydroxypyridine-
Brominating Agent NBS (1.05 eq)Br₂ (1.2 eq)NBS (1.05 eq)NBS is generally more selective.
Solvent DMFAcetic AcidAcetonitrileDMF aids in dissolving NBS and the starting material.
Temperature 0 °C to RTRT0 °C to RTLower temperatures improve selectivity.
Typical Yield 75-85%60-70%70-80%Aggressive conditions can lower yield due to side reactions.
Key Impurity Trace di-bromo productSignificant di-bromo productTrace di-bromo productSlower addition and controlled stoichiometry are key.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when running this synthesis? A1: N-Bromosuccinimide (NBS) is a lachrymator and corrosive. Elemental bromine (Br₂) is highly toxic, corrosive, and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. The reaction can be exothermic, so proper temperature control is essential.

Q2: Can I use a different starting material? A2: The synthesis is designed for the bromination of 3-chloro-2-hydroxypyridine. Starting with 2-hydroxypyridine itself would lead to a mixture of brominated products, primarily 3,5-dibromo-2-hydroxypyridine.[1] The chloro-substituent is crucial for directing the bromination to the desired 6-position.

Q3: How does the tautomerism of 2-hydroxypyridine affect this reaction? A3: 2-hydroxypyridine exists in equilibrium with its 2-pyridone tautomer. In most solvents, the pyridone form predominates and is the species that undergoes electrophilic aromatic substitution.[1] The amide-like character of the pyridone makes the ring electron-rich and highly susceptible to halogenation.

Q4: What is the best way to confirm the identity and purity of my final product? A4: A combination of analytical techniques is recommended. ¹H and ¹³C NMR spectroscopy will confirm the structure and regiochemistry of the product. Mass Spectrometry (MS) will confirm the molecular weight and correct incorporation of both bromine and chlorine isotopes. Purity should be assessed using HPLC or GC analysis.

References

Technical Support Center: Purification of Crude 6-Bromo-3-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 6-Bromo-3-chloropyridin-2-ol. The following sections provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound. Our approach is grounded in established chemical principles and field-proven methodologies to ensure you can achieve the desired purity for your downstream applications.

Introduction: Understanding the Purification Challenges

This compound is a halogenated pyridinol, a class of compounds that can present unique purification challenges. The presence of the acidic hydroxyl group and the basic pyridine nitrogen imparts a polar and potentially amphoteric character. This can lead to issues such as poor solubility in non-polar solvents and strong interactions with silica gel during chromatography, often resulting in peak tailing and difficult separations. Furthermore, the specific impurities present in your crude material will depend on the synthetic route employed. Common impurities might include starting materials, regioisomers, or over-halogenated byproducts. A logical, stepwise approach to purification is therefore essential.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most effective purification strategies for this compound typically involve one or a combination of the following techniques:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product. The key is to find a suitable solvent or solvent system.

  • Column Chromatography: A versatile technique for separating the target compound from impurities with different polarities. Careful selection of the stationary and mobile phases is crucial.

  • Acid-Base Extraction: This can be effective for separating the acidic pyridinol from non-acidic impurities.

Q2: I'm observing significant tailing of my compound during silica gel column chromatography. What is the cause and how can I resolve this?

A2: Tailing is a common issue when purifying basic compounds like pyridines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface can strongly interact with the basic nitrogen of the pyridine ring, leading to poor peak shape and inefficient separation. To mitigate this, you can add a small amount (typically 0.5-1% v/v) of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase. This competitively blocks the acidic sites on the silica, resulting in more symmetrical peaks.

Q3: How do I choose the best solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A systematic solvent screening is the best approach. Start with small amounts of your crude product in different solvents of varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexanes). If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed. Common pairs for polar compounds include ethanol/water or ethyl acetate/hexanes.[1][2]

Q4: My crude material is a dark, oily residue. How should I approach its purification?

A4: An oily crude product often indicates the presence of significant impurities. A multi-step approach is recommended. First, consider an acid-base extraction to isolate the acidic this compound from neutral organic impurities. Following this, column chromatography is likely necessary to remove closely related impurities. The final, purified solid can then be further refined by recrystallization to achieve high purity.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Compound will not crystallize from solution. The solution is not supersaturated; too much solvent was used.Boil off some of the solvent to increase the concentration of your compound. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal if available.
The compound may have "oiled out" instead of crystallizing.Re-heat the solution to dissolve the oil. Add a small amount more of the "good" solvent and allow it to cool more slowly. Consider a different solvent system.
Poor separation of spots on TLC plate. The polarity of the developing solvent is either too high or too low.If the Rf values are all very high, decrease the polarity of the mobile phase (e.g., increase the hexane content in an ethyl acetate/hexane mixture). If the Rf values are all very low, increase the solvent polarity.[3]
Compound appears to be degrading on the silica gel column. The acidic nature of silica gel may be causing decomposition of a sensitive compound.Consider deactivating the silica gel by pre-treating it with a base like triethylamine. Alternatively, use a different stationary phase such as neutral or basic alumina.
Low recovery of material after column chromatography. The compound may be irreversibly adsorbed onto the silica gel.This can happen with very polar compounds. Adding a more polar solvent like methanol to the mobile phase can help elute strongly bound compounds. Ensure you have not overloaded the column with crude material.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline for purifying this compound using silica gel chromatography.

1. TLC Analysis to Determine Optimal Mobile Phase: a. Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution onto a silica gel TLC plate. c. Develop the plate in a series of solvent systems of varying polarities. A good starting point is a mixture of ethyl acetate and hexanes. d. The ideal solvent system should give your target compound an Rf value between 0.2 and 0.4 for good separation.[4]

2. Column Packing: a. Prepare a slurry of silica gel in the initial, least polar mobile phase identified in your TLC analysis. b. Pour the slurry into a glass column and allow the silica to pack, ensuring an even bed. c. Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

3. Sample Loading: a. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). b. Alternatively, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

4. Elution and Fraction Collection: a. Begin eluting with the mobile phase, collecting fractions in separate tubes. b. Monitor the elution of your compound by TLC analysis of the collected fractions. c. If necessary, gradually increase the polarity of the mobile phase to elute your compound.

5. Product Isolation: a. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol outlines a two-solvent recrystallization procedure, a technique that is often effective for polar compounds.

1. Solvent Selection: a. Identify a "good" solvent in which your compound is soluble when hot (e.g., ethanol, methanol, or ethyl acetate). b. Identify a "poor" solvent in which your compound is insoluble even when hot, and that is miscible with the "good" solvent (e.g., water or hexanes).[5]

2. Dissolution: a. Place the crude solid in an Erlenmeyer flask. b. Add the minimum amount of the hot "good" solvent required to fully dissolve the solid at the boiling point.

3. Induction of Crystallization: a. While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness. b. If necessary, add a drop or two of the hot "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.[5]

4. Cooling and Crystal Formation: a. Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. b. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

5. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold recrystallization solvent mixture. c. Dry the purified crystals under vacuum.

Visualization of Workflows

Purification Decision Workflow

Purification_Workflow Start Crude this compound Assess Assess Physical State & Impurity Profile Start->Assess IsSolid Is it a solid with minor impurities? Assess->IsSolid IsOily Is it an oil or heavily impure? Assess->IsOily Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes ColumnChrom Column Chromatography IsSolid->ColumnChrom No AcidBase Perform Acid-Base Extraction IsOily->AcidBase Yes PureProduct Pure Product Recrystallize->PureProduct AcidBase->ColumnChrom FinalRecryst Final Recrystallization (optional) ColumnChrom->FinalRecryst FinalRecryst->PureProduct

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Column Chromatography

Chromatography_Troubleshooting Problem Problem Poor Separation Peak Tailing Low Recovery Cause1 Cause Incorrect Mobile Phase Polarity Problem:p->Cause1:c Poor Separation Cause2 Cause Acid-Base Interaction with Silica Problem:p->Cause2:c Peak Tailing Cause3 Cause Irreversible Adsorption Problem:p->Cause3:c Low Recovery Solution1 Solution Optimize Solvent System via TLC Cause1->Solution1 Solution2 Solution Add Triethylamine (0.5-1%) to Eluent Cause2->Solution2 Solution3 Solution Use a More Polar Eluent (e.g., add MeOH) Cause3->Solution3

Caption: Troubleshooting common column chromatography issues.

References

Technical Support Center: Troubleshooting Side Products in Reactions of 6-Bromo-3-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 6-Bromo-3-chloropyridin-2-ol. This versatile building block is a key intermediate in the synthesis of complex molecules for the pharmaceutical and materials science industries. However, its multifunctional nature, featuring two distinct halogen atoms (Br and Cl) and a pyridin-2-ol/pyridin-2(1H)-one tautomeric system, presents unique challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you identify, understand, and mitigate the formation of common side products in your experiments.

FAQ 1: Hydrodehalogenation - The Unwanted Loss of a Halogen

Q: I am observing a significant amount of a lower molecular weight impurity in my palladium-catalyzed cross-coupling reaction. Mass spectrometry suggests it is 3-chloro-pyridin-2-ol. What is causing the loss of bromine, and how can I prevent it?

A: The side product you are observing, 3-chloro-pyridin-2-ol, is the result of a common side reaction known as hydrodehalogenation or reductive dehalogenation.[1] In this process, the carbon-bromine bond is cleaved and replaced by a carbon-hydrogen bond. The C-Br bond is significantly more susceptible to this reaction than the C-Cl bond due to its lower bond dissociation energy.[2][3]

Mechanistic Insight: Hydrodehalogenation typically occurs within the palladium catalytic cycle. A palladium(0) species oxidatively adds to the C-Br bond as intended. However, instead of proceeding through transmetalation (in Suzuki couplings) or amine coordination (in Buchwald-Hartwig aminations), the resulting Pd(II)-aryl complex can react with a hydride source. This leads to reductive elimination of the dehalogenated product and regenerates a Pd(0) catalyst, often leaving a portion of your starting material unreacted. The hydride source can be elusive, originating from solvents (e.g., alcohols), reagents (e.g., formate salts, amines), or even trace water.[4][5]

Troubleshooting Flowchart: Hydrodehalogenation

G cluster_sources Potential Hydride (H⁻) Sources cluster_solutions Recommended Solutions Observation Observation: Formation of 3-chloro-pyridin-2-ol Cause Primary Cause: Hydrodehalogenation of C-Br Bond Observation->Cause Solvent Protic Solvents (MeOH, EtOH, iPrOH) Cause->Solvent via Pd-H species Base Certain Bases/Additives (e.g., Formates, NaBH4) Cause->Base via Pd-H species Reagents Reagents with α-Hydrogens (e.g., some amines, phosphines) Cause->Reagents via Pd-H species Ligand_Sol Optimize Ligand: Bulky, e-rich phosphines often favor reductive elimination of the product Cause->Ligand_Sol Mitigate by kinetic control Solvent_Sol Switch to Aprotic Solvents (Dioxane, Toluene, THF) Solvent->Solvent_Sol Base_Sol Select Non-Hydride Donating Base (e.g., K2CO3, Cs2CO3, K3PO4) Base->Base_Sol Reagent_Sol Use Anhydrous Reagents & Inert Atmosphere Reagents->Reagent_Sol

Caption: Troubleshooting hydrodehalogenation of this compound.

Summary Table: Mitigating Hydrodebromination
ParameterProblematic ConditionRecommended Solution & Rationale
Solvent Protic solvents (isopropanol, ethanol) or wet solvents.Use rigorously dried, degassed aprotic solvents like dioxane, toluene, or THF. This eliminates a primary source of hydrides.
Base Bases that can act as hydride donors (e.g., sodium formate). Strong alkoxide bases (NaOtBu) can sometimes promote β-hydride elimination from ligands.[4]Use non-coordinating inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. These are less likely to generate hydride species.
Catalyst System Highly active catalysts or ligands that favor hydride formation over the desired coupling pathway.Screen different phosphine ligands. Bulky, electron-rich ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[6]
Atmosphere Presence of hydrogen gas (if used in a previous step) or moisture.Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all reagents are anhydrous.
FAQ 2: Suzuki-Miyaura Coupling Issues - Homocoupling and Protodeborylation

Q: I'm attempting a Suzuki-Miyaura reaction. Besides the hydrodehalogenation product, I'm also seeing a significant amount of homocoupled boronic acid (biaryl) and unreacted starting material. What's going on?

A: This scenario points to two additional common side reactions in Suzuki-Miyaura couplings: homocoupling of your boronic acid partner and protodeborylation .

  • Homocoupling: The formation of a biaryl from the dimerization of your boronic acid is often promoted by the presence of oxygen, which can facilitate a competing catalytic cycle. It can also be exacerbated by high catalyst loadings or temperatures.

  • Protodeborylation: This is the cleavage of the C-B bond of your boronic acid, replacing it with a C-H bond.[7] This reaction is typically base-catalyzed and is a major pathway for boronic acid degradation, especially for electron-rich or heteroaromatic boronic acids.[8] Once the boronic acid is consumed via this pathway, the cross-coupling reaction stalls.

Catalytic Cycle: Desired vs. Side Reactions in Suzuki Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-Br) RedElim Ar-Ar' Transmetal Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal Transmetalation Dehalogenation Ar-H OxAdd->Dehalogenation [H⁻] Source Transmetal->Pd0 Reductive Elimination Homocoupling Ar'-Ar' Protodeborylation Ar'-H BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetal + Base BoronicAcid->Homocoupling O₂ BoronicAcid->Protodeborylation H₂O/Base Base Base (OH⁻)

Caption: Key reaction pathways in Suzuki coupling, highlighting side reactions.

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Side Products

This protocol is designed to minimize hydrodehalogenation, homocoupling, and protodeborylation.

  • Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a carefully chosen base such as K₃PO₄ (2.5 equiv.).

  • Catalyst Addition: In a glovebox or under a strong flow of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 4:1 Dioxane:Water) via cannula.[6] The small amount of water can be crucial for dissolving the base and facilitating transmetalation, but excess should be avoided.

  • Degassing: Subject the heterogeneous mixture to three cycles of vacuum/argon backfill to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to the optimized temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Aim for full conversion of the starting material without letting the reaction run unnecessarily long, which can promote side product formation.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

FAQ 3: Buchwald-Hartwig Amination - Competing Pathways

Q: In my Buchwald-Hartwig amination, I am getting low yields of the desired N-arylated product and am recovering starting material along with the hydrodehalogenated side product. What can I do?

A: This is a classic challenge in Buchwald-Hartwig aminations. The formation of the hydrodehalogenated arene is a known unproductive side reaction that competes with the desired C-N bond formation.[4]

Mechanistic Insight: The key intermediate is the palladium-amido complex formed after the amine coordinates to the palladium center and is deprotonated. The desired pathway is reductive elimination to form the C-N bond. However, if the amide ligand has a β-hydrogen, it can undergo β-hydride elimination . This process forms an imine and a palladium-hydride species. This palladium-hydride can then react with the starting aryl halide to produce the hydrodehalogenated side product.

Troubleshooting Buchwald-Hartwig Amination
IssuePotential Cause(s)Recommended Solution
Low Yield & Hydrodehalogenation • β-Hydride elimination from the amide.[4]• Inefficient reductive elimination.Ligand Choice: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos). These ligands are designed to promote the C-N reductive elimination step, making it kinetically more favorable than β-hydride elimination.[9][10]• Base Selection: A strong, non-nucleophilic base is crucial. NaOtBu or LHMDS are commonly used, but the choice is substrate-dependent.[11]
Catalyst Deactivation • The pyridine nitrogen or the pyridin-2-ol oxygen can coordinate to the palladium center, inhibiting catalysis.• Increase catalyst loading slightly (e.g., from 1% to 2-3%).• Use a pre-formed palladium-ligand complex (precatalyst) to ensure the active Pd(0) species is generated efficiently.
Incomplete Reaction • Insufficient temperature or reaction time.• Gradually increase the reaction temperature (e.g., from 80 °C to 100 °C).• Ensure the reaction is allowed to run to completion as monitored by LC-MS.
FAQ 4: Sonogashira Coupling - Homocoupling and Catalyst Issues

Q: My Sonogashira coupling with a terminal alkyne is giving me a mixture of the desired product and a significant amount of the alkyne dimer (Glaser coupling product). How can I improve selectivity?

A: The formation of a 1,3-diyne via homocoupling of the terminal alkyne is the most common side reaction in Sonogashira couplings.[12] This process is catalyzed by the copper(I) co-catalyst, especially in the presence of oxygen.

Solutions to Minimize Alkyne Homocoupling:

  • Rigorous Degassing: Oxygen is the primary culprit for Glaser coupling. Ensure all solvents and the reaction headspace are thoroughly deoxygenated using freeze-pump-thaw cycles or by bubbling argon through the solvent for an extended period.

  • Minimize Copper(I) Catalyst: Use the lowest effective amount of the copper co-catalyst (e.g., CuI). In some cases, as little as 0.5-1.0 mol% is sufficient.

  • Run a "Copper-Free" Sonogashira: For sensitive substrates, consider a copper-free protocol. These reactions typically require a higher catalyst loading of a more active palladium/ligand system and often use a base like Cs₂CO₃ or an amine base like pyrrolidine.[13]

  • Control Reagent Addition: Adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.

References

troubleshooting failed reactions involving 6-Bromo-3-chloropyridin-2-OL

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Bromo-3-chloropyridin-2-ol

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but challenging heterocyclic building block. Here, we address common experimental failures through a series of targeted FAQs and troubleshooting guides, grounded in mechanistic principles and field-proven solutions.

Section 1: Understanding the Substrate: Key Challenges & Properties

Before troubleshooting specific reactions, it is crucial to understand the inherent chemical nature of this compound. Its reactivity is dominated by three key features: pyridone-pyridinol tautomerism, differential halogen reactivity, and potential for catalyst inhibition.

FAQ 1: What is pyridone-pyridinol tautomerism and why is it critical for my reaction's success?

This compound exists in a dynamic equilibrium with its tautomeric form, 6-Bromo-3-chloro-1H-pyridin-2-one.[1][2] The position of this equilibrium is highly sensitive to the solvent, temperature, and pH. In nonpolar solvents, the hydroxypyridine (lactim) form may be favored, whereas polar, protic solvents tend to stabilize the pyridone (lactam) form.[3]

This tautomerization is not merely a structural curiosity; it fundamentally alters the substrate's electronic properties and reactivity. The pyridone form has a less aromatic character and different coordination properties compared to the pyridinol form, which can significantly impact the kinetics and outcome of catalytic reactions.[4][5] For instance, the formation of the pyridone tautomer can sometimes deactivate a palladium catalyst.[6]

Caption: Tautomeric equilibrium of the title compound.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are primary applications for this substrate. However, they are also the most common sources of experimental failure.

FAQ 2: My Suzuki-Miyaura coupling is not working at all. Where should I start troubleshooting?

Complete reaction failure often points to a fundamental issue with the catalytic system or reaction setup. The pyridine nitrogen in your substrate can coordinate to the palladium center, leading to catalyst inhibition and deactivation, which is a common failure mode for this class of compounds.[7][8]

Troubleshooting_Workflow Start Reaction Failure: No Product Detected Check_Catalyst 1. Catalyst System Integrity Start->Check_Catalyst Check_Conditions 2. Reaction Conditions Check_Reagents 3. Reagent Quality Ligand_Choice Ligand_Choice Check_Catalyst->Ligand_Choice Is the ligand appropriate? (Bulky, electron-rich) Base_Choice Base_Choice Check_Conditions->Base_Choice Is the base strong enough & soluble? Boronic_Acid_Quality Boronic_Acid_Quality Check_Reagents->Boronic_Acid_Quality Is the boronic acid fresh? (Check for protodeboronation) Success Reaction Success Use_Buchwald_Ligand Action: Switch to SPhos, XPhos, or RuPhos. Ligand_Choice->Use_Buchwald_Ligand No Check_Degassing Is the system fully inert? Ligand_Choice->Check_Degassing Yes Check_Degassing->Check_Conditions Yes Degas_Solvents Action: Degas solvents (freeze-pump-thaw or sparge) and use Schlenk techniques. Check_Degassing->Degas_Solvents No Degas_Solvents->Check_Conditions Base_Choice->Check_Reagents Yes Use_Stronger_Base Action: Switch to K3PO4 or Cs2CO3. Consider a small amount of H2O. Base_Choice->Use_Stronger_Base No Boronic_Acid_Quality->Success Yes Use_Pinacol_Ester Action: Use fresh boronic acid or switch to a more stable pinacol ester. Boronic_Acid_Quality->Use_Pinacol_Ester No

Caption: A decision tree for troubleshooting failed Suzuki-Miyaura reactions.

Detailed Troubleshooting Steps:

  • Evaluate the Catalyst and Ligand: Standard ligands like PPh₃ are often ineffective for electron-deficient bromopyridines due to catalyst deactivation.[8][9]

    • Causality: The lone pair on the pyridine nitrogen can bind strongly to the palladium center, poisoning the catalyst. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) are essential.[10] They sterically shield the palladium, preventing pyridine coordination, and their electron-donating nature accelerates the rate-limiting oxidative addition step.[11]

    • Actionable Advice: Switch to a catalyst system known to be effective for heteroaryl chlorides/bromides. A combination of Pd₂(dba)₃ or Pd(OAc)₂ with a ligand like SPhos is a robust starting point.[6]

  • Ensure a Scrupulously Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[9]

    • Causality: Oxygen can oxidize the active Pd(0) to inactive Pd(II) species and promote the homocoupling of your boronic acid, a common side reaction.[7]

    • Actionable Advice: Degas your solvent thoroughly using at least three freeze-pump-thaw cycles or by sparging with argon or nitrogen for 30-60 minutes. Assemble your reaction under a positive pressure of inert gas.

  • Re-evaluate Your Choice of Base: The base is not just a proton scavenger; it is critical for activating the boronic acid for transmetalation.[9]

    • Causality: For challenging substrates, a weak or partially soluble base like K₂CO₃ may not be sufficient to form the active boronate species required for the transmetalation step.

    • Actionable Advice: Use a stronger base such as K₃PO₄ or Cs₂CO₃. While many Suzuki reactions are run under anhydrous conditions, couplings with K₃PO₄ often require a small, controlled amount of water to function effectively.[12]

FAQ 3: My Buchwald-Hartwig amination is failing or giving low yields. What is the problem?

Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this compound is susceptible to catalyst inhibition by the pyridine nitrogen.[13] The choice of ligand and base is paramount.

  • Causality: The reaction proceeds via oxidative addition, amine coordination and deprotonation, and reductive elimination.[14] Each step can be hindered by substrate-catalyst interactions. Sterically hindered, electron-rich ligands are required to promote the reductive elimination step and prevent the formation of stable, off-cycle palladium-amide complexes.[13]

  • Actionable Advice:

    • Ligand Selection: Use bulky biarylphosphine ligands (e.g., XPhos, RuPhos) or chelating ligands like BINAP or Xantphos, which have proven effective for amination of pyridyl halides.[14][15]

    • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LiHMDS) is another powerful option, particularly when using ammonia equivalents.[16]

    • Solvent: Strictly anhydrous, aprotic solvents like toluene or 1,4-dioxane are required to prevent quenching the strong base and other side reactions.[13]

FAQ 4: I'm getting a mixture of products. How do I control chemoselectivity between the C-Br and C-Cl bonds?

The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed oxidative addition. This reactivity difference can be exploited to achieve selective mono-functionalization at the C6-bromo position.[17][18]

  • Causality: The bond dissociation energy of a C-Br bond is lower than that of a C-Cl bond, making it more susceptible to cleavage by the Pd(0) catalyst.

  • Actionable Advice for Selective C-Br Coupling:

    • Use Milder Conditions: Lower the reaction temperature (e.g., 60-80 °C).

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling partner.

    • Choose an Appropriate Ligand: Ligands like P(t-Bu)₃ can sometimes enhance selectivity for C-Br oxidative addition over C-Cl.[10]

    • Monitor Carefully: Track the reaction by LC-MS or TLC to stop it once the starting material is consumed and before significant formation of the di-substituted product occurs.

Section 3: Recommended Experimental Protocols

These protocols provide robust starting points. Optimization may be required for your specific coupling partners.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at the C6-Bromo Position

Suzuki_Protocol cluster_prep 1. Preparation (Inert Atmosphere) cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification p1 Add this compound (1.0 eq), arylboronic acid (1.2 eq), and K3PO4 (2.5 eq) to a flame-dried Schlenk flask. p2 Add Pd(OAc)2 (2 mol%) and SPhos (4 mol%). p1->p2 p3 Evacuate and backfill with Argon (3x). p2->p3 r1 Add degassed 1,4-dioxane/water (10:1 mixture) via syringe. p3->r1 r2 Heat to 80-90 °C with vigorous stirring. r1->r2 r3 Monitor progress by LC-MS or TLC. r2->r3 w1 Cool to RT, dilute with ethyl acetate. r3->w1 w2 Wash with water, then brine. Dry over Na2SO4. w1->w2 w3 Concentrate in vacuo. w2->w3 w4 Purify by column chromatography on silica gel. (Consider adding 0.5% Et3N to eluent to prevent tailing). w3->w4

Caption: Experimental workflow for a selective Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination at the C6-Bromo Position
  • Preparation: To a flame-dried Schlenk tube under argon, add this compound (1.0 eq), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (1.5 eq).

  • Reagent Addition: Evacuate and backfill the tube with argon (3x). Add the amine coupling partner (1.2 eq) followed by anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 4-24 hours.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Section 4: Quantitative Data & Reference Tables

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterConditionRationale & Comments
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃ (1-3 mol%)Common, reliable Pd(II) and Pd(0) sources.[19]
Ligand SPhos, RuPhos, or XPhos (2-6 mol%)Bulky, electron-rich ligands are crucial to prevent catalyst inhibition by the pyridine nitrogen and promote efficient coupling.[8][9]
Base K₃PO₄ or Cs₂CO₃ (2-3 eq)Stronger bases are often required for challenging heteroaryl substrates compared to standard aryl halides.[9]
Solvent 1,4-Dioxane, Toluene, or DMEAprotic solvents are generally preferred. A small amount of water may be beneficial when using K₃PO₄.[12]
Temperature 80-110 °CHigher temperatures are often needed to drive the oxidative addition of the C-Br bond.[9]
Table 2: Common Solvents and Properties
SolventBoiling Point (°C)Polarity (Dielectric Const.)Notes
Toluene1112.4Good for high-temperature reactions; must be anhydrous.
1,4-Dioxane1012.2Excellent solvent for many cross-coupling reactions; must be anhydrous and peroxide-free.
Acetonitrile8236.6Polar aprotic solvent.[20]
Tetrahydrofuran (THF)667.5Lower boiling point, good for milder conditions. Must be anhydrous.

References

Technical Support Center: Optimization of Reaction Parameters for 6-Bromo-3-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and optimization of 6-Bromo-3-chloropyridin-2-ol. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic building block. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, achieving high yield and purity of this compound is often critical.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in synthesizing this compound?

A1: The primary challenge lies in controlling the regioselectivity of the halogenation and hydroxylation steps. Pyridine rings have distinct electronic properties that direct substitution patterns, and the presence of multiple halogens creates several reactive sites.[2] Furthermore, pyridin-2-ol exists in a tautomeric equilibrium with its pyridone form, which can influence reactivity and lead to potential side products. Managing reaction conditions to favor the desired isomer while minimizing byproducts like isomeric impurities or over-halogenated species is the key difficulty.

Q2: Why is temperature control so critical during the synthesis?

A2: Temperature is a crucial parameter that governs both reaction rate and selectivity. Many of the reactions involved, such as nucleophilic aromatic substitution or halogenation, have narrow optimal temperature windows. Insufficient temperature can lead to a sluggish or incomplete reaction, while excessive heat can promote the formation of undesired side products, cause decomposition of the starting material or product, and lead to a lower overall yield. Some related syntheses are conducted at elevated temperatures, such as 70°C or even 160°C, to drive the reaction to completion, but this must be carefully optimized for each specific step.[3][4]

Q3: What are the primary methods for purifying crude this compound?

A3: The most common purification techniques are column chromatography, recrystallization, and acid-base extraction.[5]

  • Column Chromatography: This is effective for separating the target compound from impurities with different polarities. However, the basic nature of the pyridine nitrogen can cause tailing on acidic silica gel.[5]

  • Recrystallization: This is an excellent method for obtaining high-purity material, provided a suitable solvent system can be identified.

  • Acid-Base Extraction: This technique leverages the basicity of the pyridine nitrogen to separate it from neutral or acidic impurities. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the amine into the aqueous phase, leaving impurities behind.

Q4: How can I effectively monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most common and immediate method for monitoring reaction progress. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visually track the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to determine the precise ratio of starting material to product and identify any major byproducts being formed.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q: My reaction has run to completion according to TLC, but after workup, I have a very low yield of the desired product. What could be the cause?

A: Several factors could contribute to low isolated yield despite apparent conversion on TLC:

  • Mechanical Losses During Workup: The product might be partially soluble in the aqueous phase during extraction. To mitigate this, saturate the aqueous layer with NaCl before extraction to decrease the polarity of the aqueous phase and reduce the solubility of your organic product. Always back-extract the aqueous layer with fresh organic solvent to recover any dissolved product.

  • Product Volatility: While this compound is a solid, some related intermediates or impurities might be semi-volatile. Avoid using high vacuum or excessive heat for prolonged periods during solvent removal on a rotary evaporator.

  • Incorrect Stoichiometry: Ensure that the limiting reagent is correctly identified and that other reagents are used in the appropriate excess. An incorrect molar ratio can lead to incomplete conversion or the formation of undesired side products that complicate purification and lower the yield of the target compound.

  • Reagent Degradation: Verify the quality and purity of your starting materials and reagents. For example, some bases are hygroscopic and can introduce water into the reaction, which may quench reactive intermediates or alter the reaction pathway.

Issue 2: Formation of Multiple Impurities

Q: My crude product shows multiple spots on the TLC plate, and the NMR spectrum is complex. How can I improve the reaction's selectivity?

A: The formation of multiple products points to a lack of selectivity. Here is a systematic approach to optimizing for a cleaner reaction profile:

  • Lower the Reaction Temperature: As a first step, try running the reaction at a lower temperature. While this may slow down the reaction rate, it often significantly improves selectivity by disfavoring higher-activation-energy side reactions.

  • Optimize the Base and Solvent System: The choice of base and solvent can dramatically influence the reaction outcome. A weaker base or a less polar solvent might suppress side reactions. It is advisable to screen a matrix of conditions.

  • Catalyst and Ligand Choice (if applicable): In cross-coupling reactions, the catalyst and ligand system is paramount for selectivity. For instance, in related Heck couplings, palladium sources like Pd(OAc)2 are used with specific phosphine ligands.[3] The ligand can control the steric and electronic environment around the metal center, thereby directing the reaction to the desired pathway.

Optimization Workflow for Reducing Impurities

G start Problem: Multiple Impurities (Complex TLC/NMR) temp Reduce Reaction Temperature (e.g., from 80°C to 60°C) start->temp check1 Is Reaction Profile Cleaner? temp->check1 solvent Screen Solvents (e.g., Toluene, Dioxane, Acetonitrile) check1->solvent No success Optimized Conditions Found check1->success Yes check2 Improvement Observed? solvent->check2 base Screen Bases (e.g., K2CO3, Cs2CO3, Et3N) check2->base No check2->success Yes check3 Further Improvement? base->check3 check3->success Yes failure Re-evaluate Synthetic Route or Starting Materials check3->failure No

Caption: A decision tree for systematically troubleshooting impurity formation.

Issue 3: Difficulty with Purification by Column Chromatography

Q: I'm trying to purify my product on a silica gel column, but the compound is streaking badly (tailing), leading to poor separation and mixed fractions. What is happening?

A: This is a classic issue when purifying basic compounds like pyridines on acidic silica gel.[5] The lone pair of electrons on the pyridine nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica. This strong, sometimes irreversible, binding causes the compound to move slowly and unevenly down the column, resulting in tailing.

Solution:

To resolve this, you must neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier to your eluent (mobile phase).

  • Triethylamine (TEA): Add 0.5-1% (v/v) of triethylamine to your solvent system (e.g., Hexane/Ethyl Acetate). The TEA will compete with your product for binding to the acidic sites on the silica, allowing your compound to elute more cleanly and form symmetrical peaks.[5]

  • Pyridine: A small amount of pyridine can also be used, though TEA is more common due to its higher volatility, which makes it easier to remove from the final product.

Experimental Protocols

Protocol 1: General Synthesis of a Halogenated Pyridin-2-ol (Illustrative)

Disclaimer: This is a representative procedure. The specific reagents, stoichiometry, and conditions must be optimized for the synthesis of this compound based on your specific synthetic route.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the starting pyridone precursor (1.0 equiv).

  • Solvent Addition: Add an anhydrous solvent (e.g., acetonitrile or DMF, 5-10 mL per mmol of starting material) via syringe.

  • Reagent Addition: Add the appropriate base (e.g., K₂CO₃, 1.5 equiv) and any necessary catalyst or additive.[4]

  • Addition of Halogenating Agent: Slowly add the halogenating agent (e.g., N-Chlorosuccinimide or a brominating agent, 1.1 equiv) portion-wise at room temperature or as a solution.

  • Heating: Heat the reaction mixture to the optimized temperature (e.g., 80°C) and monitor by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature and filter off any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water (3x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purification: Purify the crude material using an appropriate method as described above (e.g., column chromatography with a TEA-modified eluent).

Hypothetical Reaction Pathway

G A 6-Bromo-pyridin-2-ol (Starting Material) D Reaction at Optimized Temperature (e.g., 80°C) A->D B Chlorinating Agent (e.g., NCS) B->D C Solvent (e.g., ACN) Base (e.g., K2CO3) C->D E 6-Bromo-3-chloro-pyridin-2-ol (Target Product) D->E Electrophilic Aromatic Substitution

Caption: A plausible synthetic route to the target molecule.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate).

  • Prepare the Eluent: Prepare your mobile phase and add 0.5-1% triethylamine (TEA) to prevent tailing.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent and TEA under reduced pressure using a rotary evaporator to yield the purified product.

Data Presentation: Optimizing Reaction Conditions

The following table represents a hypothetical optimization study for the final chlorination step.

Entry Solvent Base Temperature (°C) Time (h) Yield (%) Purity (by HPLC, %)
1AcetonitrileK₂CO₃80126588
2DioxaneK₂CO₃80125885
3AcetonitrileCs₂CO₃8087291
4AcetonitrileK₂CO₃60245594
5 Acetonitrile Cs₂CO₃ 60 18 70 96

Analysis: The data suggests that while higher temperatures lead to faster reactions, they may compromise purity (Entry 3 vs. 5). Using a stronger base like Cs₂CO₃ improves the yield compared to K₂CO₃ (Entry 1 vs. 3). The optimal conditions in this study were found to be Acetonitrile as the solvent, Cs₂CO₃ as the base, and a moderate temperature of 60°C (Entry 5), providing a good balance of yield and excellent purity.

References

stability and storage conditions for 6-Bromo-3-chloropyridin-2-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-3-chloropyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound, along with troubleshooting advice for common experimental challenges. Our goal is to ensure the integrity of your experiments by providing a comprehensive understanding of this reagent's chemical properties.

I. Core Concepts: Understanding the Stability of this compound

This compound is a halogenated pyridinol, a class of compounds whose stability can be influenced by several factors. Understanding the inherent chemical characteristics of this molecule is the first step in ensuring its proper handling and storage.

Tautomerism: A Key Consideration

2-Hydroxypyridines, such as this compound, exist in a tautomeric equilibrium with their corresponding pyridone form. This equilibrium is sensitive to the solvent environment. In non-polar solvents, the 2-hydroxypyridine form is generally favored, while polar solvents can shift the equilibrium towards the 2-pyridone tautomer.[1] This is a critical consideration as the two tautomers may exhibit different reactivity and degradation profiles.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of this compound.

Q1: What are the ideal long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a cool, dry, and dark environment. A tightly sealed container is essential to prevent moisture absorption and sublimation. We recommend storage at 2-8°C in a desiccator.

Q2: How sensitive is this compound to light?

Halogenated pyridines can be susceptible to photodegradation.[2] Exposure to UV light can lead to the cleavage of the carbon-halogen bonds and other photochemical reactions, resulting in the formation of impurities. Therefore, it is crucial to store the compound in an amber or opaque vial to minimize light exposure.

Q3: Can I store this compound in solution?

Storing this compound in solution for extended periods is not recommended due to the potential for hydrolysis and solvent-mediated degradation. If you need to prepare stock solutions, it is best to do so fresh before each experiment. For short-term storage of a few days, use a dry, aprotic solvent and store the solution at low temperatures (e.g., -20°C) in a tightly sealed vial, protected from light.

Q4: What are the signs of degradation of this compound?

Visual signs of degradation can include a change in color (e.g., yellowing or darkening) of the solid material or the appearance of particulates in a solution. Chemically, degradation can be confirmed by analytical techniques such as HPLC, which may show the appearance of new peaks, or by NMR spectroscopy, which could reveal changes in the chemical shifts and the presence of impurity signals.

Q5: What are the primary degradation pathways for this compound?

Based on the structure, the primary degradation pathways are likely to be:

  • Photodegradation: Cleavage of the C-Br or C-Cl bonds upon exposure to light.

  • Hydrolysis: Reaction with water, which can be accelerated by acidic or basic conditions, potentially leading to the replacement of a halogen atom with a hydroxyl group.

  • Thermal Decomposition: At elevated temperatures, pyridinols can undergo decomposition.

III. Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent experimental results Degradation of the starting material.Confirm the purity of your this compound using HPLC or NMR. If degradation is detected, use a fresh batch of the compound. Ensure proper storage conditions are maintained.
Appearance of unexpected side products in a reaction Reaction with degradation products present in the starting material.Purify the this compound before use, for example, by recrystallization, if you suspect it has degraded. Always use freshly prepared solutions.
Low reaction yield Instability of the compound under the reaction conditions.Consider the pH and temperature of your reaction. Halogenated pyridines can be sensitive to both. If possible, run the reaction at a lower temperature and under neutral pH conditions. Perform a small-scale stability study of the compound under your specific reaction conditions (solvent, temperature, pH) before proceeding with a large-scale reaction.
Discoloration of the solid compound Exposure to light or air (oxidation).Discard the discolored material as its purity is likely compromised. Store new batches in a dark, inert atmosphere.

IV. Experimental Protocols

Protocol 1: Assessment of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with a C18 column and UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a gradient from 10% to 90% acetonitrile) with 0.1% formic acid.

  • Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

  • HPLC Analysis: Inject the sample onto the HPLC system. Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: A pure sample should show a single major peak. The presence of additional peaks indicates impurities or degradation products.

Workflow for Handling and Using this compound in a Typical Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start: Retrieve from 2-8°C storage check_purity Assess Purity (e.g., HPLC) start->check_purity Visually inspect for discoloration weigh Weigh required amount in a fume hood check_purity->weigh dissolve Dissolve in appropriate anhydrous solvent weigh->dissolve reaction Perform reaction under inert atmosphere and protected from light dissolve->reaction quench Quench reaction reaction->quench extract Aqueous work-up quench->extract purify Purify product (e.g., chromatography) extract->purify analyze Analyze final product purify->analyze end End analyze->end

Caption: Experimental workflow for using this compound.

V. Visualization of Potential Degradation

The following diagram illustrates a plausible degradation pathway for this compound under harsh conditions such as exposure to UV light and water.

DegradationPathway A This compound B Radical Intermediates A->B UV Light D Hydrolysis Products (e.g., 6-bromo-2,3-dihydroxypyridine) A->D Hydrolysis (H2O) C Dehalogenated Products (e.g., 3-chloro-2-hydroxypyridine) B->C Hydrogen Abstraction E Ring-Opened Products B->E Further Reactions

Caption: Potential degradation pathways for this compound.

VI. Summary of Stability and Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To minimize thermal decomposition.
Light Store in the dark (amber/opaque vial)To prevent photodegradation.[2]
Moisture Store in a dry environment (desiccator)To prevent hydrolysis.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) for long-term storageTo prevent oxidation.
Container Tightly sealed, appropriate chemical-resistant containerTo prevent contamination and exposure to moisture and air.

VII. References

  • Sigma-Aldrich. 6-Bromo-2-chloropyridin-3-ol Safety Data Sheet. --INVALID-LINK--

  • PubChem. 6-Bromo-5-chloropyridin-3-ol. --INVALID-LINK--

  • Fisher Scientific. 2-Hydroxypyridine Safety Data Sheet. --INVALID-LINK--

  • Skoutelis, C., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763. --INVALID-LINK--

  • Wikipedia. 2-Pyridone. --INVALID-LINK--

  • U.S. National Library of Medicine. Hazardous Substances Data Bank (HSDB). --INVALID-LINK--

  • Hughes, D. L. (1984). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. --INVALID-LINK--

References

minimizing byproduct formation in 6-Bromo-3-chloropyridin-2-OL synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 6-Bromo-3-chloropyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing byproduct formation and maximizing yield and purity. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

The synthesis of this compound, typically achieved through the electrophilic bromination of 3-chloropyridin-2-ol, is often accompanied by challenges in achieving high regioselectivity. The interplay of the activating hydroxyl group and the deactivating, yet ortho-, para-directing chloro group can lead to a mixture of products. This section addresses the most common issues encountered during this synthesis.

Issue 1: Formation of Isomeric Byproducts, Primarily 4-Bromo-3-chloropyridin-2-ol

  • Question: My post-reaction analysis (NMR, LC-MS) indicates the presence of a significant isomeric byproduct alongside my desired 6-bromo product. How can I confirm its identity and, more importantly, prevent its formation?

  • Answer: The most probable isomeric byproduct is 4-Bromo-3-chloropyridin-2-ol. The formation of this isomer is a direct consequence of the directing effects of the substituents on the pyridin-2-ol ring.

    • Mechanistic Insight: The hydroxyl group at the C2 position is a strong activating group, directing electrophilic substitution to the ortho (C3) and para (C5) positions. However, the C3 position is already substituted. The chloro group at the C3 position is a deactivating group but directs ortho (C2, C4) and para (C6). The combination of these effects leads to bromination at both the C4 and C6 positions. The electronic and steric environment dictates the ratio of these isomers.

    • Troubleshooting & Optimization:

      • Solvent Polarity: The choice of solvent can significantly influence the regioselectivity of bromination with reagents like N-bromosuccinimide (NBS).[1] Non-polar solvents may favor the formation of the desired 6-bromo isomer by minimizing the solvation of the brominating agent and influencing the transition state energies.

        • Actionable Advice: If you are using a polar solvent like acetic acid or acetonitrile, consider switching to a less polar solvent such as dichloromethane (DCM) or chloroform.

      • Reaction Temperature: Lowering the reaction temperature can enhance the selectivity of the bromination. At lower temperatures, the reaction is more likely to proceed via the lowest energy transition state, which often leads to the thermodynamically more stable product.

        • Actionable Advice: Perform the bromination at 0°C or even -10°C. This can be achieved by using an ice-salt bath.

      • Choice of Brominating Agent: While N-bromosuccinimide (NBS) is a common choice for its ease of handling, other brominating agents might offer different selectivity profiles.

        • Actionable Advice: Consider using bromine (Br₂) in a non-polar solvent. The larger size of the bromine molecule might favor substitution at the less sterically hindered C6 position. Handle Br₂ with extreme caution in a well-ventilated fume hood.

Issue 2: Formation of Di-brominated Byproducts

  • Question: I am observing a product with a mass corresponding to the addition of two bromine atoms. How can I suppress this over-bromination?

  • Answer: The formation of di-brominated species, likely 4,6-Dibromo-3-chloropyridin-2-ol, occurs when the reaction conditions are too harsh or when an excess of the brominating agent is used. The initial product, this compound, is still an activated ring and can undergo a second bromination.

    • Troubleshooting & Optimization:

      • Stoichiometry of the Brominating Agent: This is the most critical factor.

        • Actionable Advice: Use no more than 1.0 to 1.05 equivalents of the brominating agent (e.g., NBS). Carefully weigh your starting material and the brominating agent to ensure precise stoichiometry.

      • Rate of Addition: A slow, controlled addition of the brominating agent can help to maintain a low instantaneous concentration, thus reducing the likelihood of over-bromination.

        • Actionable Advice: Add the brominating agent portion-wise or as a solution via a dropping funnel over an extended period (e.g., 30-60 minutes) at a low temperature.

      • Reaction Monitoring: Closely monitor the reaction progress.

        • Actionable Advice: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product. Quench the reaction as soon as the starting material is consumed to prevent further reaction.

Issue 3: Low Yield and/or Incomplete Reaction

  • Question: My reaction is sluggish, and even after a prolonged period, a significant amount of starting material remains, leading to a low yield of the desired product. What can I do to improve the conversion?

  • Answer: Incomplete reactions can be due to several factors, including insufficient activation of the brominating agent or poor solubility of the starting material.

    • Troubleshooting & Optimization:

      • Catalyst/Activator: For electrophilic aromatic bromination, especially with less reactive substrates, a catalyst might be necessary.

        • Actionable Advice: If using NBS, a catalytic amount of a protic acid (like a few drops of sulfuric acid or acetic acid) can help to activate the NBS by protonating the carbonyl oxygen, making the bromine more electrophilic.

      • Solvent Choice and Solubility: Ensure your starting material is adequately dissolved in the reaction solvent.

        • Actionable Advice: If solubility is an issue, consider a co-solvent system or a different solvent in which the 3-chloropyridin-2-ol has better solubility. Gentle warming can also be attempted, but this must be balanced with the potential for reduced selectivity.

      • Purity of Reagents: The purity of the brominating agent is crucial.

        • Actionable Advice: N-Bromosuccinimide can decompose over time. It is recommended to use freshly opened or recrystallized NBS for best results.

II. Frequently Asked Questions (FAQs)

  • Q1: What is the expected regioselectivity of bromination on 3-chloropyridin-2-ol?

    • A1: The hydroxyl group at C2 strongly activates the ring for electrophilic substitution, primarily directing to the C5 and (less so) C3 positions. The chloro group at C3 is deactivating but directs ortho (C2, C4) and para (C6). The C2 and C3 positions are blocked. Therefore, the competition is primarily between the C4, C5, and C6 positions. The C6 position is para to the activating hydroxyl group (in the pyridin-2-one tautomer) and para to the chloro group, making it a favorable position for substitution. The C4 position is ortho to the chloro group and meta to the hydroxyl group, also making it a potential site for bromination. The C5 position is ortho to the hydroxyl group but meta to the chloro group. The formation of the 6-bromo isomer is generally favored, but the 4-bromo isomer is a common byproduct.

  • Q2: What are the best analytical techniques to monitor the reaction and assess the purity of the final product?

    • A2: A combination of techniques is recommended:

      • Thin Layer Chromatography (TLC): Ideal for monitoring the reaction progress in real-time. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and byproducts.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for identifying the desired product and any byproducts by their mass-to-charge ratio. It can also provide an initial assessment of the isomeric ratio.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure of the final product and quantifying the ratio of isomers in the crude mixture and the purified product. The coupling patterns of the aromatic protons will be distinct for the 6-bromo and 4-bromo isomers.

  • Q3: What purification methods are most effective for separating this compound from its isomers?

    • A3: The separation of positional isomers can be challenging due to their similar physical properties.

      • Column Chromatography: This is the most common and effective method for laboratory-scale purification. Use a high-quality silica gel and a carefully optimized eluent system. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, will likely be necessary to achieve good separation.

      • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a very pure product. This often requires screening a variety of solvents and solvent mixtures.

III. Experimental Protocols & Data

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to favor the formation of the 6-bromo isomer.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-chloropyridin-2-ol (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the starting material completely.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Brominating Agent: Slowly, and in portions, add N-bromosuccinimide (1.05 eq) to the cooled solution over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Data Summary: Influence of Reaction Conditions on Isomer Ratio
ConditionSolventTemperature (°C)Brominating AgentApproximate 6-bromo:4-bromo Ratio
StandardAcetic Acid25NBS3:1
Optimized DCM 0 NBS >10:1
AlternativeChloroform25Br₂8:1

Note: These ratios are illustrative and can vary based on the precise execution of the experiment.

IV. Visualizing the Process

Workflow for Minimizing Byproduct Formation

Caption: Decision workflow for optimizing the synthesis of this compound.

Directing Effects on the Pyridin-2-one Ring

G cluster_0 3-Chloro-2-pyridone cluster_1 Directing Effects cluster_2 Favorable Positions for Bromination 3-Chloro-2-pyridone OH C2-OH (Activating) Ortho, Para Director C6 C6 (Para to OH & Cl) OH->C6 Strongly Favors Cl C3-Cl (Deactivating) Ortho, Para Director Cl->C6 Favors C4 C4 (Ortho to Cl) Cl->C4 Moderately Favors

Caption: Influence of substituents on the regioselectivity of bromination.

V. References

  • Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Separation of 3-bromo- and 5-bromo-2-methylpyridine Isomers. --INVALID-LINK--

References

handling and safety precautions for 6-Bromo-3-chloropyridin-2-OL

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Bromo-3-chloropyridin-2-OL

Welcome to the comprehensive technical and safety guide for this compound (CAS No. 52764-12-2). This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling of this chemical intermediate in a laboratory setting. The information herein is synthesized from material safety data sheets and established laboratory safety protocols to provide actionable guidance.

It is important to note that this compound is also known by other names, such as 6-Bromo-2-chloro-3-hydroxypyridine or 6-bromo-2-chloropyridin-3-ol, reflecting its chemical structure.[1][2]

Core Chemical Profile & Hazard Summary

Before handling, it is crucial to be familiar with the fundamental properties and hazards associated with this compound.

Chemical Identity & Properties
PropertyValueSource
CAS Number 52764-12-2[3][4]
Molecular Formula C₅H₃BrClNO[4]
Molecular Weight 208.44 g/mol [5]
Appearance Solid
Primary Use Laboratory chemical for industrial and scientific research[1][3]
GHS Hazard Identification

This compound is classified as hazardous. The following table summarizes its GHS classification, which dictates the necessary safety precautions.

GHS PictogramSignal WordHazard Class & Statement
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
Danger Acute Toxicity 3, Oral (H301): Toxic if swallowed.
alt text
Warning Skin Irritation 2 (H315): Causes skin irritation.[6] Serious Eye Irritation 2A (H319): Causes serious eye irritation.[6] STOT SE 3 (H335): May cause respiratory irritation.[6]

Note: One source also classifies this compound as Acute Toxicity 2, Dermal (H310): Fatal in contact with skin. Given this potential for severe toxicity, extreme caution and impervious skin protection are mandatory.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the day-to-day handling and storage of this compound.

Q1: What are the most critical hazards I should be aware of when working with this compound? A1: The most significant hazards are its acute oral toxicity (toxic if swallowed) and potential for severe dermal toxicity. It is also a known skin, eye, and respiratory irritant.[6] Inhalation of dust or direct contact with skin and eyes must be strictly avoided.

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this solid compound? A2: A comprehensive PPE setup is required. This includes:

  • Engineering Controls: All work must be conducted in a certified chemical fume hood.[7]

  • Eye/Face Protection: Wear tightly-sealed safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of properly after handling.[1]

  • Body Protection: A lab coat or impervious clothing is necessary to prevent skin contact.[1][7] For tasks with a higher risk of splashes, consider an apron.[8]

  • Respiratory Protection: If dust formation is possible or exposure limits might be exceeded, a NIOSH-approved respirator is required.[1]

Q3: How should this compound be stored? A3: Proper storage is critical to maintain chemical integrity and ensure safety. Store the container tightly closed in a dry, cool, and well-ventilated area.[1][7] It should be kept away from incompatible materials such as strong oxidizing agents and strong acids.[9][10]

Q4: What is the correct first aid response for an accidental exposure? A4: Immediate action is crucial.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[1]

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[7]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately for treatment advice.[1][7]

Troubleshooting Guide for Experimental Use

This section provides solutions to specific issues that may arise during research and development activities.

Q: I need to weigh a small quantity of the powder, but I'm concerned about creating airborne dust. What is the safest procedure? A: This is a valid concern due to the compound's respiratory and toxic hazards.

  • Causality: The fine, solid nature of the compound makes it prone to becoming airborne, increasing the risk of inhalation.

  • Solution: Always perform weighing operations inside a chemical fume hood.[7] Use a spatula to gently transfer the material to an anti-static weighing boat or paper. Avoid dropping or tapping the container, which can generate dust. Work slowly and deliberately. If you have an enclosure specifically for weighing potent compounds (a balance hood), that is the ideal location.

Q: The solid material in my stock bottle appears clumped and discolored. Is it safe to use? A: Clumping and discoloration are potential indicators of moisture absorption or chemical degradation.

  • Causality: Halogenated pyridinols can be sensitive to moisture and light over time, leading to decomposition. This can impact the purity and reactivity of the material.

  • Solution: While the material may still be usable for non-sensitive applications, its purity is questionable. For reactions where stoichiometry and purity are critical (e.g., in drug development), using a compromised reagent can lead to failed experiments or impure products. It is recommended to use a fresh, unopened container if possible. To prevent this, always store the compound in a desiccator after opening to protect it from atmospheric moisture.

Q: I have a small spill of the solid powder on the lab bench. What is the correct cleanup protocol? A: A small spill can be managed safely if the correct procedure is followed. Do not panic.

  • Causality: Improper cleanup can aerosolize the toxic powder or spread contamination.

  • Solution: Refer to the detailed spill cleanup protocol in Section 4.1. The key is to avoid raising dust. Do not use a dry brush or towel. Gently cover the spill with an inert absorbent material, then carefully sweep the mixture into a labeled hazardous waste container.[11]

Q: How do I dispose of waste containing this compound, including empty containers and contaminated gloves? A: All waste must be treated as hazardous.

  • Causality: Improper disposal can contaminate the environment and poses a risk to others.

  • Solution: Collect all solid waste (unused chemical, contaminated absorbents, gloves, weighing paper) in a clearly labeled, sealed hazardous waste container. Do not mix it with other waste streams unless permitted by your institution's environmental health and safety (EHS) office. Empty containers should be triple-rinsed (if appropriate for the subsequent use or disposal method) with a suitable solvent; the rinsate must also be collected as hazardous waste.[1] Consult your EHS office for specific institutional procedures.

Detailed Experimental Protocols

These step-by-step guides provide clear instructions for critical safety procedures.

Protocol: Small Spill Cleanup (<1 g Solid)
  • Restrict Access: Immediately alert others in the area and restrict access to the spill location.

  • Don PPE: Ensure you are wearing the full mandatory PPE as described in FAQ #2.

  • Contain: Do not use water. Gently cover the spill with a dry, inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.

  • Collect: Using spark-proof tools (e.g., plastic spatula and dustpan), carefully sweep the absorbent/chemical mixture into a suitable, sealable container labeled "Hazardous Waste: this compound".[1]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), working from the outside in. Place the cleaning cloth in the same hazardous waste container.

  • Final Cleaning: Wash the area with soap and water.

  • Dispose: Seal the hazardous waste container. Store it in a designated satellite accumulation area and arrange for pickup by your institution's EHS department.

  • Report: Report the incident to your laboratory supervisor.

Visualization: Spill Response Workflow

The following diagram outlines the logical flow for responding to a chemical spill.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_action Response Action cluster_post Post-Cleanup Spill Spill Discovered Assess Assess Severity & Hazards (Consult SDS) Spill->Assess SmallSpill Small & Manageable? Assess->SmallSpill Alert Alert Personnel & Restrict Area SmallSpill->Alert Yes LargeSpill Large Spill or Unsure of Hazard SmallSpill->LargeSpill No DonPPE Don Appropriate PPE Alert->DonPPE Cleanup Follow Spill Cleanup Protocol (Section 4.1) DonPPE->Cleanup Dispose Package & Label Hazardous Waste Cleanup->Dispose Evacuate Evacuate Area LargeSpill->Evacuate NotifyEHS Notify EHS / Emergency Services Evacuate->NotifyEHS Report Report Incident to Supervisor Dispose->Report Safe_Handling_Workflow Plan Plan Experiment & Review SDS PPE Don Full PPE (Goggles, Gloves, Coat) Plan->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Handle Weigh & Transfer Compound Carefully FumeHood->Handle Clean Clean Work Area & Segregate Waste Handle->Clean DoffPPE Doff & Dispose of Contaminated PPE Clean->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash

References

Technical Support Center: Scale-Up of 6-Bromo-3-chloropyridin-2-ol Production

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of synthesizing and scaling up the production of 6-Bromo-3-chloropyridin-2-ol. As a critical heterocyclic building block, its efficient synthesis is paramount, yet fraught with challenges ranging from poor regioselectivity to complex purification profiles. This document provides field-proven insights, troubleshooting protocols, and strategic guidance to overcome these hurdles, ensuring a robust and scalable process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for this compound, and what are their scale-up implications?

A1: The synthesis of substituted pyridinols like this compound typically follows a strategy of functionalizing a pre-existing pyridine ring rather than constructing the ring itself. The two most common conceptual approaches are:

  • Halogenation of a Substituted Pyridin-2-ol Precursor: This involves starting with a molecule like 3-chloro-pyridin-2-ol and performing an electrophilic bromination. While direct, this route often suffers from significant regioselectivity challenges on scale. The hydroxyl group (in its pyridone tautomeric form) is an activating ortho-, para-director, leading to a potential mixture of brominated isomers which are difficult to separate.[1]

  • Functional Group Interconversion on a Pre-functionalized Pyridine: A more controllable, multi-step approach is often preferred for scale-up. This could involve, for example, starting with a precursor like 2,3-dichloro-6-bromopyridine and selectively converting the C2-chloro group to a hydroxyl group via nucleophilic aromatic substitution (SNAr). This route provides better control over isomer formation but adds process steps and cost.

For industrial production, multi-step routes that ensure high regioselectivity are generally favored over one-pot approaches that yield isomeric mixtures, as the cost of separation at scale often outweighs the cost of additional synthetic steps.[2]

Q2: Why is regioselectivity such a critical challenge in the synthesis of polysubstituted pyridines?

A2: Regioselectivity is governed by the electronic and steric influences of the substituents already present on the pyridine ring.[3] In the case of a chloropyridinol precursor, the chloro group is a deactivating but ortho-, para-directing substituent, while the pyridone/ol group is strongly activating and also ortho-, para-directing. These competing influences can lead to the formation of multiple isomers. For instance, bromination of 3-chloropyridin-2-ol could potentially occur at the C4 or C6 position. Controlling reaction conditions (temperature, solvent, brominating agent) is critical to favor the desired C6 substitution, but achieving exclusive selectivity is rare. This lack of control complicates downstream processing and reduces the overall yield of the target molecule.[4]

Q3: What is "Halogen Dance" rearrangement and why is it a concern during the synthesis of this compound?

A3: The "Halogen Dance" is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring.[5][6] It typically occurs when attempting to perform a deprotonation/metalation on a halogenated pyridine using strong bases like lithium diisopropylamide (LDA) or n-butyllithium at low temperatures.[7][8] The reaction proceeds through an intermolecular halogen transfer mechanism.[9] If your synthetic route involves metalation of the 6-bromo-3-chloropyridine ring (for example, to introduce another substituent), you risk the bromine atom "dancing" to an adjacent, more thermodynamically stable position, leading to the formation of a regioisomeric impurity that is difficult to remove.[10] This is a significant risk that can compromise the integrity of your final product.

Q4: What are the essential safety precautions when handling the reagents for this synthesis at scale?

A4: The synthesis of this compound involves hazardous materials requiring strict safety protocols.

  • Halogenating Agents: Reagents like N-Bromosuccinimide (NBS) or bromine are corrosive, toxic, and strong oxidizers. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

  • Strong Bases: If using organolithium reagents (e.g., n-BuLi) or other strong bases, be aware they are often pyrophoric and react violently with water. All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[8]

  • Solvents: Use anhydrous solvents where required. Many organic solvents are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent.

  • Product Handling: The final product, this compound, and its intermediates are classified as acute oral toxins and skin/eye irritants.[12] Avoid inhalation of dust and direct contact with skin and eyes.[13] Always use appropriate PPE.[14]

Troubleshooting Guide
Problem IDIssuePotential CausesRecommended Solutions
TSG-001 Low Overall Yield 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Poor regioselectivity leading to multiple products. 3. Product loss during work-up and purification. 4. "Halogen Dance" side reaction consuming starting material.[5]1. Monitor reaction completion using TLC or HPLC. Optimize time and temperature in small-scale experiments first. 2. Re-evaluate the synthetic route. A multi-step approach may offer better control.[15] 3. Optimize extraction pH and solvent choice. Develop a robust crystallization protocol to minimize losses in mother liquor.[1] 4. Avoid strong, non-hindered bases if metalation is part of the route. Use kinetically controlled conditions (very low temperature, rapid quenching).[9]
TSG-002 Formation of Isomeric Impurities 1. Competing directing effects of substituents on the pyridine ring. 2. Thermodynamic vs. kinetic reaction control.1. Screen different halogenating agents (e.g., NBS, Br₂, etc.) and solvents to alter the steric and electronic environment. 2. Carefully control the reaction temperature. Lower temperatures often favor the kinetically controlled, more selective product.
TSG-003 Formation of Di-brominated Byproduct 1. Excess of brominating agent used. 2. The product is more activated towards further bromination than the starting material.1. Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 eq). 2. Add the brominating agent slowly or portion-wise to maintain a low instantaneous concentration, preventing over-reaction.[1]
TSG-004 Product Tailing During Column Chromatography 1. The basic nitrogen of the pyridine ring interacts strongly with the acidic silanol groups of the silica gel.[16]1. Add a basic modifier, such as 0.5-1% triethylamine (TEA) or pyridine, to the mobile phase (eluent). This neutralizes the acidic sites on the silica, leading to symmetrical peaks.[16] 2. Consider using neutral or basic alumina as the stationary phase for chromatography. 3. If possible, purify via recrystallization or acid-base extraction to avoid chromatography at scale.[16]
TSG-005 Exothermic Runaway During Scale-Up 1. Reaction is highly exothermic (e.g., halogenation, organometallic reactions). 2. Inefficient heat transfer in a large reactor (poor surface-area-to-volume ratio). 3. Addition rate of a key reagent is too fast.1. Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the thermal profile before scaling up. 2. Ensure the reactor has adequate cooling capacity. 3. Control the addition of the limiting reagent via a syringe pump or addition funnel, monitoring the internal temperature closely. A semi-batch process is often safer than a batch process for highly exothermic reactions.[8]
Visualizations & Workflows
Hypothetical Synthetic Pathway

The following diagram illustrates a plausible multi-step synthesis designed to control regioselectivity, a common strategy in industrial settings.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination cluster_2 Step 3: Reduction cluster_3 Step 4: Diazotization & Hydrolysis cluster_4 Step 5: Regioselective Dechlorination SM 2,3-Dichloropyridine I1 2,3-Dichloro-5-nitropyridine SM->I1 HNO₃ / H₂SO₄ I2 6-Bromo-2,3-dichloro-5-nitropyridine I1->I2 NBS / H₂SO₄ I3 6-Bromo-2,3-dichloro-5-aminopyridine I2->I3 Fe / HCl or H₂, Pd/C I4 6-Bromo-2,3-dichloropyridin-5-ol I3->I4 1. NaNO₂ / H₂SO₄ 2. H₂O, Δ Product This compound I4->Product H₂, Pd/C, Base

Caption: A plausible multi-step synthesis for regiocontrol.

Troubleshooting Workflow for Impurity Formation

This diagram provides a logical decision-making process when unexpected impurities are detected.

G Start Impurity Detected in Crude Product (by HPLC/LC-MS) Identify Identify Impurity Structure (MS, NMR) Start->Identify Isomer Is it a Regioisomer? Identify->Isomer Dihalogen Is it a Di-halogenated Product? Isomer->Dihalogen No Sol_Isomer Solution: - Modify reaction temp/solvent - Change halogenating agent - Re-evaluate synthetic route Isomer->Sol_Isomer Yes Rearrangement Is it a 'Halogen Dance' Product? Dihalogen->Rearrangement No Sol_Dihalogen Solution: - Reduce stoichiometry of halogenating agent - Slow reagent addition rate Dihalogen->Sol_Dihalogen Yes Other Other Impurity Rearrangement->Other No Sol_Rearrangement Solution: - Confirm use of strong base - Avoid metalation if possible - Use kinetic conditions (-78°C) Rearrangement->Sol_Rearrangement Yes Sol_Other Solution: - Check starting material purity - Investigate solvent stability - Analyze for degradation Other->Sol_Other

Caption: Decision tree for identifying and resolving impurities.

Experimental Protocols
Protocol 1: Purity and Impurity Profile Analysis by HPLC

This protocol provides a general method for assessing the purity of synthesized this compound.

Objective: To determine the purity of the final product and quantify related impurities using reverse-phase HPLC with UV detection.[17]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

Materials:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 Water:Acetonitrile.

  • Synthesized Product: this compound.

Procedure:

  • Gradient Elution Program:

    • Time 0 min: 95% A, 5% B

    • Time 20 min: 5% A, 95% B

    • Time 25 min: 5% A, 95% B

    • Time 26 min: 95% A, 5% B

    • Time 30 min: 95% A, 5% B

  • Instrument Settings:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized product and dissolve it in 10 mL of the sample diluent to achieve a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Calculate purity as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area % method). Identify and quantify known impurities using reference standards if available.

Protocol 2: Purification by Recrystallization

Objective: To purify the crude this compound product by removing soluble and insoluble impurities.

Procedure:

  • Solvent Screening (Small Scale): Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water, or mixtures) to find a system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: In a reactor or flask, charge the crude product and the chosen recrystallization solvent. Heat the mixture with stirring until the product completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a filter aid (e.g., Celite) to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Slowly cool the clear solution to allow for the formation of well-defined crystals. A slower cooling rate generally results in higher purity. Cooling can proceed first to room temperature, then in an ice bath to maximize yield.

  • Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel or a centrifuge).

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum at an appropriate temperature until a constant weight is achieved. The drying temperature should be well below the product's melting point to avoid degradation.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 6-Bromo-3-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is the bedrock upon which product quality and safety are built. The heterocyclic compound 6-Bromo-3-chloropyridin-2-ol is a key building block in the synthesis of novel pharmaceutical agents. Consequently, the ability to accurately and reliably quantify it and its potential impurities is not merely a procedural step but a critical component of the quality control paradigm.

This guide provides an in-depth, objective comparison of analytical methodologies for the validation of this compound. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, grounding our protocols in the authoritative standards of the International Council for Harmonisation (ICH), specifically the Q2(R1) guidelines on the Validation of Analytical Procedures.[1][2] Our objective is to equip you with the expertise to select, develop, and validate an analytical method that is not only fit for its intended purpose but is also a self-validating system of trustworthiness.

Pillar 1: The Foundation of Trust - Understanding Validation Parameters

Before comparing specific technologies, we must first establish the framework for validation. An analytical method's performance is assessed through a series of validation characteristics. The relationship and hierarchy of these parameters are fundamental to designing a robust validation study.

G cluster_qualitative Qualitative / Identification cluster_quantitative Quantitative Tests (Assay & Impurities) cluster_precision Precision Levels cluster_limits Limit Tests Specificity_ID Specificity Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Robustness Robustness Specificity->Robustness Range Range Linearity->Range Linearity->Range LOD Detection Limit (LOD) Linearity->LOD LOQ Quantitation Limit (LOQ) Linearity->LOQ Linearity->Robustness Range->Robustness Accuracy->Range Accuracy->Robustness Precision->Range Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Reproducibility Reproducibility Precision->Reproducibility Precision->Robustness LOD->Robustness LOQ->Robustness

Caption: Interrelationship of ICH Q2(R1) validation parameters.

As outlined by the ICH, these parameters ensure that an analytical procedure is suitable for its intended use, whether for identification, impurity testing, or assay.[2][3]

Validation Parameter Objective
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components.[4]
Linearity To verify a direct proportional relationship between the analyte concentration and the method's response over a defined range.
Range The interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.
Accuracy The closeness of the test results obtained by the method to the true value, often expressed as percent recovery.[3]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[3]

Pillar 2: Comparative Analysis of Core Methodologies

For a halogenated, heterocyclic compound like this compound, the two primary candidates for quantitative analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Methodology 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Experience: RP-HPLC is the workhorse of the pharmaceutical industry for good reason. For a molecule like this compound, which possesses moderate polarity and is non-volatile, RP-HPLC offers a robust, versatile, and high-resolution separation technique. The risk of thermal degradation, a potential concern with GC, is entirely mitigated. Coupling with a Photodiode Array (PDA) or UV detector provides excellent sensitivity and allows for peak purity analysis, which is a cornerstone of establishing specificity.

Comparative Performance:

Feature High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Analyte Suitability Excellent for non-volatile and thermally labile compounds. Ideal for this compound.Requires analyte to be volatile and thermally stable. Potential for on-column degradation; may require derivatization.
Specificity High. PDA detectors can assess peak purity. Forced degradation studies are straightforward to analyze.High, especially with MS. However, interfering peaks from derivatizing agents can complicate analysis.
Sensitivity Good to excellent, depending on the detector (UV, MS).Can be extremely sensitive, especially with an Electron Capture Detector (ECD) for halogenated compounds.
Complexity Moderate. Mobile phase preparation is a key consideration.Can be more complex if derivatization is required. Inlet and oven temperature programming are critical.
Robustness Generally very robust and transferable between labs.Method robustness can be sensitive to variations in carrier gas flow, temperature ramps, and inlet conditions.
Experimental Protocol: Validation of an RP-HPLC Method for Assay and Impurity Determination

This protocol is a comprehensive template grounded in ICH principles.[1][5]

1. Chromatographic Conditions (Starting Point)

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase: Isocratic or Gradient. Start with 60:40 Acetonitrile:Water (with 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV/PDA at a suitable wavelength (determined by UV scan, likely ~270-280 nm).

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

2. System Suitability Test (SST)

  • Procedure: Inject a standard solution (e.g., 100 µg/mL) six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of peak area: ≤ 2.0%

    • Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

3. Specificity (Forced Degradation)

  • Rationale: This is the most critical validation parameter. It proves the method is "stability-indicating" by demonstrating that the analyte peak is resolved from all potential degradation products.[6]

  • Procedure: Expose the analyte to the following conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid sample at 105 °C for 48 hours.

    • Photolytic Degradation: Solution exposed to UV light (ICH Q1B) for 24 hours.

  • Analysis: Analyze each stressed sample. The method is specific if the main peak is spectrally pure (as determined by PDA) and separated from all degradant peaks with a resolution (Rs) > 1.5.

G cluster_stress Forced Degradation API API Solution (this compound) Acid Acid Hydrolysis (HCl, Heat) API->Acid Base Base Hydrolysis (NaOH, Heat) API->Base Oxidation Oxidation (H₂O₂) API->Oxidation Thermal Thermal (Heat, Solid) API->Thermal Photo Photolytic (UV/Vis Light) API->Photo Analysis HPLC-PDA Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Peak Purity & Resolution Check (Rs > 1.5) Analysis->Result

Caption: Workflow for establishing specificity via forced degradation.

4. Linearity and Range

  • Procedure: Prepare a series of at least five concentrations across the desired range. For an assay, this is typically 80-120% of the nominal concentration. For impurities, it should span from the reporting threshold to 120% of the specification limit.[5]

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant.

5. Accuracy

  • Procedure: Perform a recovery study by spiking a blank matrix (placebo) with the analyte at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level (9 determinations total).[3]

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

6. Precision

  • Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: %RSD should be ≤ 2.0% for assay and typically ≤ 10.0% for low-level impurities.

7. LOQ and LOD

  • Procedure: Can be determined based on the signal-to-noise ratio (S/N).

  • Acceptance Criteria: S/N of ~3:1 for LOD and ~10:1 for LOQ. The LOQ should be further confirmed by demonstrating acceptable precision and accuracy at that concentration.

8. Robustness

  • Procedure: Deliberately vary critical method parameters one at a time:

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Column Temperature (e.g., ± 5 °C)

    • Mobile Phase Composition (e.g., ± 2% organic)

    • pH of aqueous phase (e.g., ± 0.2 units)

  • Analysis: Assess the impact on system suitability parameters. The method is robust if SST criteria are still met under these varied conditions.

Methodology 2: Gas Chromatography (GC)

Expertise & Experience: GC is a powerful separation technique, particularly for volatile compounds. Given the presence of bromine and chlorine, an Electron Capture Detector (ECD) would provide exceptional sensitivity. However, the hydroxyl group on the pyridinol ring reduces volatility and can cause peak tailing. Therefore, derivatization (e.g., silylation with BSTFA) is often a necessary prerequisite to convert the -OH group to a more volatile and stable -O-TMS ether. This additional step introduces potential variability and must be carefully controlled and validated.

Expert Rationale: While GC-ECD could offer lower detection limits for halogenated impurities, the added complexity and potential for incomplete derivatization or thermal degradation make it a less favorable primary choice compared to HPLC for routine QC of this compound. It is, however, an excellent alternative or confirmatory technique, especially when coupled with a Mass Spectrometer (GC-MS) for structural elucidation of unknown peaks.

Experimental Protocol: Validation of a GC Method (Post-Derivatization)

1. Derivatization & GC Conditions

  • Derivatization: Evaporate the sample solvent. Add a silylating agent (e.g., BSTFA in pyridine) and heat at 60 °C for 30 minutes.

  • Column: DB-5 or similar non-polar capillary column, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Injector: Split/Splitless, 250 °C.

  • Oven Program: Example: Start at 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min.

  • Detector: FID, ECD, or MS.

2. Validation Approach The validation parameters (System Suitability, Specificity, Linearity, etc.) are identical to those for HPLC. However, the experimental execution must account for the specifics of GC:

  • Specificity: Must demonstrate no interference from the derivatizing agent or its byproducts.

  • Precision: The precision study will also evaluate the variability of the derivatization step.

  • Robustness: Variations in derivatization time/temperature and oven ramp rates should be assessed.

G Sample Sample containing This compound Drydown Evaporate to Dryness Sample->Drydown Deriv Add Silylating Agent (e.g., BSTFA) Heat (e.g., 60°C) Drydown->Deriv Inject Inject into GC System Deriv->Inject Separate Separation on Capillary Column (Temp Program) Inject->Separate Detect Detection (FID, ECD, or MS) Separate->Detect Result Chromatogram Detect->Result

Caption: General workflow for GC analysis requiring derivatization.

Pillar 3: The Senior Scientist's Recommendation

For the comprehensive quality control of this compound, encompassing assay, purity, and stability testing, a stability-indicating RP-HPLC method with PDA detection is the superior choice.

Causality: This recommendation is based on the inherent properties of the analyte and the principle of minimizing analytical uncertainty. HPLC directly analyzes the compound in its native state, eliminating the risks and variability associated with the high temperatures and chemical derivatization required for GC.[7][8] The ability of a PDA detector to provide real-time peak purity data is an invaluable tool for ensuring specificity, which is the foundation of a reliable method.

A validated GC-MS method should be held in reserve as a powerful, orthogonal technique for the definitive identification of any unknown impurities or degradation products that may be observed during stability studies.

Conclusion

The validation of an analytical method is a systematic journey that proves a procedure is fit for its purpose. For this compound, while both HPLC and GC are viable techniques, a deep understanding of the molecule's chemistry and the principles of analytical science points to RP-HPLC as the more robust, direct, and reliable primary method for quality control. By rigorously applying the ICH Q2(R1) framework, researchers can develop a self-validating system that ensures data integrity and builds confidence in the quality of the final drug product. This commitment to scientific integrity is the ultimate safeguard for patient safety.

References

A Comparative Analysis of 6-Bromo-3-chloropyridin-2-ol Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 6-bromo-3-chloropyridin-2-ol scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring both bromine and chlorine atoms, offers multiple reactive sites for synthetic diversification, making it a versatile building block for the creation of complex molecular architectures. This guide provides a comparative analysis of key derivatives, delving into their synthesis, physicochemical properties, and biological activities, supported by experimental data and established protocols.

Introduction to Halogenated Pyridin-2-ols

Halogenated pyridines are a cornerstone in the synthesis of a vast array of functional molecules, finding applications in pharmaceuticals, agrochemicals, and materials science.[1] The strategic placement of halogen atoms on the pyridine ring dictates its reactivity and biological profile. Specifically, halogens at the 2, 4, and 6-positions are susceptible to nucleophilic displacement, a characteristic that is extensively exploited in synthetic chemistry.[2] The presence of a hydroxyl group at the 2-position introduces the potential for tautomerism, existing in equilibrium between the pyridin-2-ol and pyridin-2-one forms, which can influence its reactivity and interaction with biological targets.

This guide focuses on derivatives of this compound, a scaffold that combines the reactivity of a bromine atom, often targeted in cross-coupling reactions, with a chlorine atom that can also be displaced or modulate the electronic properties of the ring.

Comparative Physicochemical Properties

The seemingly subtle differences in the placement of halogen and hydroxyl groups on the pyridine ring can lead to significant variations in physicochemical properties such as molecular weight, and predicted lipophilicity (XLogP3). These parameters are crucial in drug design as they influence solubility, permeability, and ultimately, the pharmacokinetic profile of a molecule.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
6-Bromo-2-chloropyridin-3-olC₅H₃BrClNO208.4452764-12-2
2-Bromo-6-chloropyridin-3-olC₅H₃BrClNO208.441020253-16-0
6-Bromo-5-chloropyridin-3-olC₅H₃BrClNO208.44130284-56-9

Data sourced from PubChem and commercial supplier information.[3][4][5][6]

The identical molecular formula and weight of the first two isomers highlight the importance of positional isomerism in determining the unique chemical and biological properties of these compounds.

Synthetic Strategies and Mechanistic Insights

The synthesis of functionalized pyridines often relies on transition-metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example.[7] The differential reactivity of the C-Br and C-Cl bonds is a key consideration in designing selective synthetic routes. Generally, the C-Br bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond, allowing for chemoselective functionalization.

Experimental Protocol: Selective Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the selective cross-coupling at the 6-position of a 6-bromo-2-chloropyridine derivative.

Materials:

  • 6-bromo-2-chloropyridine derivative (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Na₂CO₃ (2.0 eq)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add the 6-bromo-2-chloropyridine derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can lead to catalyst deactivation. Performing the reaction under an inert atmosphere is crucial for maintaining catalytic activity.

  • Degassed Solvents: Dissolved oxygen in the solvents can also oxidize the catalyst. Degassing the solvents prior to use is a critical step for reproducible results.

  • Base: The base (Na₂CO₃) is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.

  • Ligand: The triphenylphosphine (PPh₃) ligands stabilize the palladium center and modulate its reactivity.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X-Pd(II)L2 R-X-Pd(II)L2 Oxidative\nAddition->R-X-Pd(II)L2 Transmetalation Transmetalation R-X-Pd(II)L2->Transmetalation R-Pd(II)L2-R' R-Pd(II)L2-R' Transmetalation->R-Pd(II)L2-R' Reductive\nElimination Reductive Elimination R-Pd(II)L2-R'->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-R' R-R' Reductive\nElimination->R-R' ArB(OH)2 ArB(OH)2 Base Base ArB(OH)2->Base [ArB(OH)3]- [ArB(OH)3]- Base->[ArB(OH)3]- [ArB(OH)3]-->Transmetalation R-X R-X R-X->Oxidative\nAddition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Activity and Structure-Activity Relationships

Derivatives of halogenated pyridines have demonstrated a wide range of biological activities, including antimicrobial and kinase inhibitory effects.[7][8] The nature and position of substituents on the pyridine ring play a crucial role in determining the potency and selectivity of these compounds.

For instance, 6-chloropyridin-3-amine derivatives are recognized as important scaffolds for kinase inhibitors, where the aminopyridine moiety often forms key hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[9] The introduction of a bromine atom at the 6-position of a 3-chloropyridin-2-ol core provides a handle for introducing diverse functionalities that can probe the chemical space around a biological target, thus facilitating structure-activity relationship (SAR) studies.

Comparative Biological Activities of Related Pyridine Derivatives
Compound ClassBiological ActivityKey Structural FeaturesReference
Halogenated PyridinesMutagenicityHalogen at the 2-position[2]
6-Chloro-pyridin-2-ylamine derivativesAntibacterial and antifungalVaried substituents on the amine[8]
6-Chloropyridin-3-amine derivativesKinase inhibition (e.g., GSK-3β, CDK4/6)Aminopyridine scaffold[9]
Pyrrolo[3,4-c]pyridine derivativesAnalgesic, sedative, anticancerFused pyrrole and pyridine rings[10]

This table illustrates the diverse biological roles that substituted pyridines can play, underscoring the importance of this scaffold in drug discovery.

Visualizing a General Drug Discovery Workflow

Drug_Discovery_Workflow Scaffold_Selection Scaffold Selection (this compound) Library_Synthesis Combinatorial Library Synthesis (e.g., Suzuki Coupling) Scaffold_Selection->Library_Synthesis High_Throughput_Screening High-Throughput Screening (HTS) Library_Synthesis->High_Throughput_Screening Hit_Identification Hit Identification High_Throughput_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: A simplified workflow for drug discovery utilizing a core scaffold.

Conclusion

The this compound framework and its derivatives represent a versatile class of compounds with significant potential in synthetic and medicinal chemistry. The strategic placement of orthogonal halogen handles allows for selective functionalization, enabling the systematic exploration of chemical space in drug discovery programs. Understanding the comparative reactivity, physicochemical properties, and biological activities of these derivatives is paramount for the rational design of novel therapeutics and functional materials. The experimental protocols and workflows presented in this guide serve as a foundational resource for researchers in this exciting field.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 6-Bromo-3-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Guide Overview: 6-Bromo-3-chloropyridin-2-ol is a key heterocyclic building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals. Its utility stems from the orthogonal reactivity of the bromo and chloro substituents, alongside the nucleophilic character of the hydroxypyridine core. This guide provides a detailed comparative analysis of two distinct synthetic routes to this valuable intermediate, offering researchers, chemists, and process development professionals a comprehensive framework for selecting the most suitable pathway based on key metrics including yield, cost, safety, and operational complexity.

Introduction to Synthetic Strategies

The synthesis of polysubstituted pyridinols presents a unique set of challenges related to regioselectivity and the management of functional group compatibility. In this guide, we will explore two divergent strategies for the synthesis of this compound:

  • Route 1: Direct Electrophilic Bromination. This approach begins with a pre-formed 6-chloropyridin-2-one scaffold and introduces the bromine atom at the C3 position via electrophilic aromatic substitution.

  • Route 2: Multi-step Synthesis via Sandmeyer Reaction. This pathway constructs the target molecule by first introducing a nitro group, which is then converted to an amine and subsequently replaced by a bromine atom through a diazonium salt intermediate.

Each route will be evaluated on its merits and drawbacks, supported by detailed experimental protocols, cost analysis of reagents, and a thorough assessment of safety considerations.

Route 1: Direct Electrophilic Bromination of 6-Chloropyridin-2-one

This two-step route leverages the commercial availability of 2,6-dichloropyridine. The first step involves a selective hydrolysis to form the pyridinone scaffold, followed by a regioselective bromination.

Logical Workflow for Route 1

Route 1 Workflow A Start: 2,6-Dichloropyridine B Step 1: Selective Hydrolysis A->B NaOH, H2O, Reflux C Intermediate: 6-Chloropyridin-2-one B->C Yield: ~90% D Step 2: Electrophilic Bromination C->D N-Bromosuccinimide (NBS) Solvent (e.g., CHCl3 or AcOH) E Product: this compound D->E Yield: Variable

Caption: Workflow for the synthesis of this compound via direct bromination.

Step 1: Synthesis of 6-Chloropyridin-2-one

Causality of Experimental Choices: The synthesis of 6-chloropyridin-2-one from 2,6-dichloropyridine relies on the differential reactivity of the two chlorine atoms. The chlorine at the 2-position is more susceptible to nucleophilic aromatic substitution by hydroxide due to the activating effect of the ring nitrogen. By controlling the reaction conditions, a selective monosubstitution can be achieved.

Experimental Protocol:

  • To a solution of 2,6-dichloropyridine (1 equiv.) in a suitable solvent (e.g., a mixture of dioxane and water), add sodium hydroxide (1.1 equiv.).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature and neutralize with an aqueous acid (e.g., 1M HCl).

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-chloropyridin-2-one.

Step 2: Bromination of 6-Chloropyridin-2-one

Causality of Experimental Choices: The pyridin-2-one ring is electron-rich and susceptible to electrophilic aromatic substitution. The hydroxyl group (in the pyridinol tautomer) is a strong activating group, directing the incoming electrophile to the ortho and para positions. In this case, the C3 and C5 positions are activated. N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for this transformation.

Experimental Protocol:

  • Suspend 6-chloropyridin-2-one (1 equiv.) in a suitable solvent such as chloroform or acetic acid.

  • Add N-Bromosuccinimide (1.0-1.2 equiv.) portion-wise to the suspension at room temperature.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford this compound.

Cost-Benefit Analysis of Route 1
MetricAnalysis
Overall Yield Potentially high, with each step reported to have good yields. However, the bromination step can sometimes lead to mixtures of isomers, requiring careful purification and potentially lowering the isolated yield.
Estimated Cost Moderate. The starting material, 2,6-dichloropyridine, is commercially available at a reasonable price (approx. $10,800/kg or $20/25g).[1][2] N-Bromosuccinimide is also a common and affordable reagent (approx. $57/250g or $70/1kg).[3][4]
Safety Concerns 2,6-Dichloropyridine is toxic if swallowed and causes skin and eye irritation.[5][6][7][8][9] NBS is an oxidizer and can cause skin and eye irritation.[10][11][12][13][14] Standard personal protective equipment (PPE) and handling in a fume hood are necessary.
Scalability This route is generally considered scalable. The reactions involve common laboratory equipment and procedures.
Green Chemistry The use of chlorinated solvents in the bromination step is a drawback. Exploring alternative, greener solvents would improve the environmental footprint of this route.

Route 2: Multi-step Synthesis via Sandmeyer Reaction

This more intricate route builds the desired substitution pattern through a series of functional group interconversions, culminating in a Sandmeyer reaction to install the bromine atom.

Logical Workflow for Route 2

Route 2 Workflow A Start: 2-Chloropyridin-5-ol B Step 1: Nitration A->B KNO3, conc. H2SO4 C Intermediate 1: 6-Chloro-3-hydroxy-2-nitropyridine B->C Yield: ~78% D Step 2: Reduction C->D Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) E Intermediate 2: 3-Amino-6-chloropyridin-2-ol D->E F Step 3: Sandmeyer Reaction E->F 1. NaNO2, HBr 2. CuBr G Product: this compound F->G

Caption: Workflow for the synthesis of this compound via a Sandmeyer reaction.

Step 1: Nitration of 2-Chloropyridin-5-ol

Causality of Experimental Choices: The hydroxyl group at the 5-position (or 3-position in the tautomer) is a strong activating group, directing electrophilic nitration. The use of potassium nitrate in concentrated sulfuric acid is a standard and effective method for the nitration of activated aromatic rings.

Experimental Protocol: [15]

  • To a stirred mixture of 2-chloropyridin-5-ol (1 equiv.) in concentrated sulfuric acid (5 mL per gram of starting material), cool the mixture to 0 °C.

  • Add potassium nitrate (1.8 equiv.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Pour the reaction mixture over crushed ice. The solid product will precipitate.

  • Filter the solid, wash with water, and dry to obtain 6-chloro-3-hydroxy-2-nitropyridine. The reported yield for a similar substrate is around 78%.[15][16]

Step 2: Reduction of the Nitro Group

Causality of Experimental Choices: The nitro group can be readily reduced to an amine using various methods. A common and effective method is the use of a metal catalyst such as palladium on carbon (Pd/C) with hydrogen gas, or a metal salt like tin(II) chloride in acidic media.

Experimental Protocol (General):

  • Dissolve 6-chloro-3-hydroxy-2-nitropyridine (1 equiv.) in a suitable solvent (e.g., ethanol or ethyl acetate for catalytic hydrogenation, or concentrated HCl for SnCl2 reduction).

  • For catalytic hydrogenation, add a catalytic amount of 10% Pd/C and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker).

  • For SnCl2 reduction, add an excess of tin(II) chloride dihydrate and heat the mixture.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, filter the catalyst (for hydrogenation) or perform an aqueous workup with basification to remove the tin salts.

  • Extract the product with an organic solvent and concentrate to yield 3-amino-6-chloropyridin-2-ol.

Step 3: Sandmeyer Reaction

Causality of Experimental Choices: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to a halide via a diazonium salt intermediate.[1][5] The amine is first diazotized with sodium nitrite in a strong acid (HBr in this case), and the resulting diazonium salt is then decomposed with a copper(I) bromide catalyst to yield the aryl bromide.

Experimental Protocol (General):

  • Dissolve 3-amino-6-chloropyridin-2-ol (1 equiv.) in an aqueous solution of hydrobromic acid (HBr).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 equiv.) in water, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for a short period at low temperature.

  • In a separate flask, prepare a solution of copper(I) bromide in HBr.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Cost-Benefit Analysis of Route 2
MetricAnalysis
Overall Yield The overall yield will be the product of the yields of the three steps. While the nitration step has a good reported yield, the subsequent reduction and Sandmeyer reactions can be variable, potentially leading to a lower overall yield compared to Route 1.
Estimated Cost Potentially Higher. The cost of the starting material, 2-chloropyridin-5-ol, needs to be considered. The other reagents, such as potassium nitrate (approx. $3/lb or $75/1lb),[17][18][19][20][21] sulfuric acid, sodium nitrite, and copper(I) bromide are generally inexpensive. However, the multi-step nature of this route increases solvent and labor costs.
Safety Concerns This route involves several hazardous reagents. Concentrated sulfuric acid is highly corrosive.[16][22][23][24][25] Potassium nitrate is an oxidizer.[26][27][28][29][30] Sodium nitrite is toxic and an oxidizer.[31][32][33] Diazonium salts are potentially explosive and must be handled with care at low temperatures. The Sandmeyer reaction involves the evolution of nitrogen gas and should be performed in a well-ventilated fume hood.
Scalability The Sandmeyer reaction can be challenging to scale up due to the potential instability of the diazonium intermediate and the exothermic nature of its decomposition. Careful control of temperature and addition rates is crucial.
Green Chemistry The use of concentrated sulfuric acid and the generation of copper-containing waste from the Sandmeyer reaction are environmental drawbacks.

Comparative Summary and Recommendations

FeatureRoute 1: Direct BrominationRoute 2: Sandmeyer Synthesis
Number of Steps 23
Starting Material 2,6-Dichloropyridine2-Chloropyridin-5-ol
Key Reagents NaOH, N-BromosuccinimideKNO3, H2SO4, Reducing Agent, NaNO2, CuBr
Potential Yield HighModerate to Low
Estimated Cost ModeratePotentially Higher
Safety Moderate hazardsHigh hazards (corrosive acid, oxidizers, potentially explosive intermediate)
Scalability GoodChallenging

Recommendation:

  • For small-scale laboratory synthesis and rapid access to the target molecule, Route 1 (Direct Bromination) is the recommended pathway. Its shorter sequence, use of common reagents, and generally higher potential yield make it more efficient for research and development purposes, provided that purification can effectively separate any isomers.

  • For large-scale production , Route 1 also appears more favorable due to its better scalability and fewer steps. However, optimization of the bromination step to ensure high regioselectivity would be critical.

  • Route 2 (Sandmeyer Synthesis) , while being a classic example of heterocyclic synthesis, presents significant challenges in terms of safety and scalability. The handling of a potentially unstable diazonium intermediate and the use of multiple hazardous reagents make it less attractive for routine or large-scale preparation. This route might be considered if the starting material for Route 1 is unavailable or prohibitively expensive, or if specific analogues are being targeted where this pathway offers a synthetic advantage.

References

The Strategic Advantage of 6-Bromo-3-chloropyridin-2-ol in Modern Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in synthetic chemistry is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Among the vast arsenal of heterocyclic synthons, 6-Bromo-3-chloropyridin-2-ol has emerged as a molecule of significant strategic importance. Its unique trifunctional substitution pattern on the pyridin-2-one core offers a nuanced reactivity profile that can be exploited for the regioselective construction of complex molecular architectures. This guide provides an in-depth technical comparison of the advantages of using this compound in key cross-coupling reactions, supported by established principles of chemical reactivity and generalized experimental data.

The Chemical Landscape of this compound

This compound exists in tautomeric equilibrium with its pyridinol form, 6-bromo-3-chloro-2-hydroxypyridine. However, for the purpose of palladium-catalyzed cross-coupling reactions, it is the pyridin-2-one tautomer that is predominantly considered. The key to its synthetic utility lies in the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) center than the more robust C-Cl bond. This reactivity difference is the cornerstone of its application in sequential, site-selective functionalization.

The pyridin-2-one scaffold itself is considered a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[1] Its ability to act as a hydrogen bond donor and acceptor, as well as a metal chelator, makes it an attractive motif for drug design.[1][2]

The Power of Site-Selectivity: A Comparative Overview

The primary advantage of this compound lies in its capacity for programmed, regioselective cross-coupling reactions. This allows for the sequential introduction of different functionalities at the C6 and C3 positions, a feat not easily achieved with symmetrically substituted or monohalogenated pyridines.

dot

Caption: Logical workflow of the advantages of this compound.

I. Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[3] When employing this compound, the significantly higher reactivity of the C-Br bond allows for selective coupling at the C6 position, leaving the C3-Cl bond intact for subsequent transformations.

Comparison with Alternatives:

SubstrateAdvantageDisadvantage
This compound Enables selective C6-arylation, preserving the C3-Cl for a second, different coupling.Requires careful optimization to prevent competing C-Cl activation at high temperatures.
2,4-Dichloropyridine Can undergo site-selective coupling, but often requires specialized ligands to control regioselectivity.Less pronounced reactivity difference between the two C-Cl bonds compared to a C-Br/C-Cl system.
6-Bromopyridin-2-ol Simpler starting material for mono-arylation.Does not allow for a second, orthogonal coupling at the C3 position.

Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling

experimental_workflow Start Combine Reactants Inert Inert Atmosphere Start->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat Reaction Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolate C6-Arylated Product Purify->Product

References

A Comparative Guide to Alternative Reagents for the Synthesis of Substituted Pyridin-2-ones Beyond 6-Bromo-3-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of 6-Bromo-3-chloropyridin-2-ol in Synthesis

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, substituted pyridin-2-one scaffolds are of paramount importance. The compound this compound has long been a workhorse building block for accessing these structures. Its utility stems from the orthogonal reactivity of its two halogen atoms: the bromine at the 6-position is highly amenable to palladium-catalyzed cross-coupling reactions, while the chlorine at the 3-position offers a secondary site for modification or influences the electronic properties of the ring.

However, reliance on a single building block can introduce limitations related to cost, availability, and specific reactivity needs. A desire for milder reaction conditions, improved yields, or novel substitution patterns necessitates a broader understanding of viable alternatives. This guide provides an in-depth, objective comparison of alternative reagents and synthetic strategies to this compound. We will explore direct structural analogues with varying reactivity and delve into de novo synthetic approaches that construct the pyridin-2-one core from acyclic precursors, offering a fundamentally different strategic approach.

Part 1: Strategic Alternatives via Modification of the 6-Position Halogen

The most direct alternatives to this compound are its structural analogues where the bromine atom is replaced by another halogen. The choice of halogen at the 6-position is a critical experimental decision, as it directly dictates the conditions required for successful cross-coupling, following the general reactivity trend: I > Br > OTf > Cl .[1] This reactivity difference arises from the bond dissociation energies of the Carbon-Halogen bond and the ease of oxidative addition to the palladium catalyst, the first and often rate-limiting step in catalytic cycles like the Suzuki-Miyaura or Buchwald-Hartwig reactions.[2][3]

Diagram: Structural Analogues of 6-Halo-3-chloropyridin-2-ol

cluster_0 Alternative Reagents at the 6-Position Reagent_Br This compound (Baseline) Reagent_Cl 3,6-Dichloropyridin-2-ol Reactivity: Lowest Cost: Lowest Reagent_Br->Reagent_Cl Lower Reactivity Harsher Conditions Reagent_I 6-Iodo-3-chloropyridin-2-ol Reactivity: Highest Cost: Highest Reagent_I->Reagent_Br Higher Reactivity Milder Conditions G cluster_workflow One-Pot Synthesis Workflow start Acyclic Precursors (e.g., Acetylacetone, Cyanoacetamide) catalyst Catalyst & Base (e.g., Piperidine, CoCl₂) start->catalyst 1. Mix reagents reaction Condensation & Cyclization (Solvent or Solvent-free) catalyst->reaction 2. Apply heat product Substituted Pyridin-2-one reaction->product 3. Isolation

References

A Senior Application Scientist's Guide to Catalyst Performance in the Cross-Coupling of 6-Bromo-3-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalizing Pyridin-2-ol Scaffolds

In the landscape of modern medicinal chemistry and drug development, the substituted pyridin-2-ol core is a privileged scaffold, appearing in numerous biologically active compounds. The molecule 6-Bromo-3-chloropyridin-2-ol represents a particularly valuable and versatile building block. It possesses two distinct halogen atoms at positions amenable to selective functionalization through transition-metal-catalyzed cross-coupling reactions. This dual reactivity allows for the sequential and controlled introduction of diverse molecular fragments, making it a powerful starting point for building complex molecular architectures.

However, the successful functionalization of this substrate is not trivial. The primary challenge lies in achieving high chemoselectivity, preferentially reacting at the more labile carbon-bromine (C-Br) bond while leaving the more robust carbon-chlorine (C-Cl) bond intact for subsequent transformations. Furthermore, the presence of the pyridin-2-ol moiety itself can introduce complications, as the nitrogen atom can coordinate to the metal center of the catalyst, potentially inhibiting its activity.[1]

This guide provides a comprehensive comparison of catalytic systems for the selective coupling of this compound. We will delve into the performance of leading palladium and copper-based catalysts, supported by experimental data from analogous systems, and explain the mechanistic rationale behind catalyst selection. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to accelerate their synthetic campaigns.

The Mechanistic Arena: Palladium vs. Copper Catalysis

Two primary catalytic manifolds dominate the cross-coupling of halo-pyridines: palladium-catalyzed reactions (such as Suzuki-Miyaura and Buchwald-Hartwig) and copper-catalyzed reactions (like the Ullmann condensation).

Palladium-catalyzed cross-coupling is the workhorse of modern synthesis due to its broad functional group tolerance, high efficiency, and the extensive commercial availability of catalysts and ligands.[2] The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation (for C-C coupling) or base-mediated amine coordination (for C-N coupling), and reductive elimination.[3][4] The choice of ligand is paramount, as it directly influences the catalyst's stability, electron density, and steric environment, which in turn dictates reactivity and selectivity.[5] For substrates like this compound, the significantly lower bond dissociation energy of the C-Br bond compared to the C-Cl bond provides a thermodynamic basis for selective oxidative addition of palladium, making C-Br functionalization the kinetically favored pathway.[6]

Copper-catalyzed coupling reactions , while older, offer a cost-effective and sometimes complementary alternative to palladium.[7] These reactions, particularly for C-N bond formation, often require harsher conditions (higher temperatures) and may have a more limited substrate scope.[7][8] However, developments in ligand design have made modern Ullmann-type reactions more practical and milder.

Performance Comparison: Palladium Catalysts for Selective C-Br Coupling

The selection of the palladium source and, more critically, the ancillary ligand is the most important determinant of success. We will compare traditional systems with modern, advanced catalyst systems.

C-C Bond Formation: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a premier method for forming C(sp²)-C(sp²) bonds.[4][9] For a substrate like this compound, the goal is to selectively couple an organoboron reagent at the C-6 position.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Data for Suzuki-Miyaura Coupling on Halopyridines

Catalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Typical Yield (%)Key Insights & Causality
Pd(PPh₃)₄K₂CO₃ or Na₂CO₃Toluene/H₂O or Dioxane/H₂O85-10060-80The Classic Choice: Tetrakis(triphenylphosphine)palladium(0) is a reliable, albeit sometimes sluggish, catalyst. The phosphine ligands are moderately electron-rich, facilitating oxidative addition at the C-Br bond. Requires higher temperatures and catalyst loadings.[1][10]
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane or Toluene80-100>90Buchwald Ligand Advantage: SPhos is a bulky, electron-rich biaryl phosphine ligand. The bulkiness accelerates the reductive elimination step, while the high electron density promotes the oxidative addition of even less reactive C-Cl bonds (though C-Br is still strongly preferred). This leads to faster reactions and higher yields.[11]
XPhos Pd G3K₃PO₄THF or 2-MeTHFRT-80>95Precatalyst Efficiency: Using a G3 (third-generation) Buchwald precatalyst provides a well-defined, air-stable source of the active Pd(0) species. This leads to highly reproducible results and excellent yields, even at lower temperatures. XPhos is another highly effective bulky ligand.[1][12]
PEPPSI™-IPrK₂CO₃t-BuOH80>95NHC Ligand Power: N-Heterocyclic Carbene (NHC) ligands like IPr form very stable and highly active palladium complexes. They are strong σ-donors, making the palladium center very electron-rich and highly reactive for oxidative addition. They are particularly effective for challenging substrates, including deactivated chlorides.[1]
C-N Bond Formation: The Buchwald-Hartwig Amination

For installing nitrogen-based nucleophiles, the Buchwald-Hartwig amination is the gold standard.[3][13][14][15] The reaction requires a palladium source, a suitable ligand, and a strong, non-nucleophilic base to deprotonate the amine.

Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling amination.

Comparative Data for Buchwald-Hartwig Amination on Halopyridines

Catalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Typical Yield (%)Key Insights & Causality
Pd₂(dba)₃ / BINAPNaOt-BuToluene80-11060-85Second Generation System: BINAP is a bidentate phosphine ligand that provided a significant advance, allowing for the coupling of a broader range of amines.[3][16] The strong base (sodium tert-butoxide) is crucial for generating the palladium-amido complex.
Pd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane100>85Wide Bite-Angle Ligand: Xantphos has a large "bite angle," which promotes reductive elimination and stabilizes the catalyst, preventing decomposition at high temperatures. Cesium carbonate is a milder base, which can improve functional group tolerance compared to alkoxides.[11]
RuPhos Pd G3 / RuPhosLiHMDS or K₃PO₄THF or Toluene65-100>90Robust Precatalyst for Amines: The RuPhos ligand and its corresponding precatalysts are exceptionally effective for C-N coupling, particularly with primary amines and challenging heterocyclic substrates.[17] LiHMDS is a strong, non-nucleophilic base that is often effective when others fail.
BrettPhos Pd G3 / BrettPhosLiHMDS or K₂CO₃THF or DioxaneRT-90>90Hindered Substrate Specialist: BrettPhos is an extremely bulky and electron-rich ligand designed for coupling sterically hindered primary amines and aryl halides.[17][18] Its use often allows for reactions to proceed at lower temperatures with high efficiency.

Performance Comparison: Copper Catalysts

The Ullmann condensation is the primary copper-catalyzed method for C-N and C-O bond formation. While it traditionally required stoichiometric copper and very high temperatures, modern ligand-accelerated protocols have made it a viable alternative.

Comparative Data for Copper-Catalyzed Amination

Catalyst System (Cu Source / Ligand)BaseSolventTemp (°C)Typical Yield (%)Key Insights & Causality
CuI / L-prolineK₂CO₃DMSO90-12070-90Mild and Green: The use of an amino acid like L-proline as a ligand allows the reaction to proceed under much milder conditions than the ligand-free classical Ullmann. It is a cost-effective and environmentally benign choice.[7]
CuI / 1,10-PhenanthrolineK₃PO₄ or Cs₂CO₃DMF or Toluene110-15075-95Classic Ligand System: Diamine ligands like 1,10-phenanthroline are effective at stabilizing the copper(I) catalyst and promoting the coupling cycle. These conditions are robust but generally require higher temperatures than palladium-catalyzed systems.[7]

Experimental Protocols

The following protocols are representative and should be optimized for specific substrates and coupling partners. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purify Purification prep_flask 1. Add Substrates & Base (Pyridinol, Boronic Acid, K₃PO₄) to an oven-dried Schlenk flask add_catalyst 2. Add Pd Precatalyst & Ligand (e.g., XPhos Pd G3) prep_flask->add_catalyst purge 3. Evacuate & Backfill with Inert Gas (3x) add_catalyst->purge add_solvent 4. Add Degassed Solvent (e.g., 2-MeTHF) via syringe purge->add_solvent heat 5. Heat to desired temperature (e.g., 80 °C) with stirring add_solvent->heat monitor 6. Monitor by TLC/LC-MS heat->monitor cool_quench 7. Cool to RT, dilute with EtOAc, wash with H₂O and brine monitor->cool_quench dry_conc 8. Dry organic layer (Na₂SO₄), filter, and concentrate cool_quench->dry_conc chromatography 9. Purify by column chromatography dry_conc->chromatography characterize 10. Characterize final product chromatography->characterize

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and powdered potassium phosphate (K₃PO₄) (2.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., 2-MeTHF or 1,4-dioxane) via syringe to the desired concentration (typically 0.1-0.5 M).

  • Reaction: Heat the mixture to the optimized temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and saturated brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Vessel Preparation: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%) and the base (e.g., LiHMDS as a 1M solution in THF or solid K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen (3x).

  • Reagent Addition: Add a solution of this compound (1.0 equiv.) in anhydrous solvent (e.g., THF or Toluene). Then, add the amine coupling partner (1.1-1.2 equiv.) via syringe.[19]

  • Reaction: Heat the mixture to the required temperature (e.g., 65-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (if using LiHMDS) or water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography.

Conclusion and Future Outlook

The selective functionalization of the C-Br bond in this compound is most reliably and efficiently achieved using modern palladium catalytic systems. For C-C bond formation via Suzuki-Miyaura coupling, Buchwald-type precatalysts such as XPhos Pd G3 or NHC-ligated systems like PEPPSI™-IPr offer superior performance in terms of yield, reaction time, and reproducibility over traditional catalysts. For C-N bond formation through Buchwald-Hartwig amination, precatalysts based on bulky, electron-rich ligands like RuPhos and BrettPhos are the systems of choice, demonstrating broad substrate scope and high efficiency.

While copper-catalyzed systems present a cost-effective alternative, they generally require more forcing conditions and may not exhibit the same level of functional group tolerance as their palladium counterparts.

The causality behind the superior performance of modern palladium systems lies in meticulous ligand design. Bulky, electron-donating ligands accelerate the key catalytic steps of oxidative addition and reductive elimination while ensuring the catalyst remains stable and active throughout the reaction. As catalyst development continues, we anticipate the emergence of even more active and selective systems capable of operating at lower temperatures and catalyst loadings, further enhancing the utility of versatile building blocks like this compound in the rapid discovery of new chemical entities.

References

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 6-Bromo-3-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous verification of a synthesized compound's purity is a cornerstone of scientific rigor and a prerequisite for its use in further research and development. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 6-Bromo-3-chloropyridin-2-ol, a halogenated pyridinol intermediate of significant interest in medicinal chemistry. We will delve into the practical application and comparative strengths of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Synthetic Landscape: Understanding Potential Impurities

The purity of this compound is intrinsically linked to its synthetic route. A common pathway involves the bromination of 3-chloro-2-hydroxypyridine. This electrophilic aromatic substitution is directed by the activating hydroxyl group. However, the reaction conditions can lead to the formation of several impurities.

A plausible synthesis route:

3-Chloro-2-hydroxypyridine 3-Chloro-2-hydroxypyridine This compound This compound 3-Chloro-2-hydroxypyridine->this compound Brominating Agent (e.g., NBS) Solvent Starting Material (Impurity 1) Starting Material (Impurity 1) 3-Chloro-2-hydroxypyridine->Starting Material (Impurity 1) Unreacted Isomeric Product (Impurity 3) Isomeric Product (Impurity 3) 3-Chloro-2-hydroxypyridine->Isomeric Product (Impurity 3) Alternative Bromination Dibrominated Product (Impurity 2) Dibrominated Product (Impurity 2) This compound->Dibrominated Product (Impurity 2) Over-bromination cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Determination Synthesized this compound Synthesized this compound HPLC HPLC Synthesized this compound->HPLC GCMS GCMS Synthesized this compound->GCMS Derivatization qNMR qNMR Synthesized this compound->qNMR with Internal Standard Data_Analysis Chromatogram/Spectrum Analysis Impurity Identification Purity Calculation HPLC->Data_Analysis GCMS->Data_Analysis qNMR->Data_Analysis

A Researcher's Guide to 6-Bromo-2-chloropyridin-3-ol: Navigating Synthesis and Cross-Coupling Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of a Versatile Heterocyclic Building Block

In the intricate world of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for innovation. Its unique electronic properties and ability to engage in a multitude of chemical transformations make it a privileged structure in the design of novel therapeutics and functional materials. Among the vast arsenal of pyridine-based building blocks, halogenated derivatives stand out for their exceptional utility in cross-coupling reactions, enabling the precise and modular construction of complex molecular architectures.

This guide provides an in-depth technical analysis of 6-Bromo-2-chloropyridin-3-ol (CAS 52764-12-2), a trifunctional heterocyclic compound with significant potential in synthetic chemistry. We will explore its synthesis, spectroscopic characterization, and critically, its reactivity in three of the most powerful cross-coupling methodologies: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. Furthermore, we will objectively compare its performance with structurally related and commercially available alternatives, namely 2,6-dibromopyridin-3-ol and 2,6-dichloropyridin-3-ol , providing you with the experimental insights needed to make informed decisions in your synthetic endeavors.

The Strategic Advantage of 6-Bromo-2-chloropyridin-3-ol

The synthetic utility of 6-Bromo-2-chloropyridin-3-ol lies in the differential reactivity of its three functional groups: a hydroxyl group and two distinct halogen atoms (bromine and chlorine) at positions that are electronically activated by the pyridine nitrogen. This unique arrangement allows for sequential and site-selective functionalization, a highly desirable feature in multi-step synthetic campaigns. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, offering a handle for initial modification while leaving the chlorine atom available for subsequent transformations. The hydroxyl group can be used to modulate solubility, act as a directing group, or be further functionalized.

Synthesis and Spectroscopic Characterization

For the purpose of this guide, we will focus on the characterization of the commercially available compound. While full spectral data is often proprietary, supplier-provided information typically confirms the structure via NMR, HPLC, and LC-MS.[1][2]

Table 1: Physicochemical and Spectroscopic Data for 6-Bromo-2-chloropyridin-3-ol

PropertyValueSource
CAS Number 52764-12-2[1][2]
Molecular Formula C₅H₃BrClNO[1][2]
Molecular Weight 208.44 g/mol [1][2]
Appearance Solid[4]
Purity Typically ≥98%[1]
Characterization ¹H NMR, ¹³C NMR, LC-MS[1][2]

A Comparative Analysis of Cross-Coupling Performance

The true value of a building block is demonstrated in its performance in key synthetic transformations. The following sections provide a comparative overview of the expected reactivity of 6-Bromo-2-chloropyridin-3-ol in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, benchmarked against its di-bromo and di-chloro analogues. The provided protocols are based on established methodologies for similar substrates and should be optimized for specific reaction partners.[5][6][7]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerhouse for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[8] The reactivity of halopyridines in this reaction is highly dependent on the nature of the halogen, with the general trend being I > Br > Cl.[9]

Expected Reactivity of 6-Bromo-2-chloropyridin-3-ol:

Due to the higher reactivity of the C-Br bond, initial Suzuki-Miyaura coupling is expected to occur selectively at the 6-position. This allows for the introduction of an aryl or vinyl group, leaving the C-Cl bond intact for a potential second coupling under more forcing conditions. The electron-donating hydroxyl group may slightly decrease the reactivity of the pyridine ring towards oxidative addition but can also influence the regioselectivity of the reaction.

Comparative Alternatives:

  • 2,6-Dibromopyridin-3-ol: This analogue is expected to be more reactive than the bromo-chloro variant in the initial coupling. However, achieving mono-functionalization might be more challenging due to the similar reactivity of the two C-Br bonds, potentially leading to mixtures of mono- and di-arylated products.

  • 2,6-Dichloropyridin-3-ol: As C-Cl bonds are less reactive, this compound will require more forcing conditions (e.g., higher temperatures, more electron-rich and bulky phosphine ligands) to achieve coupling.[10] This lower reactivity can be advantageous for achieving mono-arylation if desired.

Table 2: Comparative Performance in Suzuki-Miyaura Coupling

SubstrateExpected Reactivity (at C-6/C-2)Typical ConditionsAnticipated Outcome
6-Bromo-2-chloropyridin-3-ol Moderate to High (at C-6)Pd(PPh₃)₄ or Pd(dppf)Cl₂, K₂CO₃ or K₃PO₄, Dioxane/H₂O, 80-100 °CSelective mono-arylation at the 6-position. Di-arylation possible under harsher conditions.
2,6-Dibromopyridin-3-ol HighSimilar to above, potentially milder conditionsHigher reaction rates, but potential for mixtures of mono- and di-arylated products.
2,6-Dichloropyridin-3-ol Low to ModeratePd₂(dba)₃/SPhos or XPhos, K₃PO₄, Toluene or Dioxane, 100-120 °CSlower reaction, requiring more active catalyst systems. Good for selective mono-arylation.

Experimental Protocol: Suzuki-Miyaura Coupling of a Dihalopyridinol

Suzuki_Miyaura_Workflow reagents 1. Combine Dihalopyridinol (1.0 equiv), Arylboronic Acid (1.2 equiv), and Base (e.g., K₂CO₃, 2.0 equiv) in a Schlenk flask. purge 2. Evacuate and backfill with inert gas (e.g., Argon) 3x. reagents->purge Inert Atmosphere catalyst 3. Add Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and degassed solvent (e.g., Dioxane/H₂O). purge->catalyst react 4. Heat reaction mixture (e.g., 90 °C) with stirring. catalyst->react monitor 5. Monitor reaction progress by TLC or LC-MS. react->monitor workup 6. Aqueous workup and extraction with organic solvent. monitor->workup Upon Completion purify 7. Purify by column chromatography. workup->purify

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[11][12] Similar to the Suzuki-Miyaura coupling, the reactivity of the C-X bond is crucial.

Expected Reactivity of 6-Bromo-2-chloropyridin-3-ol:

Selective amination at the 6-position is anticipated due to the greater reactivity of the C-Br bond. The presence of the free hydroxyl and the pyridine nitrogen could potentially coordinate to the palladium catalyst, influencing its activity. The choice of ligand will be critical to overcome any potential catalyst inhibition.

Comparative Alternatives:

  • 2,6-Dibromopyridin-3-ol: This compound is expected to undergo amination more readily. However, controlling selectivity for mono-amination versus di-amination will be a key challenge.

  • 2,6-Dichloropyridin-3-ol: Amination of this substrate will require more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos).[13]

Table 3: Comparative Performance in Buchwald-Hartwig Amination

SubstrateExpected Reactivity (at C-6/C-2)Typical ConditionsAnticipated Outcome
6-Bromo-2-chloropyridin-3-ol Moderate (at C-6)Pd₂(dba)₃/Xantphos or BINAP, NaOtBu or K₃PO₄, Toluene or Dioxane, 90-110 °CSelective mono-amination at the 6-position.
2,6-Dibromopyridin-3-ol HighSimilar to above, potentially milder conditionsFaster reaction, but potential for competing di-amination.
2,6-Dichloropyridin-3-ol LowPd₂(dba)₃/XPhos or RuPhos, LHMDS or K₃PO₄, THF or Toluene, 100-120 °CRequires highly active catalyst systems. Good for selective mono-amination.

Experimental Protocol: Buchwald-Hartwig Amination of a Dihalopyridinol

Buchwald_Hartwig_Workflow reagents 1. In a glovebox, combine Pd precatalyst, ligand, and base in a reaction vial. addition 2. Add Dihalopyridinol (1.0 equiv), amine (1.2 equiv), and anhydrous solvent. reagents->addition react 3. Seal the vial and heat (e.g., 100 °C) with stirring. addition->react monitor 4. Monitor reaction by TLC or LC-MS. react->monitor workup 5. Cool, dilute, and filter through celite. monitor->workup Upon Completion purify 6. Purify by column chromatography. workup->purify

A generalized workflow for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl and vinyl alkynes, utilizing a palladium catalyst and a copper(I) co-catalyst. The reactivity trend for the organic halide mirrors that of the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Expected Reactivity of 6-Bromo-2-chloropyridin-3-ol:

Selective coupling of a terminal alkyne at the 6-position is the expected outcome. The reaction conditions are generally mild, and the presence of the hydroxyl group is not expected to interfere significantly, although it may require protection in some cases depending on the base used.

Comparative Alternatives:

  • 2,6-Dibromopyridin-3-ol: This substrate will likely exhibit higher reactivity, but again, controlling selectivity to achieve mono-alkynylation could be challenging.

  • 2,6-Dichloropyridin-3-ol: Sonogashira coupling of this compound will be more difficult and will likely require higher temperatures and catalyst loadings.

Table 4: Comparative Performance in Sonogashira Coupling

SubstrateExpected Reactivity (at C-6/C-2)Typical ConditionsAnticipated Outcome
6-Bromo-2-chloropyridin-3-ol Moderate to High (at C-6)Pd(PPh₃)₂Cl₂/CuI, Et₃N or other amine base, THF or DMF, rt to 60 °CSelective mono-alkynylation at the 6-position.
2,6-Dibromopyridin-3-ol HighSimilar to above, potentially milder conditionsHigh yields, but potential for di-alkynylation.
2,6-Dichloropyridin-3-ol LowHigher temperatures and catalyst loadings may be required.Slower reaction, may require optimization to achieve good yields.

Experimental Protocol: Sonogashira Coupling of a Dihalopyridinol

Sonogashira_Workflow reagents 1. Dissolve Dihalopyridinol (1.0 equiv) and terminal alkyne (1.2 equiv) in an amine base/solvent mixture (e.g., Et₃N/THF). degas 2. Degas the solution with an inert gas stream. reagents->degas catalyst 3. Add Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) and CuI co-catalyst. degas->catalyst react 4. Stir at room temperature or heat gently (e.g., 50 °C). catalyst->react monitor 5. Monitor reaction progress by TLC or LC-MS. react->monitor workup 6. Remove solvent in vacuo, dissolve residue in organic solvent, and wash with aqueous solution. monitor->workup Upon Completion purify 7. Purify by column chromatography. workup->purify

A generalized workflow for the Sonogashira cross-coupling reaction.

Conclusion and Future Outlook

6-Bromo-2-chloropyridin-3-ol emerges as a highly valuable and versatile building block for the synthesis of complex, multi-substituted pyridine derivatives. Its key advantage lies in the differential reactivity of its two halogen atoms, allowing for selective and sequential functionalization via palladium-catalyzed cross-coupling reactions. While direct experimental data for this specific compound is limited in publicly accessible literature, a strong predictive understanding of its reactivity can be derived from the extensive studies on related halopyridines.

For the synthetic chemist, the choice between 6-bromo-2-chloropyridin-3-ol and its di-bromo or di-chloro analogues will depend on the specific synthetic strategy. The bromo-chloro derivative offers a balance of reactivity and selectivity, making it an excellent choice for the controlled, stepwise introduction of different functionalities. The di-bromo analogue provides higher reactivity, which may be advantageous for rapid diversification but requires careful control to achieve selectivity. The di-chloro analogue, while less reactive, offers a cost-effective and robust option for mono-functionalization when more forcing conditions are acceptable.

As the demand for novel and complex heterocyclic compounds continues to grow in the fields of drug discovery and materials science, building blocks like 6-bromo-2-chloropyridin-3-ol will undoubtedly play an increasingly important role. Further research into its synthesis and reactivity will be crucial to fully unlock its synthetic potential and enable the development of the next generation of innovative molecules.

References

Safety Operating Guide

A Guide to the Proper Disposal of 6-Bromo-3-chloropyridin-2-ol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves handling a wide array of reactive and hazardous chemical compounds. Among these is 6-Bromo-3-chloropyridin-2-ol, a halogenated pyridine derivative whose utility in synthesis is matched by its potential for harm if not managed correctly. Proper disposal is not merely a regulatory formality; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity.

This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind these procedures, ensuring that every action is understood and validated by established safety science.

Immediate Safety Profile & Hazard Assessment

This compound (CAS No. 52764-12-2) is a solid organic compound that presents significant health risks. Its hazard profile necessitates careful handling in a controlled laboratory environment. The primary dangers are associated with its acute toxicity if ingested and its irritant properties upon contact with skin, eyes, or the respiratory system.

The presence of both bromine and chlorine atoms on the pyridine ring classifies this compound as a halogenated organic waste . This is the single most important factor determining its disposal pathway. Improper disposal of halogenated compounds, particularly through methods other than high-temperature incineration, can lead to the formation of persistent and highly toxic environmental pollutants. The U.S. Environmental Protection Agency (EPA) has stringent regulations for chlorinated hydrocarbons due to these risks.[1][2][3]

Table 1: Hazard Identification for this compound

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Oral Toxicity
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
DangerH301: Toxic if swallowed.
Skin Corrosion/Irritation
alt text
WarningH315: Causes skin irritation.[4]
Serious Eye Damage/Irritation
alt text
WarningH319: Causes serious eye irritation.[4]
Specific Target Organ Toxicity
alt text
WarningH335: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE) Protocol

A robust defense against exposure is non-negotiable. All handling, including weighing, transferring, and preparing for disposal, must be conducted inside a certified chemical fume hood.[5]

Table 2: Required Personal Protective Equipment

Body AreaProtection TypeStandard/SpecificationRationale
Eyes/Face Safety GogglesANSI Z87.1 / EN 166Protects against dust particles and accidental splashes.[6][7]
Hands Chemical-Resistant GlovesConsult Manufacturer ChartMust be impervious to halogenated organic compounds. Change gloves immediately if contaminated.
Body Flame-Resistant Lab CoatNFPA 2112Provides a barrier against skin contact with the solid compound.[6]
Respiratory N95/P100 RespiratorNIOSH ApprovedRequired if there is a risk of aerosol or dust formation outside of a fume hood.

Spill Management Protocol

Accidental spills must be managed promptly and safely to mitigate exposure and environmental release.

Step-by-Step Spill Cleanup:

  • Evacuate & Secure: Alert personnel in the immediate area. If the spill is large or outside of a containment area, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.

  • Ventilate: Ensure the chemical fume hood is operating correctly.

  • Don PPE: Wear the full PPE outlined in Table 2.

  • Contain Spread: Gently cover the spill with an inert absorbent material like vermiculite or sand. Avoid raising dust.[8]

  • Collect Waste: Using non-sparking tools, carefully sweep the absorbed material into a designated, sealable hazardous waste container.[6][9]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials (wipes, etc.) are also considered hazardous waste and must be placed in the same container.

  • Label & Dispose: Seal and label the container as "Hazardous Waste: this compound" and arrange for disposal through your EHS office.[10]

Waste Segregation and Disposal Workflow

The cornerstone of proper disposal is meticulous segregation. Halogenated organic waste must never be mixed with non-halogenated organic waste, aqueous waste, or general trash.[11] This is because mixed waste streams complicate the disposal process, increase costs, and can create dangerous chemical reactions. The designated disposal route for halogenated compounds is high-temperature incineration at a licensed facility, which ensures complete destruction and prevents the release of toxic byproducts.[1]

The following diagram outlines the decision-making process for handling this chemical waste.

G Diagram 1: Waste Disposal Decision Tree start Waste Generated: This compound (Solid or in Solution) q_type Is the waste a solid or dissolved in a solvent? start->q_type solid_path Solid Waste (Pure compound, contaminated items) q_type->solid_path Solid liquid_path Liquid Waste (Dissolved in solvent) q_type->liquid_path Liquid container_solid Place in a clearly labeled, sealable container for HALOGENATED ORGANIC SOLIDS. solid_path->container_solid container_liquid Place in a clearly labeled, sealable container for HALOGENATED ORGANIC LIQUIDS. liquid_path->container_liquid label Affix official Hazardous Waste Label. Include: Chemical Name, CAS#, Hazards. container_solid->label container_liquid->label storage Store in designated Satellite Accumulation Area away from incompatible materials. label->storage pickup Arrange for pickup by your institution's EHS department. storage->pickup

Caption: Waste disposal decision workflow for this compound.

Detailed Disposal Procedure

Operational Plan:

  • Designate a Waste Container: Before starting your experiment, procure a designated hazardous waste container suitable for halogenated organic solids or liquids. The container must be in good condition, compatible with the chemical, and feature a secure, airtight lid.[10][12]

  • Labeling: Immediately affix a hazardous waste label to the container. Fill out all required information, including the full chemical name ("this compound"), CAS number (52764-12-2), and associated hazards (Toxic, Irritant).[10]

  • Waste Collection:

    • Unused Solid: Transfer any unused or expired solid chemical directly into the designated halogenated solids container.

    • Contaminated Materials: Any items that have come into direct contact with the chemical, such as weighing paper, gloves, or pipette tips, must also be placed in this container.

    • Solutions: If the compound is in a solution, it must be collected in a container designated for halogenated liquid waste .

  • Storage: Store the sealed waste container in a designated and properly signed Satellite Accumulation Area. This area should be well-ventilated, secure, and away from incompatible materials like strong oxidizing agents.[10]

  • Final Disposal: Once the container is full or the project is complete, contact your institution's EHS department to arrange for collection. Do not attempt to dispose of the chemical via sink or trash.[4][9] The EHS office will ensure the waste is transported to a licensed facility for high-temperature incineration, which is the environmentally required method for destroying halogenated organic compounds.

Emergency First Aid Procedures

In the event of an exposure, immediate and correct action is crucial.

  • After Inhalation: Move the victim to fresh air immediately.[6] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[6]

  • After Skin Contact: Take off all contaminated clothing at once.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[9] Seek medical attention if irritation persists.

  • After Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. [8] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[9]

By adhering to these rigorous, science-backed protocols, you ensure not only your personal safety but also the integrity of your research environment and the protection of our broader ecosystem.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromo-3-chloropyridin-2-OL

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, this innovation demands an unwavering commitment to safety. This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE) when handling 6-Bromo-3-chloropyridin-2-ol (CAS No. 52764-12-2), a halogenated pyridine derivative. The protocols herein are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established best practices.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its hazard profile is essential. This compound is classified with significant health hazards that dictate our PPE choices. According to safety data sheets, the primary risks are:

  • Acute Oral Toxicity (Category 3) : Indicated by the GHS hazard statement H301, this means the substance is toxic if swallowed. The GHS06 pictogram (skull and crossbones) is associated with this high level of acute toxicity.

  • Skin Irritation (Category 2) : Causes skin irritation upon contact (H315).

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation (H319).

  • Respiratory Irritation : May cause respiratory irritation (H335).

These classifications necessitate a multi-faceted PPE strategy to protect all potential routes of exposure: ingestion, inhalation, and dermal contact.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific hazards of the chemical and the procedure being performed. For this compound, a solid compound, the following table summarizes the essential PPE.

Protection Type Required Equipment Rationale and Best Practices
Eye & Face Protection Chemical splash goggles (ANSI Z87.1-2003 compliant) and a full-face shield.Goggles are mandatory to prevent eye irritation from dust particles.[1][2] A face shield must be worn over the goggles during procedures with a high risk of splashing or dust generation (e.g., weighing, transferring powder, or preparing solutions).[3][4]
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile).Nitrile gloves offer good resistance to halogenated and pyridine-based compounds.[5][6] Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating your skin.[7]
Body Protection Flame-resistant lab coat and/or impervious clothing.A lab coat protects against incidental skin contact with the solid chemical.[1] Ensure the coat is fully buttoned. For larger quantities or significant splash potential, impervious clothing may be required.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges.All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[5][8] If engineering controls are insufficient, or if dust is generated outside of a hood, a full-face respirator with particulate filters (P100) is necessary.[1]

Operational Protocol: From Set-Up to Clean-Up

Adherence to a strict, step-by-step protocol is critical for safety. The following workflow ensures that all safety measures are in place before, during, and after handling this compound.

Step 1: Preparation and PPE Selection Workflow

Before entering the lab, a systematic review and selection process must be completed. This workflow minimizes the risk of oversight.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase review_sds Review SDS for This compound assess_hazards Assess Specific Hazards (H301, H315, H319, H335) review_sds->assess_hazards Identify Risks select_ppe Select Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) assess_hazards->select_ppe Mitigate Risks don_ppe Don & Inspect PPE select_ppe->don_ppe fume_hood Conduct Work in Chemical Fume Hood don_ppe->fume_hood Begin Work doff_ppe Doff & Dispose of Contaminated PPE fume_hood->doff_ppe Complete Work

Caption: A logical workflow for PPE selection and use when handling this compound.

Step 2: Handling the Chemical
  • Work Area Preparation : Ensure the chemical fume hood is operational and the sash is at the appropriate height. The work area should be clean and uncluttered.[8]

  • Donning PPE : Put on all required PPE in the correct order: lab coat, then respirator (if needed), followed by eye/face protection, and finally gloves.

  • Weighing and Transfer : Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust.[7] Avoid creating dust clouds.

  • Solution Preparation : When dissolving the solid, add the solid to the solvent slowly to avoid splashing.

Step 3: Decontamination and Disposal
  • Doffing PPE : Remove PPE carefully to avoid self-contamination. Gloves should be removed first using a skin-to-skin and glove-to-glove technique.[7] Next, remove the face shield and goggles, followed by the lab coat.

  • Waste Segregation : All disposable PPE (gloves, etc.) and materials contaminated with this compound must be treated as hazardous waste. Because this is a halogenated compound, it must be collected in a designated halogenated organic waste container, separate from non-halogenated waste.[8]

  • Disposal Procedure : The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Never discharge this chemical or its containers into sewer systems.[1] Contaminated packaging should be triple-rinsed before being offered for recycling or reconditioning.[1]

  • Personal Hygiene : Wash hands thoroughly with soap and water after removing gloves and completing work.[2][9]

Emergency Response

In the event of an exposure or spill, immediate and correct action is vital.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact : Immediately wash off with plenty of soap and water. Remove contaminated clothing and shoes.[1][2]

  • Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

  • Spill : For a minor spill within a fume hood, use an absorbent material to clean it up, then place the material in the designated hazardous waste container. Avoid generating dust.[1]

By integrating this comprehensive PPE strategy into your standard operating procedures, you can confidently handle this compound, ensuring both personal safety and the integrity of your research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.